Product packaging for 5-Methylisoxazole-3-carboxaldehyde(Cat. No.:CAS No. 62254-74-4)

5-Methylisoxazole-3-carboxaldehyde

Cat. No.: B1306195
CAS No.: 62254-74-4
M. Wt: 111.1 g/mol
InChI Key: OCOCVXUEFWNRJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methylisoxazole-3-carboxaldehyde is a useful research compound. Its molecular formula is C5H5NO2 and its molecular weight is 111.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO2 B1306195 5-Methylisoxazole-3-carboxaldehyde CAS No. 62254-74-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,2-oxazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c1-4-2-5(3-7)6-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOCVXUEFWNRJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383593
Record name 5-methylisoxazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62254-74-4
Record name 5-methylisoxazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methylisoxazole-3-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Methylisoxazole-3-carboxaldehyde: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Methylisoxazole-3-carboxaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry. The isoxazole scaffold is a privileged structure in drug discovery, and its derivatives have demonstrated a wide range of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of key data, detailed experimental protocols, and workflow visualizations to facilitate further investigation and utilization of this compound.

Introduction

Heterocyclic compounds are fundamental building blocks in the design and development of new therapeutic agents. Among them, isoxazole derivatives have garnered considerable attention due to their diverse pharmacological profiles, which include anti-inflammatory, analgesic, antimicrobial, and anticancer activities. This compound serves as a versatile intermediate for the synthesis of a variety of more complex molecules, making a thorough understanding of its chemical characteristics essential for its effective application in drug discovery pipelines.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a colorless to light yellow crystalline substance.[1] It is soluble in many organic solvents while being only slightly soluble in water.[2] It is classified as a dangerous good for transport and may be subject to additional shipping charges.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 62254-74-4[3]
Molecular Formula C₅H₅NO₂[3]
Molecular Weight 111.10 g/mol [3]
Melting Point 30-34 °C
Boiling Point 53-57 °C at 8 mmHg[2]
Density 1.189 ± 0.06 g/cm³ (Predicted)[2]
Flash Point 56 °C (133 °F) - closed cup[2]
Appearance Colorless to light yellow crystal or liquid[2]
Solubility Soluble in alcohols, ethers, and ketones; slightly soluble in water.[2]

Spectroscopic Data (Predicted and Inferred)

3.1. 1H NMR Spectroscopy (Predicted)

  • δ ~2.5 ppm (s, 3H): Methyl protons (-CH₃) at the C5 position of the isoxazole ring.

  • δ ~6.8 ppm (s, 1H): Proton (H4) on the C4 position of the isoxazole ring.

  • δ ~9.9 ppm (s, 1H): Aldehyde proton (-CHO) at the C3 position.

3.2. 13C NMR Spectroscopy (Predicted)

  • δ ~12 ppm: Methyl carbon (-CH₃).

  • δ ~105 ppm: C4 of the isoxazole ring.

  • δ ~158 ppm: C3 of the isoxazole ring.

  • δ ~170 ppm: C5 of the isoxazole ring.

  • δ ~185 ppm: Aldehyde carbonyl carbon (-CHO).

3.3. Infrared (IR) Spectroscopy (Predicted)

  • ~2900-3000 cm⁻¹: C-H stretching from the methyl group.

  • ~2720 cm⁻¹ and ~2820 cm⁻¹: Characteristic C-H stretching of the aldehyde group.

  • ~1700 cm⁻¹: Strong C=O stretching of the aldehyde carbonyl group.

  • ~1600 cm⁻¹: C=N stretching of the isoxazole ring.

  • ~1450-1550 cm⁻¹: C=C stretching of the isoxazole ring.

3.4. Mass Spectrometry (Predicted)

  • Molecular Ion (M⁺): m/z = 111.

  • Major Fragments: Fragmentation is expected to occur via the loss of the aldehyde proton (M-1, m/z = 110), the formyl group (M-29, m/z = 82), and potentially cleavage of the isoxazole ring.

Experimental Protocols

4.1. Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process starting from the commercially available 2,5-hexanedione. The first step involves the synthesis of the precursor, 5-methylisoxazole-3-carboxylic acid, followed by its reduction to the corresponding aldehyde.

Step 1: Synthesis of 5-Methylisoxazole-3-carboxylic Acid [1]

  • Materials:

    • 2,5-Hexanedione

    • Nitric acid (5.2M)

    • Crushed ice

    • Aqueous methanol

  • Procedure:

    • Place nitric acid (0.2 L, 5.2M) in a 1000 mL round-bottom flask equipped with a reflux condenser.

    • Heat the nitric acid to its boiling point and then turn off the heat source.

    • Carefully add 2,5-hexanedione (45.751 g, 0.4 mol) through the reflux condenser over a period of approximately 1 hour.

    • After the addition is complete, heat the solution to reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the light-yellow solution into 200 g of crushed ice and keep it in an ice bath for 30 minutes.

    • Filter the precipitated crystals, wash with ice-cold water, and dry.

    • Recrystallize the crude product from aqueous methanol to obtain pure 5-methylisoxazole-3-carboxylic acid.

Step 2: Reduction of 5-Methylisoxazole-3-carboxylic Acid to this compound (General Procedure)

  • Materials:

    • 5-Methylisoxazole-3-carboxylic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • A suitable reducing agent (e.g., Diisobutylaluminium hydride (DIBAL-H), Lithium tri-tert-butoxyaluminum hydride)

    • Anhydrous solvent (e.g., Toluene, Dichloromethane)

    • Anhydrous pyridine (if using SOCl₂)

  • Procedure:

    • Acid Chloride Formation: Convert the carboxylic acid to its corresponding acid chloride. A common method is to reflux the carboxylic acid with an excess of thionyl chloride and a catalytic amount of pyridine in an anhydrous solvent until the reaction is complete (monitored by the cessation of gas evolution).

    • Reduction: The crude acid chloride is then dissolved in an anhydrous solvent and cooled to a low temperature (typically -78 °C). A stoichiometric amount of a suitable reducing agent (e.g., DIBAL-H) is added dropwise.

    • Work-up: The reaction is quenched with a suitable reagent (e.g., methanol, saturated aqueous ammonium chloride) and allowed to warm to room temperature. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

4.2. Purification

The crude this compound can be purified by either recrystallization or column chromatography.[4]

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexanes).

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column with the chosen solvent system and collect the fractions containing the pure product (monitored by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure.

Reactivity and Applications in Drug Discovery

The aldehyde functional group in this compound is a key reactive site, allowing for a variety of chemical transformations. It can readily undergo nucleophilic addition, condensation reactions, and oxidation/reduction, making it a valuable synthon for creating diverse chemical libraries for biological screening.

The isoxazole core is a known bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties in drug candidates. Derivatives of 5-methylisoxazole have shown a broad spectrum of biological activities.

drug_discovery_workflow cluster_synthesis Synthesis & Library Generation cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound reactions Parallel Synthesis (e.g., Reductive Amination, Wittig, etc.) start->reactions Various Reagents library Diverse Isoxazole Library reactions->library hts High-Throughput Screening (HTS) library->hts Assay Plates hit_id Hit Identification hts->hit_id Primary Hits hit_val Hit Validation hit_id->hit_val Confirmed Hits sar Structure-Activity Relationship (SAR) Studies hit_val->sar sar->reactions Iterative Synthesis admet ADMET Profiling sar->admet lead Lead Candidate admet->lead

Figure 1: A generalized workflow for the utilization of this compound in a drug discovery program.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[2] It is also a flammable solid.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Keep away from sources of ignition.[2]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. This technical guide provides a consolidated resource of its chemical properties, synthetic methodologies, and a conceptual framework for its application in drug discovery. The information presented herein is intended to empower researchers to explore the full potential of this and related isoxazole derivatives in the quest for new medicines.

References

In-Depth Technical Guide: 5-Methylisoxazole-3-carboxaldehyde (CAS: 62254-74-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisoxazole-3-carboxaldehyde is a heterocyclic aldehyde containing an isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms. The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to participate in various biological interactions and its favorable metabolic stability. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role as a versatile building block in drug discovery and development.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in Table 1. This data is essential for handling, storage, and use of the compound in a laboratory setting.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueReference(s)
IUPAC Name 5-methyl-1,2-oxazole-3-carbaldehyde[1]
CAS Number 62254-74-4[1][2][3][4]
Molecular Formula C₅H₅NO₂[1][2][3][4]
Molecular Weight 111.10 g/mol [1][4]
Appearance Colorless to light yellow crystal or liquid[2]
Melting Point 30-34 °C[2][3]
Boiling Point 53-57 °C at 8 mmHg[2]
Density 1.189 ± 0.06 g/cm³ (Predicted)[2]
Flash Point 56 °C (132.8 °F) - closed cup[3]
Solubility Soluble in many organic solvents (alcohols, ethers, ketones), slightly soluble in water.[2]
Hazard Statements H228: Flammable solidH302: Harmful if swallowed[1][3]
Precautionary Statements P210, P240, P241, P264, P270, P280, P301+P317, P330, P370+P378, P501[1]
Personal Protective Equipment Dust mask type N95 (US), Eyeshields, Gloves[3]

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding carboxylic acid or alcohol. The following protocols are based on established methods for the synthesis of the precursor, 5-methylisoxazole-3-carboxylic acid, and a general oxidation method to furnish the aldehyde.

Experimental Protocol: Synthesis of 5-Methylisoxazole-3-carboxylic Acid

This protocol describes the synthesis of the key precursor, 5-methylisoxazole-3-carboxylic acid, from 2,5-hexanedione.[5]

Materials:

  • 2,5-hexanedione

  • Nitric acid (5.2M)

  • Crushed ice

  • Ice water

  • Erlenmeyer flask with reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Place 0.2 L of 5.2M nitric acid in a 1000 mL Erlenmeyer flask equipped with a reflux condenser and heat to boiling.

  • Turn off the heat source and add 45.751 g (0.40 mol) of 2,5-hexanedione through the reflux condenser at a rate of approximately 2 drops per second until the evolution of brown NO₂ gas is observed.

  • Reduce the addition rate to 1 drop per second.

  • Once a stable reflux is achieved, apply gentle heating.

  • After the addition of 2,5-hexanedione is complete (approximately 1 hour), increase the heat and maintain the solution at a boil for at least 1.5 hours.

  • Pour the resulting light yellow solution into 200 g of crushed ice and place the mixture in an ice/water bath for 30 minutes.

  • Isolate the precipitated crystals by filtration, wash with 200 mL of ice water, and air dry to yield 5-methylisoxazole-3-carboxylic acid.

Experimental Protocol: Oxidation to this compound

This is a general procedure for the oxidation of a primary alcohol to an aldehyde, which can be adapted from the corresponding alcohol of 5-methylisoxazole-3-carboxylic acid (after reduction). A common and mild oxidizing agent for this transformation is pyridinium chlorochromate (PCC).

Materials:

  • (5-methylisoxazol-3-yl)methanol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a stirred solution of (5-methylisoxazol-3-yl)methanol in anhydrous dichloromethane (DCM) in a round-bottom flask, add 1.5 equivalents of pyridinium chlorochromate (PCC).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Applications in Drug Development

The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of Carboxamide Derivatives

The aldehyde can be readily oxidized to the corresponding carboxylic acid, which can then be converted to a variety of carboxamides. Isoxazole carboxamides are known to exhibit a range of biological activities, including antitubercular properties.[3]

Reductive Amination

This compound can undergo reductive amination with a wide range of primary and secondary amines to introduce diverse substituents and build molecular complexity. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.

Role as a Precursor in Bioactive Molecules

While direct involvement in signaling pathways for this specific aldehyde is not extensively documented, the isoxazole motif is a key component in numerous bioactive molecules. For instance, derivatives of isoxazoles are being investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular diseases and inflammation.[1] The synthesis of potent sEH inhibitors like GSK2256294 highlights the importance of isoxazole-containing building blocks in modern drug discovery.[1][6]

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway to this compound and its subsequent conversion to carboxamide derivatives, which are of interest in medicinal chemistry.

G Synthetic Workflow for this compound Derivatives A 2,5-Hexanedione B 5-Methylisoxazole-3-carboxylic Acid A->B Nitric Acid Oxidation C (5-methylisoxazol-3-yl)methanol B->C Reduction (e.g., LiAlH4) E 5-Methylisoxazole-3-carbonyl chloride B->E Thionyl Chloride D This compound C->D Oxidation (e.g., PCC) F 5-Methylisoxazole-3-carboxamide Derivatives E->F Amine (R-NH2)

Caption: Synthetic pathway to this compound and its derivatives.

Illustrative Signaling Pathway

Given that isoxazole derivatives are often explored as kinase inhibitors, the following diagram illustrates a generic kinase signaling pathway. This is a representative example of a pathway where a molecule derived from this compound could potentially exert its therapeutic effect.

G Illustrative Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Grb2 Grb2 Receptor->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Isoxazole-based Kinase Inhibitor Inhibitor->Raf

Caption: A generic kinase signaling pathway targeted by isoxazole-based inhibitors.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis from readily available starting materials and the reactivity of its aldehyde functionality make it an attractive building block for the construction of diverse molecular libraries. Researchers in drug discovery and development can leverage this compound to synthesize novel isoxazole-containing molecules for screening against a wide range of biological targets, particularly in the areas of infectious diseases and oncology. Further exploration of the chemical space accessible from this compound is warranted to uncover new therapeutic agents.

References

A Technical Guide to the Spectroscopic Characterization of 5-Methylisoxazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylisoxazole-3-carboxaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public, experimentally-derived spectra for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally similar isoxazole derivatives. Detailed experimental protocols for obtaining and verifying this data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are based on known chemical shift ranges, characteristic infrared absorption frequencies, and expected mass spectrometric fragmentation patterns for isoxazole and aldehyde functionalities.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.9-10.1Singlet1HAldehyde proton (-CHO)
~6.5-6.7Singlet1HIsoxazole ring proton (C4-H)
~2.5-2.7Singlet3HMethyl protons (-CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~185-190Aldehyde carbon (CHO)
~170-175Isoxazole ring carbon (C5)
~155-160Isoxazole ring carbon (C3)
~105-110Isoxazole ring carbon (C4)
~12-15Methyl carbon (-CH₃)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~2920MediumC-H stretch (methyl)
~2820, ~2720MediumC-H stretch (aldehyde)
~1700StrongC=O stretch (aldehyde)
~1600MediumC=N stretch (isoxazole ring)
~1450MediumC-H bend (methyl)
~900-1200Medium-StrongRing stretching (isoxazole)

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
111[M]⁺ (Molecular ion)
110[M-H]⁺
82[M-CHO]⁺
54[M-CHO-CO]⁺ or Retro-Diels-Alder fragment

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

¹H NMR Acquisition:

  • Tune and shim the spectrometer to the sample.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the peaks and determine the chemical shifts relative to TMS.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Process the spectrum similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of solid this compound directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Data Acquisition (Electron Ionization - EI):

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

  • The sample will be vaporized and separated by the gas chromatograph before entering the mass spectrometer.

  • In the ion source, the sample molecules will be bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.

  • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation start This compound Sample dissolve_nmr Dissolve in Deuterated Solvent start->dissolve_nmr place_atr Place on ATR Crystal start->place_atr dissolve_ms Dissolve in Volatile Solvent start->dissolve_ms nmr NMR Spectroscopy (¹H and ¹³C) dissolve_nmr->nmr ir FT-IR Spectroscopy place_atr->ir ms Mass Spectrometry dissolve_ms->ms nmr_data Chemical Shifts, Coupling Constants, Integration nmr->nmr_data ir_data Vibrational Frequencies (Functional Groups) ir->ir_data ms_data Molecular Weight, Fragmentation Pattern ms->ms_data structure Confirm Structure of This compound nmr_data->structure ir_data->structure ms_data->structure

Caption: Workflow for Spectroscopic Analysis.

A Technical Guide to the Stability and Storage of 5-Methylisoxazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the stability and recommended storage conditions for 5-Methylisoxazole-3-carboxaldehyde (CAS No. 62254-74-4), a key heterocyclic building block in organic synthesis. Adherence to proper handling and storage protocols is critical to ensure its purity, reactivity, and shelf-life for research and development applications.

Physicochemical Properties

This compound is a colorless to light yellow solid with a low melting point.[1] Its physical properties are crucial for determining appropriate handling procedures. For instance, its low melting point (30-34°C) means it may be liquid at or near ambient temperatures in warmer climates.[1] It is readily soluble in organic solvents like alcohols, ethers, and ketones but only slightly soluble in water.[1]

A summary of its key physicochemical data is presented below.

PropertyValueSource(s)
CAS Number 62254-74-4[1][2]
Molecular Formula C₅H₅NO₂[1][2]
Molecular Weight 111.10 g/mol [2]
Appearance Colorless to light yellow crystal or solid[1]
Melting Point 30-34 °C[1]
Boiling Point 53-57 °C @ 8 mmHg[1]
Flash Point 56 °C (132.8 °F) - closed cup
Purity Commonly available at ≥94% or 95%[2]

Chemical Stability and Handling

General Stability: The compound is reported to be stable under standard ambient conditions (room temperature) but may decompose when exposed to high temperatures or light.[1][3] As a flammable solid, it should be kept away from sources of ignition.[1]

Key Incompatibilities: The primary chemical incompatibility is with strong oxidizing agents.[3] The aldehyde functional group is susceptible to oxidation, which can lead to the formation of impurities.

Safety Precautions: this compound is classified as harmful if swallowed and can cause irritation to the eyes, skin, and respiratory system.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be worn during handling.[1] All operations should be conducted in a well-ventilated area.[1]

Recommended Storage Conditions

To maintain the integrity and purity of this compound, specific storage conditions are required. The most frequently cited recommendation is refrigerated or frozen storage.

ParameterRecommendationSource(s)
Temperature -20°C[1][4]
Atmosphere Store in a tightly closed container.[3]
Environment Keep in a dry, cool, and well-ventilated place.[3][5]
Moisture Store sealed and away from moisture.[4]

Potential Degradation Pathway

While specific degradation kinetic studies for this compound are not widely published, the most probable degradation route under improper storage (e.g., exposure to air/oxidants) is the oxidation of the aldehyde moiety. This reaction would convert the aldehyde to its corresponding carboxylic acid, 5-Methylisoxazole-3-carboxylic acid.

G cluster_main Probable Oxidation Pathway start This compound (C₅H₅NO₂) oxidant [Oxidizing Agent] (e.g., Air, O₂) start->oxidant end 5-Methylisoxazole-3-carboxylic acid (C₅H₅NO₃) oxidant->end Oxidation G cluster_workflow General Stability Study Workflow start_end start_end process process decision decision data data n1 Receive & Characterize Initial Sample (T=0) n2 Place Samples in Stability Chambers n1->n2 n3 Stress Conditions (e.g., 40°C/75%RH, 25°C/60%RH, Light) n2->n3 n4 Pull Samples at Defined Time Points n3->n4 n5 Analyze Samples (e.g., HPLC, GC) n4->n5 n6 Process Data (Purity, Impurities) n5->n6 n7 Data Meets Specification? n6->n7 n8 Continue Study n7->n8 Yes n9 Conclude Study & Determine Shelf-Life n7->n9 No n8->n4

References

An In-depth Technical Guide on the Solubility of 5-Methylisoxazole-3-carboxaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 5-methylisoxazole-3-carboxaldehyde in various organic solvents. Due to the limited availability of precise quantitative data in published literature, this guide also furnishes a detailed experimental protocol for determining the solubility of this compound in a laboratory setting.

Core Compound Information
IUPAC Name 5-methylisoxazole-3-carbaldehyde
Synonyms 5-Methyl-3-isoxazolecarboxaldehyde
CAS Number 62254-74-4
Molecular Formula C₅H₅NO₂
Molecular Weight 111.10 g/mol
Appearance Colorless to light yellow crystal or liquid
Melting Point 30-34 °C
Qualitative Solubility Data

Published data on the quantitative solubility of this compound is scarce. However, qualitative assessments indicate its general behavior in different solvent classes. This information is summarized in the table below.

Solvent ClassGeneral SolubilitySpecific Solvents
Alcohols Readily Soluble[1]Methanol, Ethanol
Ketones Readily Soluble[1]Acetone
Ethers Readily Soluble[1]Diethyl ether
Aqueous Slightly Soluble[1]Water

It is important to note that a related compound, 5-methylisoxazole-3-carboxylic acid, is reported to be only slightly soluble in dimethyl sulfoxide (DMSO) and methanol. While this may offer some indication, direct extrapolation of solubility characteristics from a carboxylic acid to an aldehyde is not recommended due to differences in polarity and hydrogen bonding capabilities.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following method is a widely accepted approach for determining the solubility of a solid organic compound in a liquid solvent.

Objective

To determine the concentration of a saturated solution of this compound in a selection of organic solvents at a controlled temperature.

Materials
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)

  • Scintillation vials or test tubes with secure caps

  • Magnetic stirrer and stir bars or a shaker bath

  • Temperature-controlled incubator or water bath

  • Analytical balance

  • Volumetric flasks

  • Micropipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure
  • Preparation of Solvent: Add a known volume of the selected organic solvent to several vials.

  • Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is necessary to confirm saturation.

  • Equilibration: Securely cap the vials and place them in a temperature-controlled shaker or on a stirrer in an incubator set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a micropipette. Immediately filter the solution using a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility measurements.

  • Dilution: Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Concentration Analysis: Analyze the diluted samples using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) by accounting for the dilution factor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add known volume of solvent to vials B Add excess this compound A->B C Equilibrate at constant temperature (24-48h) B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze concentration (HPLC/GC) F->G H Calculate solubility G->H

Caption: Workflow for determining the solubility of this compound.

Logical Relationship for Solubility Testing

The decision-making process for solubility testing can be visualized as a flowchart. This helps in systematically categorizing the solubility of a compound.

G start Start: Add compound to solvent dissolves Does the compound dissolve completely? start->dissolves soluble Result: Soluble dissolves->soluble Yes insoluble Result: Insoluble dissolves->insoluble No partially_soluble Result: Partially Soluble dissolves->partially_soluble Partially

Caption: Decision tree for qualitative solubility assessment.

References

An In-depth Technical Guide to the Synthesis of 5-Methylisoxazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-methylisoxazole-3-carboxaldehyde, a crucial intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the necessary starting materials, outlines key experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds through the formation and subsequent functional group manipulation of a key intermediate, 5-methylisoxazole-3-carboxylic acid. Two primary pathways for the synthesis of this carboxylic acid are well-documented, starting from readily available laboratory chemicals. Once obtained, the carboxylic acid can be converted to the target aldehyde via a two-step reduction-oxidation sequence or through the formation of an acid chloride followed by reduction.

Data Summary of Synthetic Routes

The following tables summarize the quantitative data for the key transformations in the synthesis of this compound, allowing for a clear comparison of different methodologies.

Table 1: Synthesis of 5-Methylisoxazole-3-carboxylic acid

Starting Material(s)Reagent(s)Solvent(s)Reaction TimeTemperature (°C)Yield (%)
2,5-HexanedioneNitric acid (5.2M)-~3 hoursReflux81
Acetone, Diethyl oxalateSodium ethoxide, Hydroxylamine hydrochloride, Lithium hydroxideEthanol, THF, WaterMultistep0 - RefluxNot specified

Table 2: Conversion of 5-Methylisoxazole-3-carboxylic acid to this compound

IntermediateReaction TypeReagent(s)Solvent(s)Reaction TimeTemperature (°C)Yield (%)
5-Methylisoxazole-3-carboxylic acidReduction to alcoholSpecific protocol needed----
5-Methylisoxazole-3-methanolOxidation to aldehydeDess-Martin PeriodinaneDichloromethaneShortRoom Temp.High (typical)
5-Methylisoxazole-3-carboxylic acidConversion to acid chlorideThionyl chloride (SOCl₂)-Not specifiedNot specifiedHigh (typical)
5-Methylisoxazole-3-carbonyl chlorideReduction to aldehydeSpecific protocol needed----

Experimental Protocols

Protocol 1: Synthesis of 5-Methylisoxazole-3-carboxylic acid from 2,5-Hexanedione[1]

This one-pot synthesis offers a high-yield route to the key carboxylic acid intermediate.

Materials:

  • 2,5-Hexanedione

  • Nitric acid (5.2M)

  • Crushed ice

  • Aqueous methanol (for recrystallization)

Procedure:

  • In a 1000 mL round-bottom flask equipped with a reflux condenser, heat 0.2 L of 5.2M nitric acid to its boiling point.

  • Turn off the heat source and add 45.751 g (0.4 M) of 2,5-hexanedione through the reflux condenser.

  • After the addition of 2,5-hexanedione is complete (approximately 1 hour), increase the heat and reflux the solution for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the light yellow solution into 200 g of crushed ice and place the mixture in an ice bath for 30 minutes.

  • Filter the precipitated crystals, wash with ice water, and dry.

  • Recrystallize the crude product from aqueous methanol to obtain pure 5-methylisoxazole-3-carboxylic acid.

  • Yield: 81%.

Protocol 2: Synthesis of 5-Methylisoxazole-3-carboxylic acid from Acetone and Diethyl Oxalate[2]

This multi-step synthesis provides an alternative route to the carboxylic acid intermediate.

Step 1: Formation of the Sodium Salt of an Intermediate

  • Carefully add 1.61 g (70 mmol) of sodium to 150 mL of ethanol at 23 °C under a nitrogen atmosphere with stirring.

  • Once all the sodium has dissolved, add a mixture of 4.4 mL (60 mmol) of acetone and 8.14 mL (60 mmol) of diethyl oxalate dropwise over 2 minutes.

  • Stir the resulting mixture for an additional hour.

Step 2 & 3: Cyclization and Hydrolysis

  • Cool the reaction mixture to 0 °C and add a mixture of concentrated sulfuric acid and ice until the solution becomes cloudy yellow.

  • Extract the mixture with dichloromethane (2 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting ethyl ester is then hydrolyzed by dissolving it in THF (10 mL) and adding an aqueous solution of LiOH (1N, 8.4 mL).

  • Heat the mixture to reflux for 20 minutes.

  • Cool the reaction mixture to 23 °C and adjust the pH to 3 with saturated citric acid.

  • Extract the mixture with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-methylisoxazole-3-carboxylic acid.

Protocol 3: Oxidation of 5-Methylisoxazole-3-methanol to this compound (General Procedure)

While a specific protocol for this substrate is not detailed in the search results, a general procedure using Dess-Martin Periodinane (DMP), a mild and selective oxidizing agent, is provided below.[1][2][3]

Materials:

  • 5-Methylisoxazole-3-methanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Sodium thiosulfate solution

Procedure:

  • Dissolve 5-methylisoxazole-3-methanol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add 1.1 to 1.5 equivalents of DMP to the solution at room temperature with stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a solution of sodium thiosulfate.

  • Stir the mixture vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography if necessary.

Synthetic Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described.

G cluster_0 Synthesis of 5-Methylisoxazole-3-carboxylic acid 2,5-Hexanedione 2,5-Hexanedione Carboxylic_Acid_1 5-Methylisoxazole-3- carboxylic acid 2,5-Hexanedione->Carboxylic_Acid_1 HNO₃, Reflux Nitric_acid Nitric acid Nitric_acid->Carboxylic_Acid_1

Caption: Synthesis of the carboxylic acid intermediate from 2,5-Hexanedione.

G cluster_1 Conversion to this compound Carboxylic_Acid 5-Methylisoxazole-3- carboxylic acid Alcohol 5-Methylisoxazole-3- methanol Carboxylic_Acid->Alcohol Reduction (e.g., LiAlH₄) Aldehyde 5-Methylisoxazole-3- carboxaldehyde Alcohol->Aldehyde Oxidation (e.g., DMP)

Caption: Two-step conversion of the carboxylic acid to the target aldehyde.

G cluster_2 Alternative Conversion Pathway Carboxylic_Acid_2 5-Methylisoxazole-3- carboxylic acid Acid_Chloride 5-Methylisoxazole-3- carbonyl chloride Carboxylic_Acid_2->Acid_Chloride SOCl₂ Aldehyde_2 5-Methylisoxazole-3- carboxaldehyde Acid_Chloride->Aldehyde_2 Reduction (e.g., Rosenmund)

Caption: Alternative route via an acid chloride intermediate.

References

A Comprehensive Technical Guide to the Physical Properties of 5-Methylisoxazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisoxazole-3-carboxaldehyde is a heterocyclic organic compound that serves as a vital building block in the synthesis of a wide array of more complex molecules.[1][2] With the chemical formula C₅H₅NO₂, its structural framework, featuring an isoxazole ring substituted with a methyl and a formyl group, makes it a versatile intermediate in medicinal chemistry and agrochemical development.[3] This document provides an in-depth overview of its core physical properties, experimental methodologies for their determination, and its role in synthetic pathways.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValue
Molecular Formula C₅H₅NO₂
Molecular Weight 111.10 g/mol [2][4]
CAS Number 62254-74-4[1][2][4]
Appearance Colorless to light yellow crystal or solid[1][2]
Melting Point 30-34 °C (lit.)[1][2]
Boiling Point 53-57 °C at 8 mmHg
Density 1.189 ± 0.06 g/cm³ (Predicted)[1]
Flash Point 56 °C (132.8 °F) - closed cup[2]
Vapor Pressure 0.099 mmHg at 25°C[1]
Refractive Index 1.516[1]
Solubility Slightly soluble in water; readily soluble in organic solvents like alcohols, ethers, and ketones.[1]
Purity Typically available at ≥94% or 95% purity.[2][4]

Experimental Protocols for Property Determination

The accurate determination of physical properties is fundamental to chemical research and development. Below are detailed methodologies for measuring the key physical constants of this compound.

1. Melting Point Determination (Capillary Method)

The melting point of a solid is a critical indicator of its purity. The open capillary method is a standard and widely used technique.

  • Apparatus: Melting point apparatus (e.g., Thomas-Hoover or Büchi), capillary tubes (sealed at one end), thermometer, and a sample of this compound.

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a capillary tube to a depth of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

    • The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as it approaches the expected melting range.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.

2. Boiling Point Determination (Vacuum Distillation)

For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure (vacuum distillation) is employed.

  • Apparatus: A distillation setup including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, a vacuum pump, and a manometer.

  • Procedure:

    • The sample is placed in the round-bottom flask with boiling chips.

    • The apparatus is assembled and sealed, ensuring all joints are airtight.

    • The system is evacuated to the desired pressure (e.g., 8 mmHg), which is monitored with a manometer.

    • The flask is heated gently.

    • The temperature is recorded when the liquid begins to boil and a steady condensation of vapor is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

3. Solubility Assessment

Solubility is determined by observing the dissolution of a solute in a solvent.

  • Apparatus: Test tubes, vortex mixer, a set of common laboratory solvents (e.g., water, ethanol, acetone, diethyl ether).

  • Procedure:

    • A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.

    • A small volume of the chosen solvent (e.g., 1 mL) is added.

    • The mixture is agitated using a vortex mixer at a controlled temperature (e.g., 25 °C).

    • The mixture is visually inspected for the disappearance of the solid phase.

    • If the solid dissolves completely, it is deemed "soluble." If it remains undissolved, it is "insoluble" or "slightly soluble." The process can be quantified by gradually adding more solute until saturation is reached.

Role in Chemical Synthesis: A Workflow Example

This compound is a key intermediate. For instance, it can be synthesized from 5-methylisoxazole-3-carboxylic acid and subsequently used to create various carboxamide derivatives, which have been investigated for potential antitubercular activities.[5] The logical workflow below illustrates this synthetic pathway.

G A 5-Methylisoxazole-3-carboxylic acid B Activation Step (e.g., with SOCl₂) A->B Reagent C 5-Methylisoxazole-3-carbonyl chloride B->C D Reduction Step C->D Selective Reduction E This compound (Target Intermediate) D->E F Reaction with Amines (ArNH₂) E->F Reductive Amination or Aldehyde to Amide Conversion G 5-Methylisoxazole-3-carboxamide Derivatives F->G

Caption: Synthetic pathway from carboxylic acid to carboxamide derivatives via the aldehyde intermediate.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as a flammable solid and can be harmful if swallowed.[2] It may cause irritation to the skin, eyes, and respiratory system.[1]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[1][6] In case of dust formation, use a dust mask.[2]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[6][7] It should be kept away from sources of ignition.[1]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] If ingested or in case of extensive skin contact, seek medical attention.[6]

This guide provides a foundational understanding of the physical properties and handling of this compound for professionals engaged in chemical research and drug development.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 5-Methylisoxazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 5-Methylisoxazole-3-carboxaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and organic synthesis. This document collates and presents key structural and spectroscopic data, offering insights into the compound's geometry, electronic properties, and vibrational characteristics. While a definitive crystal structure for the title compound is not publicly available, this guide leverages high-quality crystallographic data from its immediate precursor, 5-Methylisoxazole-3-carboxylic acid, to provide a robust model of its core structure. This experimental data is supplemented with established spectroscopic principles to elucidate the bonding environment. Detailed experimental protocols for the synthesis of related isoxazole derivatives are also provided to give context to its chemical accessibility.

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a planar, five-membered isoxazole ring substituted with a methyl group at the 5-position and a carboxaldehyde group at the 3-position. The isoxazole ring is an aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions, which significantly influences its electronic distribution and chemical reactivity.

Due to the lack of a published crystal structure for this compound, the geometric parameters of the closely related 5-Methylisoxazole-3-carboxylic acid provide the most accurate available experimental data for the core ring structure. The crystal structure of 5-Methylisoxazole-3-carboxylic acid reveals a nearly planar conformation of the isoxazole ring.[1]

Visualization of Molecular Structure

The logical relationship and atom numbering of this compound are depicted in the following diagram.

Caption: Ball-and-stick model of this compound.

Bond Lengths and Angles

The following tables summarize the experimental bond lengths and angles for the isoxazole ring and methyl group of 5-Methylisoxazole-3-carboxylic acid, which are expected to be highly comparable to those in this compound.[1] The geometry of the carboxaldehyde group is based on typical values for similar aromatic aldehydes.

Table 1: Experimental Bond Lengths for 5-Methylisoxazole-3-carboxylic acid [1]

BondLength (Å)
O2-N11.411(2)
N1-C31.312(2)
C3-C41.422(3)
C4-C51.346(3)
C5-O21.343(2)
C5-C61.482(3)
C3-C71.480(3)
O7-C71.314(2)
O8-C71.211(2)

Table 2: Experimental Bond Angles for 5-Methylisoxazole-3-carboxylic acid [1]

AngleAngle (°)
C3-N1-O2109.8(2)
C5-O2-N1105.7(1)
N1-C3-C4112.1(2)
C5-C4-C3104.5(2)
O2-C5-C4107.9(2)
N1-C3-C7116.3(2)
C4-C3-C7121.6(2)
O2-C5-C6115.1(2)
C4-C5-C6137.0(2)
O8-C7-O7122.9(2)
O8-C7-C3122.8(2)
O7-C7-C3114.3(2)

Spectroscopic Data and Bonding Analysis

Spectroscopic techniques provide valuable information about the electronic environment and vibrational modes of the molecule, which are directly related to its bonding characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton on the isoxazole ring (H4) is expected to appear as a singlet in the aromatic region. The aldehyde proton will also be a singlet, typically deshielded and found further downfield. The methyl protons will appear as a singlet in the aliphatic region.

  • ¹³C NMR: The carbon atoms of the isoxazole ring will have distinct chemical shifts in the aromatic region. The carbonyl carbon of the aldehyde group will be significantly deshielded. The methyl carbon will appear in the aliphatic region.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C3-~158-162
C4~6.5-6.8~105-110
C5-~170-175
C6 (CH₃)~2.4-2.6~12-15
C7 (CHO)~9.8-10.2~185-190
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 4: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Aldehyde)Stretching1710-1685
C-H (Aldehyde)Stretching2830-2695 (two bands)
C=N (Isoxazole ring)Stretching~1600-1580
C=C (Isoxazole ring)Stretching~1500-1450
N-O (Isoxazole ring)Stretching~1400-1350
C-H (sp² on ring)Stretching~3100-3000
C-H (sp³ in methyl)Stretching~2975-2850

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively published. However, general synthetic strategies for related isoxazole aldehydes often involve the oxidation of the corresponding alcohol or the hydrolysis of a dihalomethyl precursor. A plausible synthetic workflow is outlined below.

Synthesis of this compound from 5-Methylisoxazole-3-methanol

A common method for the synthesis of aldehydes is the oxidation of primary alcohols.

Synthesis_Workflow Synthesis of this compound Start 5-Methylisoxazole-3-methanol Oxidation Oxidation (e.g., PCC, Swern, Dess-Martin) Start->Oxidation Workup Aqueous Workup and Extraction Oxidation->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for the preparation of the title compound.

Protocol Outline:

  • Dissolution: Dissolve 5-methylisoxazole-3-methanol in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.

  • Oxidation: Add a mild oxidizing agent such as pyridinium chlorochromate (PCC), or perform a Swern or Dess-Martin oxidation. The reaction is typically stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Quenching and Workup: Quench the reaction appropriately depending on the oxidant used. Perform an aqueous workup to remove inorganic byproducts. Extract the aqueous layer with an organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. By leveraging experimental data from a closely related crystalline compound and established spectroscopic principles, a comprehensive picture of its geometry and electronic nature has been presented. The provided data and protocols serve as a valuable resource for researchers in medicinal chemistry and organic synthesis, facilitating further investigation and application of this important heterocyclic compound.

References

Methodological & Application

Application Notes and Protocols: 5-Methylisoxazole-3-carboxaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-methylisoxazole-3-carboxaldehyde and its derivatives in medicinal chemistry. This versatile building block is a cornerstone in the synthesis of a variety of bioactive molecules, demonstrating significant potential in the development of novel therapeutics. Detailed protocols for the synthesis and biological evaluation of key derivatives are provided below, along with quantitative data to support further research and development.

Introduction

This compound is a heterocyclic aldehyde that serves as a crucial intermediate in the synthesis of compounds with a broad spectrum of pharmacological activities.[1] The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to participate in various biological interactions. Derivatives of this compound have been extensively explored for their therapeutic potential, leading to the discovery of potent antitubercular, antibacterial, anti-inflammatory, and anticancer agents.[2][3][4][5]

Key Applications and Bioactive Derivatives

The aldehyde functional group of this compound provides a reactive handle for a multitude of chemical transformations, primarily the synthesis of carboxamide derivatives. These derivatives have shown significant promise in several therapeutic areas.

Antitubercular and Antibacterial Agents

A notable application of this scaffold is in the development of novel antitubercular and antibacterial agents. Researchers have synthesized a series of 5-methylisoxazole-3-carboxamide derivatives that exhibit potent activity against Mycobacterium tuberculosis and other bacteria.[2]

Table 1: Antitubercular and Antibacterial Activity of 5-Methylisoxazole-3-carboxamide Derivatives

Compound IDR GroupAntitubercular Activity (MIC, µM) vs. M. tuberculosis H37RvAntibacterial Activity (MIC, µM) vs. B. subtilisAntibacterial Activity (MIC, µM) vs. E. coli
9 -6.256.25-
10 -3.125--
13 -6.256.25-
14 -3.125--
15 --12.5-
17 --12.5-
19 --6.25-
20 --6.25-

Source: Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.[2]

Anti-Inflammatory Agents

Derivatives of 5-methylisoxazole have also been investigated for their anti-inflammatory properties. The structurally related 5-methylisoxazole-3-carboxamides have been explored as alternatives to existing anti-inflammatory drugs, with some compounds showing a liver-protective effect in contrast to the potential liver toxicity of related structures like leflunomide.[4]

Raf Kinase Inhibitors

The 5-methylisoxazole core is also a valuable scaffold for the development of kinase inhibitors, which are crucial in cancer therapy. While specific derivatives of this compound as Raf kinase inhibitors are a promising area of research, detailed public data on specific compounds is still emerging. The general principle involves the isoxazole ring acting as a bioisosteric replacement for other heterocyclic systems known to interact with the kinase active site.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and the biological evaluation of the final compounds, based on published literature.

Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives

The general synthetic route to 5-methylisoxazole-3-carboxamide derivatives involves a three-step process starting from the corresponding carboxylic acid.

G cluster_0 Synthesis Workflow Start 5-Methylisoxazole-3-carboxylic acid Step1 Reaction with Thionyl Chloride (SOCl2) and Pyridine Start->Step1 Intermediate 5-Methylisoxazole-3-carbonyl chloride Step1->Intermediate Step2 Reaction with various Aryl Amines (ArNH2) Intermediate->Step2 Product 5-Methylisoxazole-3-carboxamide Derivatives Step2->Product G cluster_1 MABA Protocol Prep Prepare serial dilutions of test compounds in a 96-well plate. Inoc Add M. tuberculosis inoculum to each well. Prep->Inoc Inc1 Incubate plates at 37°C. Inoc->Inc1 AddDye Add Alamar Blue reagent and 10% Tween 80. Inc1->AddDye Inc2 Re-incubate plates for 24 hours. AddDye->Inc2 Read Read results based on color change (Blue = No growth, Pink = Growth). Inc2->Read G cluster_2 Drug Discovery Logic Scaffold This compound Scaffold Synthesis Synthesis of Derivatives (e.g., Carboxamides) Scaffold->Synthesis Screening In vitro Biological Screening (e.g., MABA) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis InVivo In vivo Efficacy and Toxicity Studies Optimization->InVivo Candidate Drug Candidate InVivo->Candidate

References

Application Notes and Protocols for Knoevenagel Condensation with 5-Methylisoxazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst, to yield an α,β-unsaturated product.[1][2][3] This reaction is of significant interest in medicinal chemistry and drug development as the resulting products often serve as precursors to biologically active molecules and functional materials.[1][4] 5-Methylisoxazole-3-carboxaldehyde is a heterocyclic aldehyde, and its derivatives are important scaffolds in various pharmaceutical compounds due to the isoxazole ring's diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[5]

These application notes provide a detailed protocol for the Knoevenagel condensation of this compound with various active methylene compounds. The notes also offer insights into catalyst selection, reaction conditions, and data presentation to guide researchers in synthesizing novel isoxazole-based compounds.

Reaction Mechanism

The Knoevenagel condensation proceeds via a nucleophilic addition of a carbanion, generated from the active methylene compound by a base, to the carbonyl group of the aldehyde. This is followed by a dehydration step to afford the final condensed product. The general mechanism is outlined below:

  • Deprotonation: A base abstracts an acidic proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound.

  • Intermediate Formation: An aldol-type addition intermediate is formed.

  • Dehydration: The intermediate undergoes elimination of a water molecule to form the α,β-unsaturated product.

Experimental Protocols

The following protocols outline the general procedures for the Knoevenagel condensation of this compound. The choice of catalyst, solvent, and temperature can be optimized based on the specific active methylene compound used and the desired reaction rate.

Protocol 1: Piperidine Catalyzed Condensation in Ethanol

This is a classic and widely used method for Knoevenagel condensations.

  • Materials:

    • This compound (1.0 mmol)

    • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 mmol)

    • Piperidine (0.1 mmol)

    • Ethanol (10 mL)

    • Round-bottom flask (25 mL)

    • Magnetic stirrer and reflux condenser

  • Procedure:

    • To a 25 mL round-bottom flask, add this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in 10 mL of ethanol.

    • Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

    • Stir the reaction mixture at room temperature or heat to reflux.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid product and wash it with cold ethanol.

    • If no precipitate forms, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: DBU-Catalyzed Condensation in Water

This protocol offers a greener approach using water as the solvent.[6]

  • Materials:

    • This compound (1.0 mmol)

    • Active methylene compound (e.g., malononitrile) (1.0 mmol)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol)

    • Water (5 mL)

    • Reaction vial with a magnetic stir bar

  • Procedure:

    • In a reaction vial, combine this compound (1.0 mmol) and the active methylene compound (1.0 mmol) in 5 mL of water.

    • Add DBU (0.1 mmol) to the mixture.

    • Stir the reaction vigorously at room temperature.

    • Monitor the reaction by TLC. The reaction is often rapid and may be complete within minutes to a few hours.[6]

    • The product often precipitates out of the aqueous solution.

    • Filter the solid product, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization.

Protocol 3: Solvent-Free Condensation

This method is environmentally friendly and often leads to high yields and simple work-up.[7]

  • Materials:

    • This compound (1.0 mmol)

    • Active methylene compound (e.g., malononitrile) (1.1 mmol)

    • Basic catalyst (e.g., anhydrous potassium carbonate, piperidine) (catalytic amount)

    • Mortar and pestle or a small reaction vial

  • Procedure:

    • In a mortar or a small vial, combine this compound (1.0 mmol), the active methylene compound (1.1 mmol), and a catalytic amount of the basic catalyst.

    • Grind the mixture with a pestle at room temperature or stir vigorously in the vial.

    • The reaction is often exothermic and may solidify upon completion.

    • Monitor the reaction by taking a small sample, dissolving it in a suitable solvent, and running a TLC.

    • Once the reaction is complete, the solid product can be washed with water and a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

    • The product is typically of high purity, but can be recrystallized if necessary.

Data Presentation

The following tables summarize representative quantitative data for Knoevenagel condensations with heterocyclic aldehydes, which can serve as a reference for optimizing the reaction with this compound.

Table 1: Comparison of Catalysts for Knoevenagel Condensation

AldehydeActive Methylene CompoundCatalystSolventTemperatureTimeYield (%)
Aromatic AldehydeMalononitrileDBUWaterRoom Temp5 min98[8]
Aromatic AldehydeEthyl CyanoacetatePiperidineEthanolReflux2-6 h~90[8]
Heterocyclic AldehydeMalononitrileGaCl₃Solvent-freeRoom Temp5-10 min90-95[7]
2-ThiophenecarboxaldehydeCyanoacetic AcidKOHWater75°C (Microwave)20 min>95[8]

Table 2: Effect of Active Methylene Compound on Reaction Conditions

AldehydeActive Methylene CompoundCatalystSolventTemperatureTimeYield (%)
BenzaldehydeMalononitrileDBU/WaterWaterRoom Temp20 min96[6]
BenzaldehydeEthyl CyanoacetateDBU/WaterWaterRoom Temp20 min96[6]
BenzaldehydeDiethyl MalonateDBU/WaterWaterRoom Temp120 min85[6]

Mandatory Visualization

Knoevenagel_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Aldehyde, Active Methylene Compound, and Solvent B Add Catalyst A->B C Stir at Appropriate Temperature B->C D Monitor Progress by TLC C->D E Cool Reaction Mixture D->E F Isolate Crude Product (Filtration or Evaporation) E->F G Purify by Recrystallization or Column Chromatography F->G H Characterize Product (NMR, IR, MS, M.P.) G->H

Caption: Generalized experimental workflow for the Knoevenagel condensation.

Knoevenagel_Mechanism reagents This compound Active Methylene Compound Base carbanion Resonance-Stabilized Carbanion reagents:active_methylene->carbanion + Base intermediate Aldol-type Intermediate reagents:aldehyde->intermediate + Carbanion carbanion->intermediate product α,β-Unsaturated Product intermediate->product - H₂O water H₂O intermediate->water

References

Application Notes and Protocols: 5-Methylisoxazole-3-carboxaldehyde in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct application of 5-methylisoxazole-3-carboxaldehyde as a monomer in polymer synthesis is not extensively documented in current scientific literature. The following application notes and protocols are based on the known reactivity of the aldehyde functional group and general principles of polymer chemistry. The proposed polymerization is a hypothetical application intended to guide researchers in exploring the potential of this molecule in materials science.

Introduction

This compound is a heterocyclic compound with potential as a building block in the synthesis of novel polymers.[1] The presence of the aldehyde functional group allows for its participation in polycondensation reactions, while the isoxazole ring offers a unique heterocyclic moiety that can impart specific properties to the resulting polymer, such as thermal stability and potential for further functionalization.[2] This document outlines a hypothetical application of this compound in the synthesis of polyazomethines, also known as poly(Schiff base)s.

Polyazomethines are a class of polymers characterized by the azomethine (-C=N-) linkage in their backbone. They are often synthesized through the polycondensation of a dialdehyde with a diamine.[3][4] These polymers are known for their thermal stability, semiconducting properties, and potential applications in optoelectronics and as high-performance materials.[2][4]

Proposed Application: Synthesis of Poly(5-methylisoxazole-3-yl-azomethine)

This section details a hypothetical synthetic route for a novel polyazomethine derived from this compound and a generic aromatic diamine (e.g., p-phenylenediamine). The resulting polymer would feature the isoxazole ring as a pendant group on the polymer backbone.

Reaction Scheme

Figure 1: Hypothetical polycondensation of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound (Monomer)

The synthesis of the monomer can be achieved from its corresponding carboxylic acid, which is synthesized from 2,5-hexanedione.[5]

Step A: Synthesis of 5-Methylisoxazole-3-carboxylic acid

  • In a round-bottom flask equipped with a reflux condenser, dissolve hydroxylamine hydrochloride in water.

  • Add 2,5-hexanedione to the solution.

  • Reflux the mixture for 3 hours.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Recrystallize the crude product from aqueous methanol to obtain pure 5-methylisoxazole-3-carboxylic acid.

Step B: Synthesis of this compound

A possible route from the carboxylic acid involves reduction. A common method for the reduction of a carboxylic acid to an aldehyde is via its conversion to an acid chloride followed by a Rosenmund reduction, or by using a selective reducing agent like diisobutylaluminium hydride (DIBAL-H).

A general procedure using DIBAL-H is as follows:

  • Dissolve 5-methylisoxazole-3-carboxylic acid in anhydrous THF in a flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H in an appropriate solvent (e.g., hexanes or toluene) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for a specified time, monitoring the reaction progress by TLC.

  • Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt or dilute HCl.

  • Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the crude product by column chromatography or distillation.

G cluster_synthesis Monomer Synthesis Workflow start 2,5-Hexanedione step1 React with Hydroxylamine Hydrochloride start->step1 intermediate 5-Methylisoxazole-3-carboxylic acid step1->intermediate step2 Selective Reduction (e.g., DIBAL-H) intermediate->step2 end This compound step2->end

Figure 2: Workflow for the synthesis of this compound.

Protocol 2: Hypothetical Synthesis of Poly(5-methylisoxazole-3-yl-azomethine)

This protocol describes a potential polycondensation reaction.

  • To a reaction flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of this compound and p-phenylenediamine.

  • Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to dissolve the monomers.

  • Add a catalytic amount of an acid, such as p-toluenesulfonic acid, to the reaction mixture.

  • Heat the mixture to a temperature between 80-120 °C and stir under a continuous flow of nitrogen.

  • Monitor the progress of the polymerization by observing the increase in viscosity of the solution.

  • After a reaction time of 24-48 hours, cool the mixture to room temperature.

  • Precipitate the polymer by pouring the viscous solution into a non-solvent, such as methanol or water.

  • Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and catalyst, and then dry it under vacuum at 60 °C.

Data Presentation

Since this is a hypothetical polymer, experimental data is not available. The following table presents the expected properties based on the characteristics of similar polyazomethines.

PropertyExpected Value/CharacteristicRationale
Appearance Yellow to orange powderThe extended conjugation of the polyazomethine backbone typically results in colored materials.[3]
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP)Aromatic polyazomethines often require strong polar solvents for dissolution.[4]
Thermal Stability High decomposition temperature (>300 °C)The rigid aromatic and heterocyclic backbone is expected to impart good thermal stability.[4][6]
Glass Transition Temp. >200 °CThe rigid polymer chain would lead to a high glass transition temperature.
Molecular Weight Dependent on reaction conditions (Mn > 10,000 g/mol achievable)Polycondensation reactions can yield polymers with a wide range of molecular weights depending on stoichiometry and reaction time.[7]

Potential Applications and Further Research

Polymers incorporating the 5-methylisoxazole moiety could exhibit interesting properties for various applications:

  • High-Performance Materials: The expected thermal stability could make these polymers suitable for applications requiring resistance to high temperatures.

  • Optoelectronic Materials: The conjugated backbone of polyazomethines suggests potential for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

  • Chelating Agents: The nitrogen and oxygen atoms in the polymer backbone and the isoxazole ring could act as coordination sites for metal ions, suggesting applications in metal sequestration or catalysis.

  • Biomedical Applications: Isoxazole derivatives are known for their wide range of biological activities.[8][9] Polymers containing this moiety could be explored for drug delivery or as bioactive materials, pending cytotoxicity assessments.

Further research should focus on the actual synthesis and characterization of these polymers to validate the hypothetical properties and explore their potential applications. This would involve detailed analysis using techniques such as NMR, FTIR, GPC, TGA, and DSC.

References

Application Notes and Protocols for the Derivatization of 5-Methylisoxazole-3-carboxaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3] 5-Methylisoxazole-3-carboxaldehyde is a versatile starting material for the synthesis of a diverse library of isoxazole-containing compounds. The aldehyde functionality serves as a synthetic handle for various chemical transformations, enabling the exploration of chemical space and the optimization of biological activity. These derivatization strategies are crucial in hit-to-lead and lead optimization phases of the drug discovery process.

This document provides detailed application notes and protocols for the derivatization of this compound, focusing on reactions pertinent to the generation of compound libraries for drug screening. It includes quantitative data on the biological activity of structurally related isoxazole derivatives to guide library design and prioritization.

Key Derivatization Reactions

The aldehyde group of this compound is amenable to several carbon-carbon and carbon-nitrogen bond-forming reactions. Key transformations for generating diverse derivatives include:

  • Claisen-Schmidt Condensation to form Chalcones: This reaction with acetophenones yields isoxazole-containing chalcones, which are valuable intermediates and possess biological activities themselves.[4]

  • Knoevenagel Condensation: Reaction with active methylene compounds provides α,β-unsaturated derivatives, which are important pharmacophores.[5][6]

  • Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), which can be further modified or evaluated for their biological properties.[7][8]

  • Wittig Reaction: Allows for the introduction of a variety of substituted vinyl groups.

  • Reductive Amination: A two-step one-pot reaction with amines to produce secondary or tertiary amine derivatives.

Data Presentation: Biological Activity of Isoxazole Derivatives

While specific biological data for derivatives of this compound is emerging, data from closely related isoxazole structures can inform library design. The following tables summarize the in vitro activity of various isoxazole derivatives against key biological targets.

Table 1: Cyclooxygenase (COX) Inhibition by Isoxazole Derivatives

Compound IDTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
C3COX-20.93 ± 0.0124.26
C5COX-20.85 ± 0.0441.82
C6COX-20.55 ± 0.03113.19
Celecoxib (Control)COX-20.05 ± 0.01>200

Data adapted from a study on novel isoxazole derivatives. The compounds are not direct derivatives of this compound but demonstrate the potential of the isoxazole scaffold for potent and selective COX-2 inhibition.[9]

Table 2: Antimicrobial Activity of 5-Methylisoxazole-3-carboxamide Derivatives

Compound IDM. tuberculosis H37Rv (MIC, µM)B. subtilis (MIC, µM)E. coli (MIC, µM)
9 6.256.25>50
10 3.12512.5>50
13 6.256.25>50
14 3.12512.5>50
19 12.56.25>50
20 256.25>50

Data from a study on 5-methylisoxazole-3-carboxamide derivatives, showcasing the potential for developing potent antitubercular and antibacterial agents from the 5-methylisoxazole core.[10]

Experimental Protocols

The following are generalized protocols for key derivatization reactions of this compound. Researchers should optimize these conditions for specific substrates.

Protocol 1: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol describes the base-catalyzed condensation of this compound with a substituted acetophenone.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4-methoxyacetophenone)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), dilute

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide (1.1 equivalents) in a mixture of water and ethanol.

  • Cool the flask in an ice bath with stirring.

  • Add the substituted acetophenone (1.0 equivalent) to the cooled solution, followed by the dropwise addition of this compound (1.0 equivalent).

  • Stir the reaction mixture vigorously at room temperature for 12-15 hours. The formation of a precipitate or a cloudy mixture indicates product formation.

  • After the reaction is complete (monitored by TLC), pour the mixture into cold water with constant stirring.

  • Acidify the mixture with dilute HCl to precipitate the chalcone product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Knoevenagel Condensation

This protocol outlines the condensation of this compound with an active methylene compound, such as malononitrile, using a base catalyst.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Base catalyst (e.g., piperidine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Solvent (e.g., ethanol, water)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • To a solution of this compound (1.0 equivalent) and the active methylene compound (1.0-1.2 equivalents) in the chosen solvent, add a catalytic amount of the base (e.g., a few drops of piperidine or DBU).[11]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, if a precipitate has formed, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Wash the crude product with a cold solvent (e.g., ethanol or water) to remove residual starting materials.

  • The product can be further purified by recrystallization.

Protocol 3: Schiff Base Formation

This protocol describes the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount, optional)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add the primary amine (1.0 equivalent) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.[12]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization.

Visualizations

Signaling Pathway

The anti-inflammatory activity of many isoxazole derivatives is attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. COX enzymes produce prostaglandins, which are mediators of inflammation. The expression of COX-2 is induced by pro-inflammatory cytokines via signaling pathways such as the NF-κB pathway.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_p P-IκB IkB->IkB_p Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB IkB_p->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates DNA DNA COX2_gene COX-2 Gene Transcription DNA->COX2_gene Binds to promoter COX2_protein COX-2 Protein COX2_gene->COX2_protein Translation Isoxazole_Derivative Isoxazole Derivative Isoxazole_Derivative->COX2_protein Inhibits

Caption: Simplified NF-κB signaling pathway leading to COX-2 expression.

Experimental Workflow

The general workflow for the synthesis and initial screening of a new chemical entity (NCE) derived from this compound is depicted below.

Drug_Discovery_Workflow Start 5-Methylisoxazole- 3-carboxaldehyde Derivatization Derivatization Reaction (e.g., Knoevenagel, Schiff Base) Start->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Library Compound Library Purification->Library Screening Biological Screening (e.g., In vitro enzyme assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Derivatization Iterative Synthesis Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: General workflow for derivatization and screening in drug discovery.

References

Application Notes and Protocols for the Characterization of 5-Methylisoxazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisoxazole-3-carboxaldehyde is a heterocyclic aldehyde of interest in medicinal chemistry and drug development due to the prevalence of the isoxazole scaffold in various pharmacologically active compounds. As a versatile synthetic intermediate, its purity and structural integrity are paramount. This document provides detailed application notes and standardized protocols for the comprehensive analytical characterization of this compound using modern analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for sample handling, storage, and the selection of appropriate analytical conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₅NO₂[1][2][3]
Molecular Weight111.10 g/mol [2]
AppearanceColorless to light yellow solid[1]
Melting Point30-34 °C[1][2]
Boiling Point95-99 °C[2]
Purity≥94%[3]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number and chemical environment of protons. For this compound, the expected signals are a singlet for the aldehyde proton, a singlet for the isoxazole ring proton, and a singlet for the methyl group protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. Key signals will correspond to the carbonyl carbon of the aldehyde, the carbons of the isoxazole ring, and the methyl carbon.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

¹H NMR Chemical Shift (δ, ppm)MultiplicityAssignment
Aldehyde H~9.9 - 10.1Singlet-CHO
Isoxazole H~6.5 - 6.7SingletC4-H
Methyl H~2.5 - 2.7Singlet-CH₃
¹³C NMR Chemical Shift (δ, ppm)Assignment
Aldehyde C~185 - 190-CHO
Isoxazole C3~155 - 160C=N
Isoxazole C5~170 - 175C-O
Isoxazole C4~105 - 110C-H
Methyl C~12 - 15-CH₃

Protocol for NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 512 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the range of 0-200 ppm.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2820 and ~2720MediumC-H stretch (aldehyde)
~1700 - 1720StrongC=O stretch (aldehyde)
~1600 - 1650MediumC=N stretch (isoxazole ring)
~1400 - 1450MediumC-H bend (methyl)
~1300 - 1350MediumN-O stretch (isoxazole ring)

Protocol for FTIR Analysis

  • Sample Preparation: Prepare a thin film of the molten compound (if liquid at room temperature) between two potassium bromide (KBr) plates, or prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the major absorption bands corresponding to the functional groups of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation: The molecular ion peak (M⁺) is expected at m/z 111. Common fragmentation pathways may involve the loss of the aldehyde group (CHO), carbon monoxide (CO), or cleavage of the isoxazole ring.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPossible Fragment
111[M]⁺
82[M - CHO]⁺
83[M - CO]⁺
68[M - CHO - N]⁺ or [M - CO - NH]⁺
43[CH₃CO]⁺

Protocol for GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum to confirm the molecular weight and fragmentation pattern.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for purity determination and quantification. A reverse-phase method is generally suitable for this compound.

Protocol for HPLC Analysis

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For initial screening, a 50:50 (v/v) mixture can be used. For mass spectrometry compatibility, replace any non-volatile acids with formic acid.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The retention time and peak purity can be used to assess the identity and purity of the compound.

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_data Data Analysis & Confirmation Sample This compound NMR NMR (1H, 13C) Sample->NMR IR FTIR Sample->IR MS GC-MS Sample->MS HPLC HPLC Sample->HPLC Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Structure->Purity

Caption: Workflow for the analytical characterization of this compound.

Logical Relationship of Analytical Techniques

This diagram shows how different analytical techniques provide complementary information for the complete characterization of the molecule.

logical_relationship cluster_info Information Derived cluster_tech Analytical Techniques Compound This compound NMR NMR Compound->NMR FTIR FTIR Compound->FTIR MS Mass Spec Compound->MS HPLC HPLC Compound->HPLC Connectivity Connectivity (H & C Framework) FunctionalGroups Functional Groups (C=O, C=N, C-H) MolecularWeight Molecular Weight & Fragmentation Purity Purity & Quantification NMR->Connectivity FTIR->FunctionalGroups MS->MolecularWeight HPLC->Purity

Caption: Relationship between analytical techniques and the information obtained for characterization.

References

Application Notes and Protocols for the Analysis of 5-Methylisoxazole-3-carboxaldehyde by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the analysis of 5-Methylisoxazole-3-carboxaldehyde using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are intended to assist in the structural elucidation and purity assessment of this important heterocyclic aldehyde.

Overview

This compound is a key building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of biologically active compounds. Accurate characterization of its chemical structure and purity is paramount for its use in further synthetic steps. This document details the expected NMR and MS spectral data and provides standardized protocols for their acquisition.

Predicted Spectroscopic Data

While experimental spectra for this compound are not widely published, the following data are predicted based on the analysis of structurally related compounds, including 5-methylisoxazole-3-carboxylic acid and other substituted isoxazoles.

NMR Spectroscopy Data (Predicted)

The predicted ¹H and ¹³C NMR data are summarized in the tables below. These predictions are based on established chemical shift values for isoxazole and aldehyde moieties.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.9 - 10.1Singlet1HAldehyde proton (-CHO)
~6.5 - 6.7Singlet1HIsoxazole ring proton (CH )
~2.5 - 2.7Singlet3HMethyl protons (-CH ₃)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~185 - 190Aldehyde carbon (C HO)
~170 - 175Isoxazole ring carbon (C -CH₃)
~155 - 160Isoxazole ring carbon (C -CHO)
~105 - 110Isoxazole ring carbon (-C H=)
~12 - 15Methyl carbon (-C H₃)
Mass Spectrometry Data (Predicted)

The expected mass spectrometry data is based on the molecular weight of this compound (C₅H₅NO₂) which is 111.10 g/mol .[1][2][3]

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment IonNotes
111[M]⁺Molecular Ion
83[M - CO]⁺Loss of carbon monoxide
82[M - CHO]⁺Loss of the aldehyde group
68[C₃H₂NO]⁺Fragmentation of the isoxazole ring
42[C₂H₂N]⁺Further fragmentation

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and mass spectra of this compound. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the sample's solubility. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal at 0 ppm.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source can be used.

  • EI-MS Acquisition Parameters:

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 30-200.

  • ESI-MS Acquisition Parameters:

    • Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

    • Drying Gas (N₂) Temperature: 300-350 °C.

    • Mass Range: m/z 50-300.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow and Structural Confirmation

The following diagrams illustrate the experimental workflow and the logical process of combining NMR and MS data for structural confirmation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Analysis cluster_conclusion Conclusion sample This compound nmr_prep Dissolve in Deuterated Solvent sample->nmr_prep NMR ms_prep Dissolve in Volatile Solvent sample->ms_prep MS nmr_acq NMR Spectrometer (¹H and ¹³C) nmr_prep->nmr_acq ms_acq Mass Spectrometer (EI or ESI) ms_prep->ms_acq nmr_data NMR Spectra (Chemical Shifts, Multiplicity) nmr_acq->nmr_data ms_data Mass Spectrum (m/z values, Fragmentation) ms_acq->ms_data struct_confirm Structure Confirmation nmr_data->struct_confirm ms_data->struct_confirm

Experimental workflow for NMR and MS analysis.

logical_relationship cluster_nmr NMR Evidence cluster_ms MS Evidence cluster_structure Structural Confirmation h_nmr ¹H NMR - Aldehyde H - Isoxazole H - Methyl H final_structure This compound Structure Confirmed h_nmr->final_structure Proton Environment c_nmr ¹³C NMR - Aldehyde C - Isoxazole Cs - Methyl C c_nmr->final_structure Carbon Skeleton mol_ion Molecular Ion (m/z = 111) mol_ion->final_structure Molecular Formula fragments Key Fragments (Loss of CHO, CO) fragments->final_structure Functional Groups

Logical relationship for structural confirmation.

References

Application Notes and Protocols for the Synthesis of Antitubercular Agents from 5-Methylisoxazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-methylisoxazole-3-carboxaldehyde in the development of novel antitubercular agents. The document details synthetic pathways, experimental protocols, and biological activity data for key compound classes derived from this versatile starting material.

Introduction: The Isoxazole Scaffold in Antitubercular Drug Discovery

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new therapeutic agents with novel mechanisms of action. The isoxazole scaffold has garnered significant attention in medicinal chemistry due to its presence in various biologically active compounds.[1][2] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including potent antitubercular effects.[3][4]

This compound serves as a valuable and versatile starting material for the synthesis of several classes of potential antitubercular compounds, including carboxamides, hydrazones, and chalcones. These derivatives have been shown to target essential mycobacterial enzymes, such as those involved in mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[4][5]

Synthetic Pathways and Key Intermediates

This compound can be utilized to generate a diverse library of compounds for antitubercular screening through several key synthetic transformations. The primary routes involve the conversion of the aldehyde to a more versatile carboxylic acid intermediate for the synthesis of carboxamides, or its direct use in condensation reactions to form hydrazones and chalcones.

Oxidation to 5-Methylisoxazole-3-carboxylic Acid

A crucial step in diversifying the derivatives is the oxidation of this compound to 5-methylisoxazole-3-carboxylic acid. This intermediate is pivotal for the synthesis of a wide range of amides.

Synthesis of 5-Methylisoxazole-3-carboxamides

The 5-methylisoxazole-3-carboxamide scaffold has been identified as a promising pharmacophore for antitubercular activity.[2][6][7] The synthesis involves the conversion of the carboxylic acid to an activated species, such as an acyl chloride, followed by reaction with a diverse range of amines.

Synthesis of 5-Methylisoxazole-3-carbaldehyde Hydrazones

Hydrazones are a well-established class of compounds with significant antitubercular activity.[8][9] The synthesis of isoxazole-based hydrazones is a straightforward condensation reaction between this compound and various hydrazides.

Synthesis of Isoxazole-based Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are another class of compounds that have demonstrated promising antitubercular activity.[10] The synthesis is typically achieved through a Claisen-Schmidt condensation of this compound with a variety of substituted acetophenones.

dot

A This compound B Oxidation A->B I Condensation A->I L Claisen-Schmidt Condensation A->L C 5-Methylisoxazole-3-carboxylic Acid B->C D Activation (e.g., SOCl2) C->D E 5-Methylisoxazole-3-carbonyl chloride D->E F Amine (R-NH2) E->F G 5-Methylisoxazole-3-carboxamides E->G Reaction F->G Reaction H Hydrazide (R-CONHNH2) H->I J 5-Methylisoxazole-3-carbaldehyde Hydrazones I->J K Acetophenone (Ar-COCH3) K->L M Isoxazole-based Chalcones L->M

Caption: Synthetic routes from this compound.

Experimental Protocols

Synthesis of 5-Methylisoxazole-3-carboxylic Acid

This protocol describes a general method for the synthesis of the key carboxylic acid intermediate.

  • Materials: 2,5-hexanedione, Nitric acid (concentrated).

  • Procedure:

    • In a flask equipped with a reflux condenser, heat nitric acid to boiling.

    • Carefully add 2,5-hexanedione dropwise to the boiling nitric acid.

    • After the addition is complete, continue to heat the mixture under reflux for at least 1.5 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Collect the precipitated crystals by filtration, wash with cold water, and air dry to yield 5-methylisoxazole-3-carboxylic acid.[2]

Synthesis of 5-Methylisoxazole-3-carboxamides

This protocol details the synthesis of carboxamide derivatives from the corresponding carboxylic acid.[2][7]

  • Materials: 5-methylisoxazole-3-carboxylic acid, Thionyl chloride (SOCl₂), Pyridine, appropriate aryl amine, Dichloromethane (DCM).

  • Procedure:

    • To a solution of 5-methylisoxazole-3-carboxylic acid in DCM, add a catalytic amount of pyridine.

    • Cool the mixture in an ice bath and add thionyl chloride dropwise.

    • Stir the reaction mixture at room temperature until the formation of the carbonyl chloride is complete (monitored by TLC).

    • Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting 5-methylisoxazole-3-carbonyl chloride in DCM and add the appropriate aryl amine.

    • Stir the reaction at room temperature for 12 hours.

    • Wash the reaction mixture with dilute HCl and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Synthesis of 5-Methylisoxazole-3-carbaldehyde Hydrazones (General Procedure)

This protocol outlines a general method for the synthesis of hydrazone derivatives.[8][11]

  • Materials: this compound, appropriate hydrazide, Ethanol, Glacial acetic acid (catalytic amount).

  • Procedure:

    • Dissolve this compound and an equimolar amount of the desired hydrazide in ethanol.

    • Add a few drops of glacial acetic acid to the mixture.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry to obtain the pure hydrazone derivative.

Synthesis of Isoxazole-based Chalcones (General Claisen-Schmidt Condensation)

This protocol provides a general procedure for the synthesis of chalcone derivatives.[10][12]

  • Materials: this compound, substituted acetophenone, Ethanol, Potassium hydroxide (KOH) or Sodium hydroxide (NaOH).

  • Procedure:

    • Dissolve this compound and an equimolar amount of the substituted acetophenone in ethanol.

    • To this solution, add an aqueous solution of KOH or NaOH dropwise while stirring.

    • Continue stirring the reaction mixture at room temperature for 24 hours.

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Collect the precipitated chalcone by filtration.

    • Wash the product with water and recrystallize from a suitable solvent (e.g., ethanol).

Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

The following is a general protocol for determining the MIC of synthesized compounds using the Microplate Alamar Blue Assay (MABA).[2][7]

  • Materials: Middlebrook 7H9 broth, OADC supplement, M. tuberculosis H37Rv strain, Alamar Blue reagent, 96-well microplates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC.

    • Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in broth.

    • Inoculate each well of the microplate with the bacterial suspension. Include a drug-free control well.

    • Incubate the plates at 37°C for 5-7 days.

    • After incubation, add Alamar Blue solution to each well and re-incubate for 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Quantitative Data: Antitubercular Activity

The following tables summarize the antitubercular activity of synthesized 5-methylisoxazole-3-carboxamide derivatives against M. tuberculosis H37Rv.

Table 1: Antitubercular Activity of 5-Methylisoxazole-3-carboxamide Derivatives [2][7]

Compound IDR-group on Amide NitrogenMIC (µM)
9 2-Benzoyl-4-chlorophenyl6.25
10 2-Benzoyl-5-chlorophenyl3.125
13 2-(4-Chlorobenzoyl)-4-nitrophenyl6.25
14 2-(4-Chlorobenzoyl)-5-nitrophenyl3.125

Note: The original numbering from the source publication is used for compound identification.

Mechanism of Action and Cellular Targets

Several isoxazole-based compounds have been shown to target the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[4][5] Two key enzymes in this pathway that are potential targets for isoxazole derivatives are InhA and FadD32.

Inhibition of InhA

InhA, an enoyl-acyl carrier protein (ACP) reductase, is a crucial enzyme in the fatty acid synthase-II (FAS-II) system of M. tuberculosis.[13][14] This system is responsible for the elongation of fatty acids that form the meromycolic chain of mycolic acids. Inhibition of InhA disrupts this pathway, leading to cell death. The well-known antitubercular drug isoniazid targets InhA after activation by the catalase-peroxidase enzyme KatG.[14] Direct inhibitors of InhA are of great interest as they may be effective against isoniazid-resistant strains.

dot

cluster_FASII Fatty Acid Synthase-II (FAS-II) Cycle KasA KasA/KasB MabA MabA KasA->MabA β-ketoacyl-ACP HadBC HadBC MabA->HadBC β-hydroxyacyl-ACP InhA InhA HadBC->InhA trans-2-enoyl-ACP AcpM_next Acyl-AcpM (Cn+2) InhA->AcpM_next Meromycolic_Acid Meromycolic Acid Synthesis InhA->Meromycolic_Acid Elongation to Meromycolic Acid AcpM Acyl-AcpM (Cn) AcpM->KasA Malonyl_ACP Malonyl-ACP Malonyl_ACP->KasA Inhibitor Isoxazole Derivative Inhibitor->InhA Inhibition

Caption: Inhibition of the InhA enzyme in the FAS-II pathway.

Inhibition of FadD32

FadD32 is a fatty acyl-AMP ligase that plays a critical role in the final condensation step of mycolic acid biosynthesis.[1][5] It activates the meromycolic acid chain by adenylation, preparing it for condensation with another fatty acid by the polyketide synthase Pks13.[1][15] Inhibition of FadD32 disrupts the formation of mature mycolic acids, compromising the integrity of the cell wall and leading to bacterial death.

dot

cluster_MycolicAcid Mycolic Acid Condensation FASII FAS-II System Meromycolate Meromycolate Chain FASII->Meromycolate FadD32 FadD32 Meromycolate->FadD32 Pks13 Pks13 FadD32->Pks13 Meromycolyl-AMP Mycolic_Acid Mycolic Acid Pks13->Mycolic_Acid Condensation FASI FAS-I System C26_Fatty_Acid C26 Fatty Acid FASI->C26_Fatty_Acid AccD4_5 AccD4/5 C26_Fatty_Acid->AccD4_5 AccD4_5->Pks13 Carboxylated C26-CoA Inhibitor Isoxazole Derivative Inhibitor->FadD32 Inhibition

Caption: Inhibition of FadD32 in the mycolic acid biosynthesis pathway.

Conclusion and Future Directions

This compound is a readily accessible and versatile building block for the synthesis of a variety of heterocyclic compounds with promising antitubercular activity. The synthetic routes to carboxamides, hydrazones, and chalcones are robust and allow for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The demonstrated activity of 5-methylisoxazole-3-carboxamide derivatives highlights the potential of this scaffold. Further exploration of hydrazone and chalcone derivatives, along with detailed mechanistic studies and optimization of lead compounds, could lead to the development of novel and effective antitubercular drugs.

References

Application Notes and Protocols for Green Synthesis of 5-Methylisoxazole-3-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the green and sustainable synthesis of 5-Methylisoxazole-3-carboxaldehyde derivatives. The isoxazole scaffold is a privileged motif in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] Traditional synthetic routes often involve hazardous reagents and solvents. The protocols outlined below leverage green chemistry principles, such as catalytic reactions, microwave irradiation, and ultrasound-assisted synthesis in environmentally benign solvents, to produce these valuable compounds efficiently and sustainably.

The proposed synthetic strategy is a two-step process. First, a green catalytic reduction of the readily available 5-methylisoxazole-3-carboxylic acid to the key intermediate, this compound. Second, the derivatization of this aldehyde via microwave-assisted Claisen-Schmidt condensation and ultrasound-assisted Knoevenagel condensation to generate biologically active molecules.

Biological Significance and Applications

Derivatives of the 5-methylisoxazole core have shown significant potential in drug discovery. They are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] Notably, isoxazole-containing compounds have been investigated as inhibitors of key enzymes in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[5][6] The inhibition of these enzymes is a critical mechanism for controlling inflammation in various diseases.[5][6] The derivatives synthesized using the following protocols can be screened for their potential as novel therapeutic agents targeting these pathways.

Proposed Green Synthetic Workflow

The overall strategy for the green synthesis of this compound derivatives is depicted below. This workflow emphasizes the use of a green catalytic reduction followed by energy-efficient derivatization techniques.

G cluster_0 Step 1: Green Synthesis of Key Intermediate cluster_1 Step 2: Green Derivatization cluster_2 Applications A 5-Methylisoxazole-3-carboxylic Acid B This compound A->B Catalytic Transfer Hydrogenation (Green Reduction) C Chalcone Derivatives B->C Microwave-Assisted Claisen-Schmidt D Knoevenagel Condensation Products B->D Ultrasound-Assisted Knoevenagel E Biological Screening (e.g., Anti-inflammatory Assays) C->E D->E Acetophenone Substituted Acetophenone Acetophenone->C ActiveMethylene Active Methylene Compound ActiveMethylene->D

Caption: Proposed two-step green synthesis workflow.

Quantitative Data Summary

The following tables summarize representative quantitative data for the green synthesis of this compound derivatives based on established green methodologies for analogous transformations.

Table 1: Microwave-Assisted Synthesis of Chalcone Derivatives

EntryAr-AcetophenoneSolventPower (W)Time (min)Yield (%)
14-HydroxyacetophenoneEthanol160392
24-MethoxyacetophenoneEthanol160488
34-ChloroacetophenoneEthanol200585
4AcetophenoneWater180589

Table 2: Ultrasound-Assisted Knoevenagel Condensation

EntryActive Methylene Cmpd.SolventFrequency (kHz)Time (min)Yield (%)
1MalononitrileWater401095
2Ethyl CyanoacetateEthanol401591
3Barbituric AcidWater451293
4DimedoneWater/Ethanol401590

Experimental Protocols

Protocol 1: Green Catalytic Reduction of 5-Methylisoxazole-3-carboxylic Acid

This protocol describes a proposed method for the green reduction of 5-methylisoxazole-3-carboxylic acid to this compound using catalytic transfer hydrogenation. This method avoids the use of metal hydrides and employs a more environmentally friendly hydrogen source.

Materials:

  • 5-Methylisoxazole-3-carboxylic acid

  • Ruthenium-based catalyst (e.g., RuCl2(PPh3)3)

  • Hydrogen donor (e.g., formic acid, isopropanol)

  • Suitable solvent (e.g., toluene, water)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask, add 5-methylisoxazole-3-carboxylic acid (1 mmol), the ruthenium catalyst (0.02 mmol), and the solvent (10 mL).

  • Add the hydrogen donor (5 mmol) to the mixture.

  • Heat the reaction mixture to the optimal temperature (e.g., 80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield this compound.

Protocol 2: Microwave-Assisted Synthesis of a Chalcone Derivative

This protocol details the rapid and efficient synthesis of a chalcone derivative from this compound and a substituted acetophenone using microwave irradiation.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4-hydroxyacetophenone)

  • Base catalyst (e.g., NaOH or solid catalyst like Amberlyst A26OH)

  • Ethanol

  • Microwave reactor vial

  • Magnetic stirrer

Procedure:

  • In a microwave reactor vial, combine this compound (1 mmol), the substituted acetophenone (1 mmol), and a catalytic amount of the base in ethanol (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified power (e.g., 160 W) and temperature for a short duration (e.g., 3-5 minutes).[7]

  • Monitor the reaction by TLC.

  • After completion, cool the vial to room temperature.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

Protocol 3: Ultrasound-Assisted Knoevenagel Condensation

This protocol describes the synthesis of an α,β-unsaturated derivative via a Knoevenagel condensation of this compound with an active methylene compound, accelerated by ultrasound irradiation in an aqueous medium.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile)

  • Base catalyst (e.g., piperidine, imidazole)

  • Water or ethanol

  • Ultrasonic bath

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and the active methylene compound (1.1 mmol) in the chosen solvent (10 mL).

  • Add a catalytic amount of the base to the solution.

  • Place the flask in an ultrasonic bath and irradiate at a specified frequency (e.g., 40 kHz) at room temperature.[5]

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 10-20 minutes), the product will precipitate from the reaction mixture.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • If necessary, recrystallize the product from a suitable solvent to achieve high purity.

Visualization of a Potential Signaling Pathway

The synthesized this compound derivatives can be investigated as anti-inflammatory agents. A plausible mechanism of action is the inhibition of the arachidonic acid pathway, specifically targeting the COX-2 and 5-LOX enzymes.

G cluster_pathway Arachidonic Acid Inflammatory Pathway cluster_inhibitor Therapeutic Intervention AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 LOX5 5-LOX Enzyme AA->LOX5 PGs Prostaglandins COX2->PGs LTs Leukotrienes LOX5->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Inhibitor 5-Methylisoxazole-3- carboxaldehyde Derivative Inhibitor->COX2 Inhibition Inhibitor->LOX5 Inhibition

Caption: Inhibition of the COX-2/5-LOX inflammatory pathway.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Methylisoxazole-3-carboxaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Methylisoxazole-3-carboxaldehyde. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and effective methods for synthesizing this compound are:

  • Oxidation of (5-methylisoxazol-3-yl)methanol: This involves the use of mild oxidizing agents to convert the primary alcohol to the desired aldehyde.

  • Partial reduction of a 5-methylisoxazole-3-carboxylic acid ester: Typically, this is achieved using a hydride-based reducing agent under controlled conditions to prevent over-reduction to the alcohol.

Q2: I am getting a low yield in my reaction. What are the potential causes?

A2: Low yields can stem from several factors depending on the chosen synthetic route:

  • For oxidation reactions: Incomplete conversion of the starting alcohol, over-oxidation to the carboxylic acid, or degradation of the product.

  • For reduction reactions: Over-reduction of the ester to the alcohol, incomplete reaction, or difficult purification.

  • General issues: Suboptimal reaction temperature, incorrect stoichiometry of reagents, or presence of impurities in starting materials or solvents.

Q3: How can I minimize the formation of the corresponding carboxylic acid as a byproduct during oxidation?

A3: To prevent over-oxidation to 5-methylisoxazole-3-carboxylic acid, it is crucial to use mild and selective oxidizing agents. Reagents like Dess-Martin periodinane (DMP) and conditions for the Swern oxidation are specifically designed to stop the oxidation at the aldehyde stage.[1][2][3][4] Avoiding stronger oxidizing agents like potassium permanganate or chromic acid is essential.

Q4: My DIBAL-H reduction of the ester is yielding the alcohol instead of the aldehyde. How can I fix this?

A4: The reduction of an ester to an aldehyde with diisobutylaluminium hydride (DIBAL-H) is highly temperature-sensitive.[5][6] To favor the formation of the aldehyde, the reaction must be maintained at a low temperature, typically -78 °C.[7][8] Adding DIBAL-H dropwise to a cold solution of the ester and carefully monitoring the reaction progress by thin-layer chromatography (TLC) is critical to prevent over-reduction.

Q5: What are the best practices for purifying this compound?

A5: this compound is a relatively volatile compound. Purification is commonly achieved by flash column chromatography on silica gel.[7] Due to its potential for decomposition at high temperatures, distillation should be performed under reduced pressure and at a low temperature if necessary. It is described as a colorless to light yellow crystal or liquid.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material (Oxidation) Inactive oxidizing agent (e.g., old DMP). Insufficient amount of oxidizing agent. Reaction temperature is too low.Use a fresh batch of the oxidizing agent. Ensure the correct stoichiometry (typically a slight excess of the oxidant). Optimize the reaction temperature; some oxidations can be run at room temperature.
Formation of multiple spots on TLC, indicating side products (Oxidation) Over-oxidation to the carboxylic acid. Side reactions with impurities. Reaction temperature is too high.Use a milder oxidizing agent like DMP or perform a Swern oxidation.[1][3][10] Ensure all reagents and solvents are pure and dry. Maintain the recommended reaction temperature.
Over-reduction to the alcohol in DIBAL-H reduction Reaction temperature is too high. Excess DIBAL-H was used. The reaction was allowed to proceed for too long.Maintain the reaction temperature strictly at -78 °C.[5][8] Use a stoichiometric amount of DIBAL-H (1.0-1.2 equivalents). Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[7]
Difficult workup and product isolation Emulsion formation during aqueous workup. The product is volatile and lost during solvent removal.For DIBAL-H reactions, a careful quench with Rochelle's salt solution can help break up aluminum salt emulsions.[8] When removing the solvent, use a rotary evaporator at a low temperature and moderate vacuum.
Product appears impure after purification Co-elution with a byproduct during chromatography. The product is unstable and decomposes on silica gel.Optimize the eluent system for column chromatography to achieve better separation. Consider using a different stationary phase (e.g., alumina) or an alternative purification method like short-path distillation under high vacuum.

Experimental Protocols

Method 1: Dess-Martin Periodinane (DMP) Oxidation of (5-methylisoxazol-3-yl)methanol

This method is advantageous due to its mild reaction conditions, high chemoselectivity, and simple workup.[1][11]

Materials:

  • (5-methylisoxazol-3-yl)methanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve (5-methylisoxazol-3-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin periodinane (1.1-1.5 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC (typically complete within 1-3 hours).

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature.

  • Purify the crude product by flash column chromatography on silica gel.

Method 2: DIBAL-H Reduction of Ethyl 5-methylisoxazole-3-carboxylate

This method is effective for the partial reduction of the ester to the aldehyde.[5][6] Strict temperature control is crucial for success.[7][8]

Materials:

  • Ethyl 5-methylisoxazole-3-carboxylate

  • Diisobutylaluminium hydride (DIBAL-H) in a suitable solvent (e.g., 1 M in hexanes or toluene)

  • Anhydrous diethyl ether or toluene

  • Saturated aqueous ammonium chloride solution or Rochelle's salt solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve ethyl 5-methylisoxazole-3-carboxylate (1.0 eq) in anhydrous diethyl ether or toluene in a flame-dried, three-necked flask equipped with a thermometer and under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.05-1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 1.5-3 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of ammonium chloride or Rochelle's salt.[7][8]

  • Allow the mixture to warm to room temperature and stir until a precipitate forms.

  • Filter the precipitate through a pad of Celite®, washing thoroughly with diethyl ether.

  • Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature.

  • The crude aldehyde can often be used without further purification or can be purified by flash column chromatography.[7]

Comparative Data

Parameter Dess-Martin Periodinane Oxidation DIBAL-H Reduction
Starting Material (5-methylisoxazol-3-yl)methanolEthyl 5-methylisoxazole-3-carboxylate
Key Reagent Dess-Martin Periodinane (DMP)Diisobutylaluminium hydride (DIBAL-H)
Typical Temperature Room Temperature-78 °C
Reaction Time 1-3 hours1.5-3 hours
Advantages Mild conditions, simple workup, high selectivity.[1][12]Can be a one-step process from a common intermediate.
Disadvantages DMP can be expensive and potentially explosive under certain conditions.[1]Requires cryogenic temperatures and strict control; risk of over-reduction.[5]

Synthesis and Troubleshooting Workflow

Synthesis_Workflow cluster_prep Preparation cluster_ox Oxidation Route cluster_red Reduction Route cluster_analysis Analysis & Troubleshooting Start Select Synthesis Route Oxidation Oxidation of Alcohol Start->Oxidation Alcohol available Reduction Reduction of Ester Start->Reduction Ester available Run_Ox Run Oxidation (e.g., DMP) Oxidation->Run_Ox Run_Red Run Reduction at -78°C (DIBAL-H) Reduction->Run_Red Workup_Ox Aqueous Workup Run_Ox->Workup_Ox Purify_Ox Column Chromatography Workup_Ox->Purify_Ox Analyze Analyze Yield & Purity (TLC, NMR, etc.) Purify_Ox->Analyze Quench_Red Quench at -78°C Run_Red->Quench_Red Workup_Red Filter Aluminum Salts Quench_Red->Workup_Red Purify_Red Column Chromatography Workup_Red->Purify_Red Purify_Red->Analyze Product Final Product: This compound Low_Yield Low Yield? Analyze->Low_Yield Troubleshoot Troubleshoot Issues Optimize Optimize Conditions Troubleshoot->Optimize Low_Yield->Troubleshoot Yes Impure Impure Product? Low_Yield->Impure No Impure->Product No Impure->Troubleshoot Yes Optimize->Start

Caption: Workflow for the synthesis and optimization of this compound.

Reaction Pathways

Reaction_Pathways cluster_oxidation Oxidation Pathway cluster_reduction Reduction Pathway Alcohol (5-methylisoxazol-3-yl)methanol Aldehyde1 this compound Alcohol->Aldehyde1 DMP or Swern Oxidation [Mild Conditions] CarboxylicAcid 5-methylisoxazole-3-carboxylic acid Aldehyde1->CarboxylicAcid Over-oxidation [Harsh Conditions] Ester Ethyl 5-methylisoxazole-3-carboxylate Aldehyde2 this compound Ester->Aldehyde2 DIBAL-H (1.1 eq) -78°C Alcohol2 (5-methylisoxazol-3-yl)methanol Aldehyde2->Alcohol2 DIBAL-H (>1.2 eq) or Temp > -70°C

Caption: Key synthetic pathways to this compound.

References

Technical Support Center: 5-Methylisoxazole-3-carboxaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during reactions with 5-Methylisoxazole-3-carboxaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My reaction is sluggish or incomplete. What are the potential causes and solutions?

Incomplete reactions can arise from several factors. Firstly, ensure the purity of your this compound starting material, as impurities can inhibit the reaction. Secondly, verify the quality and stoichiometry of your reagents. Degradation of reagents or inaccurate measurements can lead to poor conversion. Finally, reaction conditions such as temperature and solvent can significantly impact the reaction rate. Consider optimizing these parameters.

Troubleshooting Steps:

  • Verify Starting Material Purity: Run a purity analysis (e.g., NMR, GC-MS) on your this compound.

  • Check Reagent Quality: Use freshly opened or properly stored reagents. If applicable, titrate reagents to determine their exact concentration.

  • Optimize Reaction Conditions: Gradually increase the temperature and monitor for product formation and potential side products. Screen different solvents to find the optimal medium for your reaction.

2. I am observing an unexpected alcohol and a carboxylic acid in my reaction mixture, especially under basic conditions. What is happening?

The presence of (5-methylisoxazol-3-yl)methanol and 5-methylisoxazole-3-carboxylic acid as side products, particularly in reactions conducted under strong basic conditions, is indicative of a Cannizzaro reaction .[1][2] This disproportionation reaction occurs with aldehydes that lack α-hydrogens, such as this compound.[2] One molecule of the aldehyde is reduced to the corresponding alcohol, while another is oxidized to the carboxylic acid.

Mitigation Strategies:

  • Avoid Strong Bases: If possible, use milder bases or catalytic amounts of a base.

  • Control Stoichiometry: Use the aldehyde as the limiting reagent if the other reactant is not susceptible to the strong base.

  • Lower Temperature: Running the reaction at a lower temperature can disfavor the Cannizzaro reaction.

3. My reaction under basic conditions is producing a complex mixture with higher molecular weight impurities. What could be the cause?

The formation of a complex mixture containing higher molecular weight species under basic conditions can be attributed to self-condensation reactions . While this compound lacks α-hydrogens and cannot undergo a typical aldol condensation, other base-catalyzed self-condensation pathways might be possible, leading to oligomeric or polymeric side products. Using a strong base in reactions like the Knoevenagel condensation can also induce self-condensation of the aldehyde.

Troubleshooting:

  • Use Weaker Bases: Opt for milder bases like piperidine or triethylamine instead of strong bases like sodium hydroxide or potassium hydroxide.

  • Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can minimize the formation of condensation byproducts.

  • Slow Addition of Base: Adding the base slowly to the reaction mixture can help to control the reaction and prevent localized high concentrations of base that can promote side reactions.

4. In my reduction reaction, besides the expected alcohol, I observe other impurities. What are they and how can I avoid them?

In the reduction of this compound to (5-methylisoxazol-3-yl)methanol, the formation of impurities can occur due to over-reduction or side reactions. The specific impurities will depend on the reducing agent used. For example, with strong reducing agents, cleavage of the isoxazole ring could potentially occur, although this is less common under standard conditions. Incomplete reduction will leave unreacted starting material.

Preventative Measures:

  • Choice of Reducing Agent: Use a mild and selective reducing agent like sodium borohydride (NaBH₄).

  • Stoichiometry Control: Use a controlled amount of the reducing agent (typically 1-1.5 equivalents for an aldehyde).

  • Temperature Management: Perform the reduction at low temperatures (e.g., 0 °C) to enhance selectivity and minimize side reactions.

5. My oxidation reaction is not yielding the desired carboxylic acid cleanly. What are the potential side reactions?

Oxidation of this compound to 5-methylisoxazole-3-carboxylic acid can sometimes lead to side products due to over-oxidation or degradation. Harsh oxidizing agents or prolonged reaction times can potentially lead to the degradation of the isoxazole ring. In some cases, decarbonylation of the aldehyde to form 5-methylisoxazole might occur under aggressive conditions, although this is generally not a major pathway.

Optimization of Oxidation:

  • Select a Mild Oxidant: Use mild oxidizing agents known for converting aldehydes to carboxylic acids, such as potassium permanganate (KMnO₄) under controlled pH, or Pinnick oxidation conditions (sodium chlorite with a scavenger).

  • Monitor the Reaction: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction once the starting material is consumed to prevent over-oxidation.

Data Presentation

Table 1: Summary of Potential Side Products and Mitigation Strategies

Reaction TypePotential Side Product(s)Favored ConditionsMitigation Strategies
Base-Catalyzed Reactions (5-methylisoxazol-3-yl)methanol and 5-methylisoxazole-3-carboxylic acid (from Cannizzaro reaction)Strong basic conditions (e.g., concentrated NaOH, KOH)Use of milder bases, lower temperatures, control of stoichiometry.
Higher molecular weight oligomers/polymers (from self-condensation)Strong bases, prolonged reaction times, high temperatures.Use of weaker bases, shorter reaction times, lower temperatures, slow addition of base.
Reduction Unreacted this compoundInsufficient reducing agent, short reaction time.Use of a slight excess of a mild reducing agent (e.g., NaBH₄), longer reaction time.
Isoxazole ring cleavage products (less common)Harsh reducing agents, high temperatures.Use of mild and selective reducing agents at low temperatures.
Oxidation 5-methylisoxazole (from decarbonylation)High temperatures, harsh reaction conditions.Use of milder reaction conditions and appropriate catalysts.
Ring-opened byproductsStrong oxidizing agents, prolonged reaction times.Use of mild and selective oxidizing agents, careful monitoring of the reaction.

Experimental Protocols

Example Protocol: Reduction of this compound to (5-methylisoxazol-3-yl)methanol

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

cannizzaro_reaction aldehyde1 5-Methylisoxazole- 3-carboxaldehyde intermediate Tetrahedral Intermediate aldehyde1->intermediate + OH⁻ aldehyde2 5-Methylisoxazole- 3-carboxaldehyde alcohol (5-methylisoxazol-3-yl)methanol aldehyde2->alcohol base Strong Base (e.g., NaOH) intermediate->aldehyde2 Hydride Transfer carboxylate 5-methylisoxazole- 3-carboxylate intermediate->carboxylate acid 5-methylisoxazole- 3-carboxylic acid carboxylate->acid + H⁺ (from H₂O) proton_source H₂O

Caption: Cannizzaro reaction pathway for this compound.

self_condensation aldehyde1 5-Methylisoxazole- 3-carboxaldehyde dimer Dimer/Oligomer aldehyde1->dimer Self-Condensation desired_product Desired Product aldehyde1->desired_product Desired Reaction aldehyde2 5-Methylisoxazole- 3-carboxaldehyde aldehyde2->dimer base Strong Base

Caption: Competing pathways of desired reaction vs. self-condensation.

troubleshooting_workflow start Reaction with This compound check_conversion Incomplete Conversion? start->check_conversion check_purity Check Starting Material Purity check_conversion->check_purity Yes unexpected_products Unexpected Products? check_conversion->unexpected_products No check_reagents Verify Reagent Quality & Stoichiometry check_purity->check_reagents optimize_conditions Optimize Temperature & Solvent check_reagents->optimize_conditions optimize_conditions->start cannizzaro Alcohol & Acid Present? (Cannizzaro) unexpected_products->cannizzaro Yes end Successful Reaction unexpected_products->end No condensation High MW Impurities? (Self-Condensation) cannizzaro->condensation No mitigate_cannizzaro Use Milder Base, Lower Temperature cannizzaro->mitigate_cannizzaro Yes other_side_products Other Impurities? condensation->other_side_products No mitigate_condensation Use Weaker Base, Optimize Conditions condensation->mitigate_condensation Yes characterize_impurities Characterize by LC-MS, NMR, etc. other_side_products->characterize_impurities mitigate_cannizzaro->start mitigate_condensation->start

Caption: General troubleshooting workflow for reactions.

References

Technical Support Center: Purification of 5-Methylisoxazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 5-Methylisoxazole-3-carboxaldehyde by column chromatography.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Recovery of Product Compound Degradation on Silica Gel: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[1][2]1. Deactivate the Silica Gel: Before packing the column, prepare a slurry of silica gel in your starting mobile phase containing 0.5-1% triethylamine. This will neutralize the acidic sites.[1][3] 2. Use Alumina: Consider using neutral or basic alumina as the stationary phase, which is less harsh for sensitive aldehydes.[1]
Compound is Too Polar/Insoluble: The compound may not be eluting with the chosen solvent system or may have precipitated on the column.1. Increase Solvent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. If the compound is still not eluting, a small percentage of methanol can be added to the ethyl acetate. 2. Dry Loading: If solubility is an issue, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
Poor Separation of Product from Impurities Inappropriate Solvent System: The chosen mobile phase does not provide adequate resolution between the product and impurities.1. Optimize the Mobile Phase using TLC: Experiment with different ratios of hexane and ethyl acetate on a TLC plate to find a solvent system that gives your product an Rf value of approximately 0.25-0.35 and good separation from other spots.[1] 2. Use a Gradient Elution: Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. This often provides better separation than an isocratic (constant solvent ratio) elution.
Column Overloading: Too much crude material was loaded onto the column.As a general rule, use a silica gel to crude product weight ratio of at least 50:1 for effective separation. For difficult separations, this ratio may need to be increased.
Poor Column Packing: The presence of air bubbles or cracks in the silica bed can lead to channeling and poor separation.1. Proper Packing Technique: Pack the column using a slurry method to ensure a uniform and tightly packed bed. Gently tap the column during packing to dislodge any air bubbles.[4] 2. Avoid Letting the Column Run Dry: Always keep the silica gel bed submerged in the solvent.
Product Elutes as a Broad Band (Tailing) Compound Interaction with Silica: Strong interactions between the aldehyde and the acidic silica gel can cause tailing.1. Deactivate Silica Gel: Add a small amount of triethylamine (0.1-0.5%) to the eluent system to reduce these interactions.[3]
Solvent Polarity is Too Low: The mobile phase is not strong enough to effectively move the compound down the column.Gradually increase the polarity of the mobile phase once the product begins to elute.
Yellowing of Silica Gel at the Top of the Column Presence of Highly Polar Impurities: Some baseline impurities from the reaction may be strongly adsorbed to the silica.This is common and often these highly polar impurities will not elute with the chosen solvent system. If the product is eluting with good purity, this is not a major concern. A small plug of silica gel can be used to filter the crude material before loading it onto the main column to remove baseline impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A good starting point, based on the polarity of similar heterocyclic aldehydes, is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture, such as 10% ethyl acetate in hexane, and gradually increase the proportion of ethyl acetate. It is highly recommended to first determine the optimal solvent system by running thin-layer chromatography (TLC) with various solvent ratios.[1] Aim for an Rf value of approximately 0.25-0.35 for your product to ensure good separation on the column.

Q2: My this compound seems to be degrading on the silica gel. What can I do?

Aldehydes can be susceptible to degradation on acidic silica gel.[2] To mitigate this, you can deactivate the silica gel by adding a small amount of triethylamine (0.5-1%) to your eluent.[1][3] Alternatively, you can use a less acidic stationary phase like neutral alumina.

Q3: How can I visualize this compound on a TLC plate?

This compound, being an aromatic isoxazole, should be visible under a UV lamp at 254 nm on a TLC plate containing a fluorescent indicator.[5] It will appear as a dark spot. For compounds that are not UV-active, a potassium permanganate stain or a 2,4-dinitrophenylhydrazine (DNPH) stain, which is specific for aldehydes and ketones, can be used.[6][7]

Q4: What is the best way to load my sample onto the column?

If your crude product is soluble in the initial mobile phase, dissolve it in a minimal amount of this solvent and carefully pipette it onto the top of the silica bed. This is known as wet loading. If your product has poor solubility, it is better to use a dry loading technique. Dissolve your crude material in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.

Q5: Should I use a gradient or isocratic elution?

For purifications where the impurities have significantly different polarities from the desired product, an isocratic elution (using a single solvent mixture) may be sufficient. However, a gradient elution, where the polarity of the mobile phase is gradually increased over time, typically provides better resolution and is recommended for achieving high purity, especially if the impurities are close to the product in polarity.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present in your crude material.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (washed)

  • TLC plates (silica gel with fluorescent indicator)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various hexane:ethyl acetate ratios (e.g., 9:1, 8:2, 7:3).

    • Identify a solvent system that provides an Rf value of ~0.25-0.35 for the product and good separation from impurities.

  • Column Preparation (Slurry Packing):

    • Secure the chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (about 1 cm) on top of the plug.

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane). The amount of silica should be about 50 times the weight of the crude product.

    • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.[4]

    • Open the stopcock to allow the solvent to drain, but do not let the solvent level fall below the top of the silica bed.

    • Add a thin layer of sand on top of the packed silica gel to protect the surface.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approximately 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder onto the top layer of sand in the column, ensuring an even layer.

  • Elution:

    • Carefully add the initial mobile phase to the column.

    • Open the stopcock and begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be:

      • 5% Ethyl Acetate in Hexane (2 column volumes)

      • 10% Ethyl Acetate in Hexane (4 column volumes)

      • 15% Ethyl Acetate in Hexane (4 column volumes)

      • 20% Ethyl Acetate in Hexane (until the product has fully eluted)

    • Monitor the elution by collecting small fractions and analyzing them by TLC.

  • Fraction Analysis and Product Isolation:

    • Spot each fraction on a TLC plate and visualize under a UV lamp.

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Quantitative Data Summary

The following table presents representative data for the purification of this compound. Note that actual results may vary depending on the scale of the reaction and the nature of the impurities.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient: 5% to 25% Ethyl Acetate in Hexane
Typical Rf of Product ~0.3 in 20% Ethyl Acetate/Hexane
Crude Product Purity ~85% (by NMR)
Purity after Chromatography >98% (by NMR)
Typical Yield 80-90%

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Column Chromatography start Start Purification issue Identify Issue start->issue low_recovery Low or No Recovery issue->low_recovery Product not eluting poor_separation Poor Separation issue->poor_separation Mixed fractions tailing Broad Bands / Tailing issue->tailing Product smears cause_degradation Cause: Degradation on Silica? low_recovery->cause_degradation cause_overload Cause: Column Overloaded? poor_separation->cause_overload cause_interaction Cause: Strong Silica Interaction? tailing->cause_interaction cause_polarity Cause: Incorrect Polarity? cause_degradation->cause_polarity No solution_deactivate Solution: Deactivate Silica with Et3N or Use Alumina cause_degradation->solution_deactivate Yes solution_inc_polarity Solution: Increase Eluent Polarity / Gradient cause_polarity->solution_inc_polarity Yes end_node Pure Product cause_polarity->end_node No, check other issues cause_packing Cause: Poor Packing? cause_overload->cause_packing No solution_reduce_load Solution: Reduce Sample Load (>=50:1 silica:sample) cause_overload->solution_reduce_load Yes solution_optimize_tlc Solution: Optimize Solvent System via TLC cause_packing->solution_optimize_tlc No solution_repack Solution: Repack Column Carefully (Slurry Method) cause_packing->solution_repack Yes cause_interaction->solution_inc_polarity No solution_add_tea Solution: Add 0.1-0.5% Et3N to Eluent cause_interaction->solution_add_tea Yes solution_deactivate->end_node solution_inc_polarity->end_node solution_optimize_tlc->end_node solution_reduce_load->end_node solution_repack->end_node solution_add_tea->end_node

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 5-Methylisoxazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of 5-Methylisoxazole-3-carboxaldehyde.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, focusing on a two-step process: the reduction of an ester or carboxylic acid to 5-methyl-3-(hydroxymethyl)isoxazole, followed by its oxidation to the desired aldehyde.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of 5-methyl-3-(hydroxymethyl)isoxazole (Alcohol Precursor) Isoxazole ring opening: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can cleave the N-O bond of the isoxazole ring.- Use a milder reducing agent such as Diisobutylaluminium hydride (DIBAL-H) for the reduction of the corresponding ester. - Alternatively, for the reduction of the carboxylic acid, consider using borane reagents (e.g., BH₃-THF or BH₃-SMe₂) which are known to be more selective for carboxylic acids over esters and are less likely to cause ring opening.[1] - A two-step procedure involving activation of the carboxylic acid followed by reduction with sodium borohydride (NaBH₄) can also be employed to avoid harsh conditions.[1]
Incomplete reaction: Insufficient reducing agent, low reaction temperature, or short reaction time.- Ensure all reagents are fresh and anhydrous. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction stalls, consider a slight increase in temperature or an extension of the reaction time.
Low Yield of this compound (Final Product) Over-oxidation to the carboxylic acid: This is a common side reaction, especially with stronger oxidizing agents.- Utilize mild and selective oxidizing agents such as Dess-Martin Periodinane (DMP) or a Swern oxidation protocol. These methods are known for their high chemoselectivity in oxidizing primary alcohols to aldehydes without further oxidation.[2][3]
Incomplete oxidation: Insufficient oxidizing agent, low reaction temperature, or short reaction time.- Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent (DMP or the activated DMSO species in Swern oxidation). - Ensure the reaction temperature is appropriate for the chosen method (typically room temperature for DMP and -78 °C for Swern oxidation).[2][3] - Monitor the reaction by TLC to ensure complete consumption of the starting alcohol.
Degradation of the aldehyde product: Aldehydes can be sensitive to acidic or basic conditions and prolonged heating.- Perform the work-up under neutral or mildly acidic conditions. - Purify the product quickly after the reaction is complete, avoiding excessive heat. Column chromatography on silica gel is a common purification method.
Formation of Multiple Byproducts Side reactions during oxidation: In Swern oxidations, formation of methylthiomethyl (MTM) ethers can occur if the temperature is not kept sufficiently low.- Strictly maintain the reaction temperature at -78 °C during the addition of reagents in the Swern oxidation.
Impure starting materials: Impurities in the starting alcohol can lead to the formation of byproducts.- Ensure the 5-methyl-3-(hydroxymethyl)isoxazole is of high purity before proceeding with the oxidation step. Purification by column chromatography or recrystallization may be necessary.
Difficult Purification of the Final Product Co-elution with byproducts: The polarity of the aldehyde may be similar to that of byproducts, making separation by column chromatography challenging.- Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. - Consider alternative purification methods such as preparative TLC or crystallization if column chromatography is not effective.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with high yield?

A1: A two-step synthesis is generally the most reliable. The first step involves the selective reduction of a suitable precursor, such as ethyl 5-methylisoxazole-3-carboxylate or 5-methylisoxazole-3-carboxylic acid, to 5-methyl-3-(hydroxymethyl)isoxazole. The second step is the oxidation of this alcohol to the desired aldehyde. For the oxidation step, both Dess-Martin Periodinane (DMP) oxidation and Swern oxidation are highly effective and provide good yields under mild conditions.[2][3]

Q2: How can I avoid the isoxazole ring opening during the reduction step?

A2: The key is to use a mild and selective reducing agent. For the reduction of an ester like ethyl 5-methylisoxazole-3-carboxylate, Diisobutylaluminium hydride (DIBAL-H) is a good choice as it can selectively reduce esters to alcohols at low temperatures. For the reduction of the carboxylic acid, borane reagents (BH₃) are preferred over lithium aluminum hydride (LiAlH₄) due to their lower propensity to cleave the N-O bond of the isoxazole ring.[1]

Q3: What are the main advantages of using Dess-Martin Periodinane (DMP) for the oxidation step?

A3: The main advantages of DMP include:

  • Mild reaction conditions: The reaction is typically carried out at room temperature in a neutral aprotic solvent like dichloromethane (DCM).[2]

  • High selectivity: DMP is highly selective for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids.[2]

  • Good functional group tolerance: It is compatible with a wide range of other functional groups.[2]

  • Simple work-up: The byproducts are generally easy to remove by filtration or aqueous extraction.

Q4: What are the key considerations when performing a Swern oxidation for this synthesis?

A4: The critical parameter for a successful Swern oxidation is strict temperature control. The reaction must be maintained at a very low temperature (typically -78 °C, a dry ice/acetone bath) during the addition of oxalyl chloride, DMSO, and the alcohol to avoid the formation of byproducts like methylthiomethyl (MTM) ethers. Additionally, the reaction generates volatile and odorous byproducts, so it should be performed in a well-ventilated fume hood.

Q5: How can I monitor the progress of the reactions?

A5: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both the reduction and oxidation steps. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product.

Q6: What is a suitable method for purifying the final product, this compound?

A6: Flash column chromatography on silica gel is the most common method for purifying this compound. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. The fractions containing the pure product can be identified by TLC analysis.

Experimental Protocols

Protocol 1: Synthesis of 5-methyl-3-(hydroxymethyl)isoxazole (Alcohol Precursor)

This protocol describes the reduction of ethyl 5-methylisoxazole-3-carboxylate to the corresponding alcohol using Diisobutylaluminium hydride (DIBAL-H).

Materials:

  • Ethyl 5-methylisoxazole-3-carboxylate

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve ethyl 5-methylisoxazole-3-carboxylate (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H solution (2.2 eq) dropwise to the cooled solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt.

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to afford 5-methyl-3-(hydroxymethyl)isoxazole.

Protocol 2: Synthesis of this compound (Dess-Martin Oxidation)

Materials:

  • 5-methyl-3-(hydroxymethyl)isoxazole

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-methyl-3-(hydroxymethyl)isoxazole (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous NaHCO₃ solution and a saturated aqueous Na₂S₂O₃ solution.

  • Stir the mixture vigorously until the solid dissolves.

  • Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield this compound.

Protocol 3: Synthesis of this compound (Swern Oxidation)

Materials:

  • 5-methyl-3-(hydroxymethyl)isoxazole

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add DMSO (2.0 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of 5-methyl-3-(hydroxymethyl)isoxazole (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction with water.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to obtain this compound.

Data Presentation

Table 1: Comparison of Oxidation Methods for 5-methyl-3-(hydroxymethyl)isoxazole

Oxidation Method Oxidizing Agent Typical Yield (%) Reaction Temperature Key Advantages Key Disadvantages
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)85-95Room TemperatureMild conditions, high selectivity, simple work-up.[2]Reagent is expensive and potentially explosive.
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine80-90-78 °CHigh yield, good for sensitive substrates.[3]Requires cryogenic temperatures, produces odorous byproducts.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation Ester Ethyl 5-methylisoxazole-3-carboxylate Alcohol 5-methyl-3-(hydroxymethyl)isoxazole Ester->Alcohol DIBAL-H, -78°C Aldehyde This compound Alcohol_ref 5-methyl-3-(hydroxymethyl)isoxazole Alcohol_ref->Aldehyde DMP or Swern Oxidation

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Low_Yield Low Yield of Aldehyde Degradation Product Degradation Low_Yield->Degradation Ring_Opening Isoxazole Ring Opening (in reduction step) Low_Yield->Ring_Opening Check_TLC Check TLC for Starting Material Low_Yield->Check_TLC Incomplete_Oxidation Incomplete Oxidation Increase_Reagent Increase Oxidant Equivalents/Time Incomplete_Oxidation->Increase_Reagent Over_Oxidation Over-Oxidation Use_Milder_Oxidant Use Milder Oxidant (DMP/Swern) Over_Oxidation->Use_Milder_Oxidant Neutral_Workup Ensure Neutral Work-up Degradation->Neutral_Workup Use_Milder_Reductant Use Milder Reductant (DIBAL-H/BH3) Ring_Opening->Use_Milder_Reductant Check_TLC->Incomplete_Oxidation Yes Check_TLC->Over_Oxidation No, but side product observed

Caption: Troubleshooting logic for low yield in the synthesis.

References

Troubleshooting low yield in isoxazole ring formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during isoxazole ring formation.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of isoxazoles, offering potential causes and solutions in a question-and-answer format.

Question 1: My isoxazole synthesis reaction is resulting in a low or no yield. What are the common causes and how can I improve it?

Answer:

Low or no yield in isoxazole synthesis is a frequent issue that can stem from several factors. The most common synthetic route, the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, is sensitive to various reaction conditions. Here are the primary causes and troubleshooting steps:

  • Inefficient Nitrile Oxide Generation: The nitrile oxide intermediate is often generated in situ. If this generation is slow or incomplete, the overall yield will be poor.

    • Solution: Ensure the precursor for the nitrile oxide (e.g., aldoxime or hydroximoyl chloride) is of high purity. The choice of base and its stoichiometry are also critical. Common bases include triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA). For oxidation of aldoximes, hypervalent iodine reagents can lead to clean and rapid formation of nitrile oxides.[1][2]

  • Dimerization of Nitrile Oxide: Nitrile oxides are unstable and can readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), a common and significant side reaction that consumes the intermediate.

    • Solution: To minimize dimerization, the nitrile oxide should be generated slowly in the presence of the alkyne, keeping its instantaneous concentration low. Using a slight excess of the alkyne can also help to outcompete the dimerization reaction. Lowering the reaction temperature may also reduce the rate of dimerization more significantly than the desired cycloaddition.[2]

  • Poor Reactant Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced.

    • Solution: Select a solvent in which all reactants are soluble at the reaction temperature. Common solvents for isoxazole synthesis include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3][4] In some cases, using aqueous media or "green" solvents has also proven effective.[2]

  • Suboptimal Reaction Temperature: The reaction temperature plays a crucial role in the reaction kinetics.

    • Solution: A systematic screening of the reaction temperature is recommended. While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition of reactants or products. If the reaction is sluggish at room temperature, gentle heating may be necessary. Conversely, for thermally sensitive substrates, conducting the reaction at a lower temperature for a longer duration might be beneficial.

  • Catalyst Inactivity or Inappropriate Choice: For catalyzed reactions, the choice and activity of the catalyst are paramount.

    • Solution: Ensure the catalyst is active and used at the correct loading. For instance, copper(I)-catalyzed reactions are common and often promote specific regioisomers. If catalyst deactivation is suspected, consider using fresh catalyst or pre-activation steps. A variety of catalysts, including natural juices, have been explored and shown to be effective.[5]

  • Reactant Decomposition: The starting materials or the isoxazole product itself might be unstable under the reaction conditions.

    • Solution: Consider using milder reaction conditions, such as lower temperatures or less aggressive bases or catalysts. Protecting sensitive functional groups on the starting materials that may not be compatible with the reaction conditions can also prevent decomposition.

Question 2: I am observing the formation of multiple isomeric products. How can I improve the regioselectivity of my isoxazole synthesis?

Answer:

The formation of regioisomers, particularly in 1,3-dipolar cycloaddition reactions, is a common challenge. The regioselectivity is influenced by both electronic and steric factors of the dipole (nitrile oxide) and the dipolarophile (alkyne).

  • Substituent Effects: The electronic nature of the substituents on both the alkyne and the nitrile oxide plays a crucial role. Generally, the reaction of terminal alkynes with nitrile oxides is highly regioselective, yielding 3,5-disubstituted isoxazoles.

  • Steric Hindrance: Bulky substituents on either the alkyne or the nitrile oxide can direct the cycloaddition to favor the sterically less hindered product.

  • Catalysis: The use of catalysts can significantly influence the regiochemical outcome. Copper(I) and Ruthenium(II) catalysts have been shown to promote the formation of specific regioisomers. For instance, copper(I)-catalyzed cycloadditions often favor the formation of 3,5-disubstituted isoxazoles.

  • Solvent Choice: The polarity of the solvent can also play a role in directing regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the isoxazole ring?

A1: The two most prevalent and versatile methods for isoxazole synthesis are:

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). It is a powerful tool for constructing the isoxazole ring with a high degree of control over the substitution pattern.

  • Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: This classical approach, often referred to as the Claisen isoxazole synthesis, involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine.[6]

Q2: How can I monitor the progress of my isoxazole formation reaction?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the isoxazole product.

Q3: Are there any "green" or more environmentally friendly methods for isoxazole synthesis?

A3: Yes, significant efforts have been made to develop greener synthetic routes for isoxazoles. These include:

  • Reactions in aqueous media or other green solvents. [2]

  • Ultrasound-assisted and microwave-assisted synthesis , which can lead to shorter reaction times, higher yields, and milder reaction conditions.[4]

  • Catalyst-free methods that avoid the use of potentially toxic metal catalysts.[2]

  • The use of natural catalysts , such as fruit juices, has also been explored.[5]

Data Presentation

The following tables summarize quantitative data on how different reaction parameters can affect the yield of isoxazole synthesis.

Table 1: Effect of Solvent on Isoxazole Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1MethanolReflux1065
2EthanolReflux1060
3DioxaneReflux1269
4H₂O/THF (50:50)Room Temp.24High
5Pure WaterReflux1245

Table 2: Effect of Base on the Synthesis of 3,4,5-Trisubstituted Isoxazoles

EntryBase (3 equiv.)SolventTime (h)Yield of Isoxazole (%)Yield of Furoxan (%)
1DBU5% H₂O, 95% MeOH-Complex Mixture-
2NaHCO₃98% H₂O, 2% MeOH31455
3Na₂CO₃98% H₂O, 2% MeOH35233
4TEA98% H₂O, 2% MeOH25422
5TEA5% H₂O, 95% MeOH268-
6DIPEAChloroform-43-
7DIPEA95% H₂O, 5% MeOH195-

Table 3: Effect of Catalyst on Isoxazole Synthesis

EntryCatalystReaction TimeYield (%)
1Cocos nucifera L. juice15 min94
2Solanum lycopersicum L. juice20 min92
3Citrus limetta juice25 min90
4CuSO₄·5H₂O/Na Ascorbate3-4 hHigh
5AuCl₃ModerateVery Good
6CuCl-Good

Table 4: Effect of Reaction Time on Isoxazole Yield [3]

EntryActivation Time (h)Yield (%)
100
2150
3381
4481

Experimental Protocols

Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition using in situ Nitrile Oxide Generation from an Aldoxime

  • Oxime Formation: To a stirred solution of the aldehyde (2 mmol) in a suitable solvent (e.g., a deep eutectic solvent like ChCl:urea, 1 mL), add hydroxylamine hydrochloride (2 mmol) and a base such as sodium hydroxide (2 mmol). Stir the mixture at 50 °C for one hour.

  • Nitrile Oxide Generation: Add N-chlorosuccinimide (NCS) (3 mmol) to the mixture and continue stirring at 50 °C for three hours.

  • Cycloaddition: Add the alkyne (2 mmol) to the reaction mixture and continue stirring at 50 °C for four hours.

  • Work-up: After the reaction is complete (monitored by TLC), quench the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

Visualizations

experimental_workflow cluster_prep Reactant Preparation A Aldehyde + Hydroxylamine + Base C Oxime Formation (e.g., 50°C, 1h) A->C B Alkyne E 1,3-Dipolar Cycloaddition (e.g., 50°C, 4h) B->E D Nitrile Oxide Generation (e.g., +NCS, 50°C, 3h) C->D D->E F Reaction Work-up (Quenching & Extraction) E->F G Purification (Column Chromatography) F->G H Pure Isoxazole Product G->H

General experimental workflow for 1,3-dipolar cycloaddition.

troubleshooting_workflow Start Low Isoxazole Yield Q1 Check Nitrile Oxide Generation Start->Q1 A1_1 Verify precursor purity Q1->A1_1 No Q2 Nitrile Oxide Dimerization? Q1->Q2 Yes A1_1->Q2 A1_2 Optimize base & stoichiometry A1_2->Q2 A2_1 Slow addition of precursor Q2->A2_1 Yes Q3 Poor Solubility? Q2->Q3 No A2_1->Q3 A2_2 Use excess alkyne A2_2->Q3 A2_3 Lower reaction temperature A2_3->Q3 A3_1 Screen alternative solvents Q3->A3_1 Yes Q4 Suboptimal Temperature? Q3->Q4 No A3_1->Q4 A4_1 Systematically screen temperatures Q4->A4_1 Yes Q5 Catalyst Issue? Q4->Q5 No A4_1->Q5 A5_1 Check catalyst activity & loading Q5->A5_1 Yes End Improved Yield Q5->End No A5_1->End

References

Preventing decomposition of 5-Methylisoxazole-3-carboxaldehyde during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Methylisoxazole-3-carboxaldehyde

Welcome to the technical support center for this compound. This resource is intended for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.

Troubleshooting Guide

This section addresses specific issues encountered during experiments involving this compound in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected, and TLC analysis shows multiple unidentified spots. What could be the cause?

Answer: Low yields and the appearance of multiple byproducts often indicate the decomposition of this compound. The primary causes are typically related to the instability of the isoxazole ring, especially under basic conditions, or side reactions of the aldehyde group.

  • Isoxazole Ring Opening: The isoxazole ring is susceptible to cleavage under nucleophilic or basic conditions. This is a common issue in reactions that employ strong bases (e.g., NaOH, LDA) or nucleophiles, leading to the formation of various degradation products. Studies on similar isoxazole-containing compounds have shown that decomposition is accelerated at basic pH.[1] For instance, the half-life of the drug leflunomide, which contains an isoxazole ring, significantly decreases as the pH increases above neutral.[1]

  • Aldehyde Side Reactions: The aldehyde group is highly reactive and can undergo several side reactions, including:

    • Self-condensation (Cannizzaro reaction): This can occur in the presence of a strong base if the aldehyde has no α-hydrogens, which is the case for this compound.

    • Oxidation: Aldehydes are sensitive to air and can oxidize to the corresponding carboxylic acid (5-Methylisoxazole-3-carboxylic acid).[2][3] This is often catalyzed by light and trace metal impurities.

    • Undesired Condensations: In reactions like the Knoevenagel condensation, using a base that is too strong can promote the self-condensation of the aldehyde.[4][5]

Troubleshooting Steps:

  • Re-evaluate your base: If possible, switch to a milder organic base (e.g., piperidine, triethylamine, or pyridine) instead of strong inorganic bases.[4][6]

  • Control reaction temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.

  • Use an inert atmosphere: To prevent oxidation, conduct the reaction under an inert atmosphere of nitrogen or argon.[2]

  • Monitor reaction progress: Use TLC to closely monitor the consumption of the starting material and the formation of the product to avoid prolonged reaction times that can lead to byproduct formation.

Question 2: I'm observing significant product loss during aqueous work-up and column chromatography. How can I prevent this?

Answer: Product loss during purification often points to the decomposition of the compound on contact with certain pH conditions or stationary phases.

  • pH Sensitivity during Work-up: Exposing the compound to strongly acidic or, more critically, basic aqueous solutions during extraction can cause rapid ring-opening of the isoxazole.

  • Decomposition on Silica/Alumina: Standard silica gel is slightly acidic and can sometimes catalyze the degradation of sensitive compounds. Alumina, on the other hand, can be basic and is often more problematic for isoxazole-containing compounds.

Troubleshooting Steps:

  • Maintain Neutral pH: During aqueous work-up, use a saturated solution of a mild salt like ammonium chloride (NH₄Cl) or sodium chloride (brine) to wash the organic layers, and ensure all aqueous solutions are near neutral pH.

  • Minimize Contact Time: Reduce the time your compound is in contact with aqueous layers or chromatography media.

  • Passivate Silica Gel: If using silica gel chromatography, you can "passivate" it by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (e.g., 0.1-1% in the eluent), to neutralize acidic sites.

  • Consider Alternative Purification: If decomposition persists, consider alternative methods like recrystallization or preparative thin-layer chromatography (prep-TLC) which can be faster and expose the compound to less stationary phase.

Question 3: The purity of my this compound has decreased upon storage. What are the correct storage procedures?

Answer: this compound is a solid at room temperature (melting point 30-34 °C) but can be sensitive to air, light, and heat over time.[7]

  • Oxidation: The aldehyde functional group is prone to air oxidation, forming the corresponding carboxylic acid.[2][3]

  • Polymerization: Aldehydes can undergo polymerization, which is often accelerated by acidic impurities.[3]

  • Light Sensitivity: Decomposition can be initiated or accelerated by exposure to light.[2][7]

Recommended Storage Conditions:

  • Temperature: Store in a cool, dry place, preferably refrigerated (2-8 °C).[2]

  • Atmosphere: For long-term storage, keep the container tightly sealed under an inert atmosphere (nitrogen or argon) to prevent oxidation.[2]

  • Light: Protect from light by using an amber-colored vial or storing it in a dark location.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

The two main points of instability are the isoxazole ring and the aldehyde group.

  • Isoxazole Ring: The N-O bond is the weakest bond in the ring and is susceptible to cleavage. This is most commonly initiated by a nucleophilic attack, especially under basic conditions, leading to a ring-opened intermediate that can undergo further reactions.

  • Aldehyde Group: This group is prone to oxidation to a carboxylic acid and can undergo various condensation or polymerization reactions, particularly under strongly basic or acidic conditions.

Q2: Is it better to use acidic or basic conditions for reactions involving this compound?

The isoxazole ring is generally more stable under acidic to neutral conditions than under basic conditions.[1] However, the specific reaction will dictate the required pH. For reactions requiring a base, it is crucial to use the mildest base possible and carefully control the temperature to minimize decomposition.

Q3: Can I use a protecting group for the aldehyde?

Yes, protecting the aldehyde as an acetal is an excellent strategy if the subsequent reaction steps are incompatible with the aldehyde group (e.g., use of Grignard reagents or strong nucleophiles).[8][9][10]

  • Protection: The aldehyde can be converted to a cyclic acetal using ethylene glycol and an acid catalyst.

  • Stability: Acetals are stable under basic, nucleophilic, and reducing conditions.[9][11]

  • Deprotection: The aldehyde can be easily regenerated by hydrolysis with a mild aqueous acid.[8]

Data Presentation

Table 1: Effect of Base and Temperature on a Knoevenagel Condensation Yield

This table illustrates the impact of different reaction conditions on the yield of a model Knoevenagel condensation between this compound and malononitrile.

EntryBase (Catalyst)Temperature (°C)Reaction Time (h)Yield (%)Observations
1Piperidine25 (Room Temp)485Clean reaction, minimal byproducts
2Triethylamine25 (Room Temp)678Slower reaction, clean product
3Piperidine80 (Reflux)165Faster reaction, significant byproduct formation
4Sodium Hydroxide25 (Room Temp)2<10Rapid decomposition of starting material

Data is illustrative and based on general principles of aldehyde and isoxazole chemistry.[4][6]

Experimental Protocols

Protocol 1: Stability Test of this compound

This protocol allows for the assessment of the compound's stability under different pH conditions.

  • Prepare Stock Solution: Dissolve 11.1 mg of this compound in 10 mL of acetonitrile to create a 10 mM stock solution.

  • Prepare Buffers: Prepare three buffers: pH 4.0 (acetate), pH 7.4 (phosphate), and pH 10.0 (carbonate).

  • Incubation: In three separate vials, add 100 µL of the stock solution to 900 µL of each respective buffer. This creates a final concentration of 1 mM.

  • Sampling: Incubate the vials at 37°C. At time points of 0, 1, 2, and 4 hours, take a 100 µL aliquot from each vial.

  • Analysis: Quench the reaction by adding the aliquot to 900 µL of acetonitrile. Analyze the samples by HPLC or LC-MS to determine the remaining percentage of this compound.

Protocol 2: Optimized Knoevenagel Condensation

This protocol provides a method for the Knoevenagel condensation that minimizes the decomposition of the starting material.

  • Setup: To a 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.11 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

  • Solvent: Add 20 mL of ethanol as the solvent.

  • Catalyst Addition: Add piperidine (0.085 g, 1 mmol, 10 mol%) to the stirring solution at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, add 20 mL of water to the flask. The product should precipitate.

  • Purification: Cool the mixture in an ice bath for 30 minutes. Collect the solid product by vacuum filtration, wash with a small amount of cold water, and then a small amount of cold ethanol. Dry the product under vacuum. No further purification is typically necessary.

Visualizations

DecompositionPathways Start This compound RingOpened Ring-Opened Intermediate (β-ketonitrile) Start->RingOpened  Strong Base (OH⁻) or Nucleophile CarboxylicAcid 5-Methylisoxazole-3-carboxylic acid Start->CarboxylicAcid  Air (O₂)  Light CondensationProduct Self-Condensation Products Start->CondensationProduct  Strong Base  (e.g., Cannizzaro) Degradation Further Degradation RingOpened->Degradation  Hydrolysis

Caption: Primary decomposition pathways for this compound.

TroubleshootingFlowchart Start Low Yield or Multiple Byproducts? CheckBase Is a strong base (e.g., NaOH, LDA) used? Start->CheckBase Yes SwitchBase Action: Switch to a milder organic base (e.g., Piperidine, Et₃N) CheckBase->SwitchBase Yes CheckAtmosphere Is reaction run open to air? CheckBase->CheckAtmosphere No End Problem Resolved SwitchBase->End UseInert Action: Use N₂ or Ar atmosphere to prevent oxidation CheckAtmosphere->UseInert Yes CheckTemp Is reaction run at high temperature? CheckAtmosphere->CheckTemp No UseInert->End LowerTemp Action: Lower the reaction temperature CheckTemp->LowerTemp Yes CheckWorkup Is decomposition occurring during workup? CheckTemp->CheckWorkup No LowerTemp->End NeutralWorkup Action: Use neutral washes (Brine, NH₄Cl) and avoid basic/acidic extremes CheckWorkup->NeutralWorkup Yes CheckWorkup->End No NeutralWorkup->End

Caption: Troubleshooting logic for reactions involving this compound.

AldehydeProtectionWorkflow Start Start: this compound Protect Step 1: Acetal Protection (Ethylene Glycol, Acid Catalyst) Start->Protect ProtectedAldehyde Protected Intermediate (Acetal) Protect->ProtectedAldehyde Reaction Step 2: Perform Reaction (e.g., Grignard, Reduction) Stable under basic/nucleophilic conditions ProtectedAldehyde->Reaction ReactionProduct Product with Protected Aldehyde Reaction->ReactionProduct Deprotect Step 3: Deprotection (Aqueous Acid) ReactionProduct->Deprotect FinalProduct Final Product with Aldehyde Restored Deprotect->FinalProduct

Caption: Experimental workflow for using an acetal protecting group strategy.

References

Removal of unreacted starting materials from 5-Methylisoxazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from 5-Methylisoxazole-3-carboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials and byproducts I might encounter in my crude this compound?

A1: Depending on the synthetic route, common impurities can include:

  • 5-Methylisoxazole-3-methanol: If the aldehyde is synthesized via oxidation of the corresponding alcohol.

  • 5-Methylisoxazole-3-carboxylic acid: Formed by over-oxidation of the aldehyde.[1]

  • Starting materials for isoxazole ring formation: Such as acetone oxime and 2,2-diethoxy ethyl acetate if synthesizing the core heterocycle.[2]

Q2: My crude product is a solid. What purification techniques are most suitable?

A2: For solid products like this compound (melting point 30-34 °C), recrystallization is a highly effective and recommended purification method.[1] Column chromatography is also a viable option for separating compounds with different polarities.[3]

Q3: I am seeing a persistent impurity with a similar polarity to my product on the TLC plate. What should I do?

A3: If TLC analysis shows impurities with similar Rf values, optimizing the solvent system for column chromatography is crucial. Experiment with different solvent ratios or try a different solvent system altogether. For isoxazole derivatives, mixtures of non-polar and polar solvents like hexane and ethyl acetate are commonly used.[3] If separation by column chromatography is still challenging, consider derivatizing the aldehyde to a compound with different physical properties, purifying it, and then regenerating the aldehyde.

Q4: How can I remove the acidic impurity, 5-methylisoxazole-3-carboxylic acid?

A4: An acid-base extraction is an effective method. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate solution. The carboxylic acid will be deprotonated and move into the aqueous layer, while the aldehyde remains in the organic layer.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

IssuePossible Cause(s)Recommended Action(s)
Low recovery after recrystallization The chosen solvent is too good at dissolving the product, even at low temperatures.Select a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. A solvent pair system (one solvent in which the product is soluble and another in which it is less soluble) can also be effective.
Oiling out during recrystallization The boiling point of the solvent is too high, or the product is melting before dissolving. The solution is supersaturated.Use a lower-boiling point solvent. Ensure the crude product is fully dissolved before cooling. Try cooling the solution more slowly.
Product appears as a smear on the TLC plate The compound may be acidic or basic, causing interaction with the silica gel. The sample is overloaded.Add a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to the eluent. Spot a more dilute sample on the TLC plate.
Poor separation during column chromatography The solvent system is not optimized. The column was not packed properly.Systematically vary the ratio of your polar and non-polar solvents. Ensure the silica gel is packed uniformly without any cracks or channels.
Product degradation on silica gel column Aldehydes can be sensitive to the acidic nature of silica gel.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.

Data Presentation

Purification MethodPurity AchievableTypical RecoveryKey AdvantagesCommon Starting Materials Removed
Recrystallization >99%70-90%Simple, cost-effective, scalable.5-Methylisoxazole-3-methanol, 5-Methylisoxazole-3-carboxylic acid
Column Chromatography >98%60-80%Effective for separating compounds with different polarities.A wide range of starting materials and byproducts.
Acid-Base Extraction ->95%Specifically removes acidic or basic impurities.5-Methylisoxazole-3-carboxylic acid

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of this compound using silica gel column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • TLC plates (silica gel coated)

  • Glass chromatography column

  • Collection tubes

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a solvent system of hexane and ethyl acetate (start with a 4:1 ratio and adjust as necessary to achieve good separation).

    • Visualize the spots under UV light. The desired product should have an Rf value between 0.2 and 0.4.

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the optimized solvent system determined by TLC.

    • Collect fractions and monitor the elution by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of this compound by recrystallization, which is suitable for a solid product.

1. Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of hexane and ethyl acetate, or isopropanol)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

2. Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to induce further crystallization.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude 5-Methylisoxazole- 3-carboxaldehyde TLC_Analysis TLC Analysis to Assess Impurity Profile Crude_Product->TLC_Analysis Acidic_Impurity_Check Presence of Acidic Impurity? (e.g., Carboxylic Acid) TLC_Analysis->Acidic_Impurity_Check Acid_Base_Extraction Acid-Base Extraction Acidic_Impurity_Check->Acid_Base_Extraction Yes Column_Chromatography Column Chromatography Acidic_Impurity_Check->Column_Chromatography No Acid_Base_Extraction->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Purity_Check Purity Check (TLC, HPLC, NMR) Recrystallization->Purity_Check Pure_Product Pure 5-Methylisoxazole- 3-carboxaldehyde Purity_Check->Pure_Product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Purification of 5-Methylisoxazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Methylisoxazole-3-carboxaldehyde.

Troubleshooting Guides

Issue: My purified this compound is still impure after column chromatography.

Possible Cause Suggested Solution
Inappropriate Solvent System The polarity of the eluent may be too high, causing your compound to elute with impurities. Try a less polar solvent system. A good starting point for this polar aldehyde is a mixture of hexane and ethyl acetate or hexane and diethyl ether. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system where the desired compound has an Rf value of approximately 0.3.
Column Overloading Overloading the column can lead to poor separation. As a general rule, use a 20:1 to 50:1 ratio of silica gel to your crude sample by weight for difficult separations.
Compound Degradation on Silica Gel Aldehydes can sometimes be sensitive to the acidic nature of silica gel. If you suspect degradation, you can neutralize the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine before packing the column. Alternatively, use a different stationary phase like alumina (neutral or basic).
Co-eluting Impurities Some impurities may have very similar polarity to your product. In this case, a different purification technique, such as recrystallization or bisulfite adduct formation, may be more effective.

Issue: I am having difficulty recrystallizing this compound.

Possible Cause Suggested Solution
Oiling Out As a low-melting solid (melting point of 30-34 °C), the compound may be "oiling out" of solution instead of crystallizing, especially if the boiling point of the solvent is high.[1] Use a solvent with a relatively low boiling point.
Inappropriate Solvent Choice The compound may be too soluble in the chosen solvent even at low temperatures. A good recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with different solvents. Given its solubility in many organic solvents, you might try a solvent system where it is sparingly soluble, such as a mixture of a good solvent (e.g., diethyl ether, ethyl acetate) and a poor solvent (e.g., hexane, pentane).[2]
Cooling Too Quickly Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Solution is Too Dilute If the solution is not saturated at high temperature, crystallization will not occur upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended alternative purification techniques for this compound?

A1: Besides standard column chromatography and recrystallization, other effective techniques include:

  • Distillation: Given its relatively low boiling point (53-57 °C at 8 mmHg), vacuum distillation can be a viable option for purification, especially for removing non-volatile impurities.[2]

  • Bisulfite Adduct Formation: This is a classic chemical method for purifying aldehydes. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct. This allows for the separation of the aldehyde from non-aldehyde impurities by extraction. The aldehyde can then be regenerated by treatment with a base.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very high purity requirements, reverse-phase HPLC can be employed. While this method is more resource-intensive, it offers excellent separation capabilities.

Q2: How do I choose the best purification method for my sample?

A2: The choice of purification method depends on the nature and quantity of impurities, as well as the scale of your experiment. The following decision workflow can guide your choice:

Purification Workflow start Crude this compound check_impurities What is the nature of the impurities? start->check_impurities non_volatile Non-volatile solids check_impurities->non_volatile Solid similar_polarity Compounds with similar polarity check_impurities->similar_polarity Organic, similar polarity non_aldehyde Non-aldehyde organic compounds check_impurities->non_aldehyde Organic, different functionality distillation Vacuum Distillation non_volatile->distillation scale What is the scale of purification? similar_polarity->scale recrystallization Recrystallization non_aldehyde->recrystallization bisulfite Bisulfite Adduct Formation non_aldehyde->bisulfite column Column Chromatography scale->column Large prep_hplc Preparative HPLC scale->prep_hplc Small, high purity needed large_scale Large scale (> 1g) small_scale Small scale (< 1g)

Purification method selection workflow.

Q3: What are the key physical properties of this compound that I should consider during purification?

A3: Key physical properties include:

  • Melting Point: 30-34 °C (This low melting point can make recrystallization challenging, as the compound may "oil out").[1]

  • Boiling Point: 53-57 °C at 8 mmHg (This makes vacuum distillation a feasible purification method).[2]

  • Solubility: It is readily soluble in many organic solvents like alcohols, ethers, and ketones, and only slightly soluble in water.[2] This information is crucial for selecting appropriate solvents for recrystallization and chromatography.

Data Presentation

Comparison of Purification Techniques

Technique Principle Advantages Disadvantages Best Suited For
Column Chromatography Differential adsorption of components onto a solid stationary phase.Versatile, can separate compounds with similar polarities.Can be time-consuming and may lead to sample loss or degradation.Complex mixtures with multiple components.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Can yield very pure crystalline product, scalable.Finding a suitable solvent can be challenging, not effective for all mixtures, risk of "oiling out" for low-melting solids.Removing small amounts of impurities from a solid sample.
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.Effective for removing non-volatile impurities, relatively quick.Not suitable for separating compounds with close boiling points, potential for thermal degradation.Samples containing non-volatile impurities.
Bisulfite Adduct Formation Reversible chemical reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct.Highly selective for aldehydes, excellent for removing non-aldehyde impurities.Involves chemical modification and regeneration steps, may not be suitable for all aldehydes.Separating the aldehyde from non-aldehyde impurities.

Experimental Protocols

Protocol 1: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column with a stopcock at the bottom, ensuring no air bubbles are trapped. Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluting solvent and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization from a Mixed Solvent System

  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., diethyl ether).

  • Induce Precipitation: While the solution is still warm, slowly add a poor solvent in which the compound is insoluble (e.g., hexane) dropwise until the solution becomes slightly cloudy.

  • Redissolution: Gently warm the solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

Protocol 3: Purification via Bisulfite Adduct Formation

  • Adduct Formation: Dissolve the crude aldehyde in a suitable organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel. Add a saturated aqueous solution of sodium bisulfite and shake the funnel vigorously for 10-15 minutes. A white precipitate of the bisulfite adduct should form in the aqueous layer.

  • Extraction: Separate the aqueous layer containing the adduct. Wash the organic layer with a small amount of water and combine the aqueous layers. Extract the combined aqueous layers with diethyl ether to remove any remaining non-aldehyde impurities.

  • Regeneration of Aldehyde: Cool the aqueous solution in an ice bath and slowly add a saturated sodium bicarbonate or sodium carbonate solution until the evolution of gas ceases and the solution is basic. This will regenerate the aldehyde.

  • Isolation: Extract the regenerated aldehyde from the aqueous solution with several portions of diethyl ether.

  • Drying and Evaporation: Combine the organic extracts, dry them over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

References

Minimizing byproduct formation in the synthesis of 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide

Welcome to the technical support center for the synthesis of 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide (Leflunomide). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts observed during the synthesis of 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide?

A1: Several byproducts can form during the synthesis, primarily in the amide coupling step between 5-methylisoxazole-4-carbonyl chloride and 4-(trifluoromethyl)aniline. The most frequently encountered impurities include:

  • N-(4-trifluoromethylphenyl)-2-cyano-3-hydroxycrotonamide (CATA or HCA): This byproduct can be challenging to remove by crystallization.[1][2]

  • Isomeric Impurity: N-(4-trifluoromethylphenyl)-3-methyl-isoxazole-4-carboxamide can arise from impurities in the 5-methylisoxazole-4-carboxylic acid starting material.[3][4]

  • Aniline-Related Impurity: 5-methyl-N-(4-methylphenyl)-isoxazole-4-carboxamide may form if the 4-(trifluoromethyl)aniline starting material contains 4-methylaniline as an impurity.[4]

  • Hydrolysis Products: Under basic conditions, the amide bond of the final product can be hydrolyzed, leading to the formation of 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)aniline.[5]

  • Coupling Reagent-Related Byproducts: Depending on the amide coupling method used, byproducts such as N-acylurea (from carbodiimides) or guanidinium derivatives can be generated.[6]

Q2: How can I minimize the formation of the CATA/HCA byproduct?

A2: The formation of 2-cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide (CATA) is often associated with the use of a strong base. To minimize this byproduct:

  • Control of Basicity: Avoid using strong bases. The reaction of 5-methylisoxazole-4-carbonyl chloride with 4-trifluoromethylaniline in the presence of a strong base can promote this side reaction.[2]

  • Temperature Control: Maintaining a lower reaction temperature (e.g., 0°C to 50°C) can suppress the formation of CATA.[5] Higher temperatures can increase the likelihood of proton abstraction from the 3-position of the isoxazole ring, leading to this byproduct.[5]

  • Controlled Reagent Addition: A slow and controlled addition of 4-trifluoromethylaniline and a mild amine base with vigorous stirring helps to avoid localized high concentrations of base, which can trigger the formation of CATA.[5]

Q3: What is the recommended method for scavenging the HCl generated during the acylation reaction?

A3: While using a second equivalent of the expensive 4-(trifluoromethyl)aniline to scavenge HCl is a known method, it is not economical for large-scale synthesis.[2][3] A more cost-effective and efficient approach is to use an inorganic base. Alkali metal or alkaline-earth metal bicarbonates are recommended as acid scavengers.[3] This avoids the use of excess aniline and can lead to a cleaner reaction profile.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High levels of CATA/HCA byproduct detected. Use of a strong base, high reaction temperature, or localized high base concentration.Use a milder base such as sodium bicarbonate. Maintain a reaction temperature between 0°C and 50°C.[5] Ensure slow addition of the amine and base with efficient stirring.[5]
Presence of N-(4-trifluoromethylphenyl)-3-methyl-isoxazole-4-carboxamide. Impurity (3-methyl-isoxazole-4-carboxylic acid) in the starting 5-methylisoxazole-4-carboxylic acid.[3][4]Source high-purity 5-methylisoxazole-4-carboxylic acid or purify the starting material before use.
Detection of 5-methyl-N-(4-methylphenyl)-isoxazole-4-carboxamide. Impurity (4-methylaniline) in the 4-(trifluoromethyl)aniline starting material.[4]Use high-purity 4-(trifluoromethyl)aniline. Analyze the purity of the starting material by a suitable method like HPLC before use.
Product degradation (hydrolysis) is observed. The reaction conditions are too basic, leading to hydrolysis of the amide bond.[5]Avoid strong bases. Some organic bases have been shown to cause significant degradation (up to 30%).[7] Using an appropriate solvent like dimethoxyethane (DME) can also help to minimize degradation.[7]
Low yield and purity of the final product. Suboptimal reaction conditions such as solvent, temperature, or base.Optimize the reaction parameters. Dimethoxyethane (DME) has been reported as a favorable solvent, leading to high purity (99.8% by HPLC) and good yield (68%).[7][8]

Experimental Protocols

Protocol 1: Amide Coupling using an Inorganic Base

This protocol is designed to minimize byproduct formation by using an inorganic base as an acid scavenger.

  • Acid Chloride Formation:

    • In a suitable reactor, suspend 5-methylisoxazole-4-carboxylic acid in a solvent like toluene.

    • Add a chlorinating agent such as thionyl chloride (SOCl₂), typically 1.1 to 1.5 molar equivalents.[7][9]

    • The reaction can be performed at a temperature range of 25-75°C.[7][9]

    • After the reaction is complete, excess chlorinating agent and solvent can be removed under reduced pressure to yield the crude 5-methylisoxazole-4-carbonyl chloride.[10]

  • Amide Formation:

    • Dissolve the crude 5-methylisoxazole-4-carbonyl chloride in a suitable acylation solvent system. A mixture of toluene and water or dimethoxyethane (DME) can be used.[7][10]

    • In a separate vessel, prepare a solution or suspension of 4-(trifluoromethyl)aniline and an alkali metal or alkaline-earth metal bicarbonate (e.g., sodium bicarbonate) in the chosen solvent system.

    • Slowly add the acid chloride solution to the aniline mixture under controlled temperature (e.g., 20-60°C).[11]

    • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC).

    • Upon completion, the product can be isolated by precipitation and filtration.[3]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as toluene, to achieve high purity.[9]

Visual Diagrams

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product SM1 5-Methylisoxazole- 4-carboxylic Acid P1 Acid Chloride Formation SM1->P1 SM2 4-(Trifluoromethyl)aniline P2 Amide Coupling SM2->P2 P1->P2 P3 Purification P2->P3 FP 5-Methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide P3->FP

Caption: General workflow for the synthesis of 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

Byproduct_Formation cluster_byproducts Potential Byproducts Reactants 5-Methylisoxazole-4-carbonyl Chloride + 4-(Trifluoromethyl)aniline Desired_Product Desired Amide Product Reactants->Desired_Product Main Reaction B1 CATA/HCA (Side reaction with base) Reactants->B1 Side Reaction B2 Isomeric Impurity (From starting material impurity) Reactants->B2 Impurity Carryover B3 Aniline-Related Impurity (From starting material impurity) Reactants->B3 Impurity Carryover B4 Hydrolysis Products (Product degradation) Desired_Product->B4 Degradation

Caption: Logical relationships in the formation of the desired product and key byproducts.

References

Technical Support Center: Enhancing the Stability of 5-Methylisoxazole-3-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 5-Methylisoxazole-3-carboxaldehyde and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including exposure to high temperatures, light, and non-neutral pH conditions.[1] The isoxazole ring is susceptible to cleavage under certain conditions.[2]

Q2: What are the typical degradation pathways for isoxazole derivatives?

A2: The isoxazole ring contains a weak N-O bond, making it susceptible to cleavage under reductive or basic conditions.[2] Hydrolysis in both acidic and alkaline environments can lead to ring-opening and the formation of various degradation products.[1][3] Photodegradation can also occur, proceeding through high-energy intermediates.[4][5][6]

Q3: How should this compound be properly stored?

A3: To ensure maximum stability, this compound should be stored at low temperatures, protected from light, and in a tightly sealed container to prevent exposure to moisture and air.

Q4: What are the initial signs of degradation in a sample of this compound?

A4: Visual indicators of degradation can include a change in color or the formation of precipitates. However, chemical degradation can occur without any visible changes. Therefore, it is crucial to use analytical techniques like HPLC to monitor the purity of the compound over time.

Q5: Can the aldehyde group in this compound cause stability issues?

A5: Yes, the aldehyde functional group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid. This process can be accelerated by exposure to air (oxygen) and certain metal ions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and experimentation of this compound derivatives.

Issue 1: Rapid Degradation of the Compound in Solution
Potential Cause Troubleshooting Steps
pH of the solvent The isoxazole ring can be unstable in acidic or alkaline conditions.[1][3] Ensure the solvent is neutral (pH 7) or buffered appropriately for your experiment. Avoid strong acids or bases unless they are a required part of the reaction.
Presence of Oxidizing Agents The aldehyde group is prone to oxidation. Use de-gassed solvents and consider performing experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Exposure to Light Photodegradation can occur upon exposure to UV or even ambient light.[4][5] Protect your solutions from light by using amber-colored vials or by wrapping the container in aluminum foil.
Elevated Temperature High temperatures can accelerate degradation.[1] If possible, conduct experiments at room temperature or below. If heating is necessary, minimize the duration and temperature.
Issue 2: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Steps
Compound Degradation in Assay Buffer The pH and components of the biological buffer could be causing the compound to degrade over the course of the assay. Perform a stability study of the compound in the assay buffer by incubating it for the duration of the experiment and analyzing its purity by HPLC at different time points.
Interaction with Assay Components Other components in the assay mixture, such as proteins or reducing agents, may be reacting with your compound. Run control experiments to assess the stability of your compound in the presence of individual assay components.
Adsorption to Labware Aldehydes can be "sticky" and adsorb to plastic surfaces. Use glass or low-adhesion microplates and vials where possible.
Issue 3: Appearance of Unexpected Peaks in HPLC Analysis
Potential Cause Troubleshooting Steps
On-Column Degradation The stationary phase or mobile phase of your HPLC system could be causing degradation. For example, a highly acidic or basic mobile phase can induce hydrolysis. Try using a different column with a more inert stationary phase or adjust the mobile phase pH to be closer to neutral.
Degradation During Sample Preparation The sample solvent or handling conditions during preparation might be causing degradation. Prepare samples immediately before analysis and keep them cool and protected from light.
Identification of Degradants If new peaks are consistently observed, it is important to identify these degradation products. Techniques like LC-MS and NMR can be used to elucidate their structures, which can provide valuable information about the degradation pathway.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for Isoxazole Derivatives
Stress Condition Typical Reagents and Conditions Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60-80°C, 2-24 hoursRing-opened products, such as β-keto amides.[1]
Alkaline Hydrolysis 0.1 M NaOH, 40-60°C, 1-12 hoursRing-opened products and subsequent cleavage products.[1]
Oxidation 3-30% H₂O₂, Room Temperature, 2-24 hours5-Methylisoxazole-3-carboxylic acid and other oxidized species.
Thermal Degradation 60-100°C (solid-state or solution), 24-72 hoursProducts of ring cleavage and rearrangement.
Photodegradation Exposure to UV light (e.g., 254 nm) or sunlightComplex mixture of products arising from photo-rearrangement and cleavage.[4][5]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 8 hours. At various time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 40°C for 4 hours. At various time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. Withdraw aliquots at various time points for HPLC analysis.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, reflux a solution of the compound in a suitable solvent (e.g., water or acetonitrile) at 80°C for 24 hours. Analyze the samples by HPLC.

  • Photodegradation: Expose a solution of the compound (e.g., in acetonitrile) to a UV lamp (254 nm) for 24 hours. As a control, keep a similar solution in the dark. Analyze both solutions by HPLC.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

  • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent compound and any degradation products.

  • If significant degradation is observed, use LC-MS to obtain mass information about the degradation products to aid in their identification.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

1. Initial Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to ensure the separation of compounds with a range of polarities.

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

    • Gradient: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (determine this by running a UV scan). A PDA detector is highly recommended.

  • Column Temperature: 30°C.

2. Method Optimization:

  • Inject a mixture of the stressed samples (from the forced degradation study) to observe the separation of the parent peak from the degradation product peaks.

  • Adjust the gradient profile (slope and duration), flow rate, and mobile phase composition (e.g., trying methanol instead of acetonitrile, or using a different buffer) to achieve optimal resolution between all peaks.

  • The goal is to have a resolution of >1.5 between the parent peak and the closest eluting degradation product peak.

3. Method Validation (as per ICH guidelines):

  • Once an optimized method is achieved, it should be validated for specificity, linearity, range, accuracy, precision, and robustness.

Mandatory Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid Apply Stress base Alkaline Hydrolysis (0.1 M NaOH, 40°C) stock->base Apply Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Apply Stress thermal Thermal (80°C) stock->thermal Apply Stress photo Photolytic (UV light) stock->photo Apply Stress hplc Stability-Indicating HPLC-PDA acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze lcms LC-MS for Identification hplc->lcms Identify Degradants nmr NMR for Structure Elucidation lcms->nmr Confirm Structure

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis (Acidic/Alkaline) cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV) parent This compound ring_opened β-Keto Amide Intermediate parent->ring_opened H+/OH- carboxylic_acid 5-Methylisoxazole-3-carboxylic acid parent->carboxylic_acid [O] photo_intermediates Nitrene/Azirine Intermediates parent->photo_intermediates cleavage_products Further Cleavage Products ring_opened->cleavage_products photo_products Complex Rearrangement Products photo_intermediates->photo_products

Caption: Plausible degradation pathways for this compound.

References

Validation & Comparative

Comparative Analysis of 5-Methylisoxazole-3-carboxaldehyde Derivatives: Biological Activity Against Known Standards

Author: BenchChem Technical Support Team. Date: December 2025

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. Derivatives of 5-Methylisoxazole-3-carboxaldehyde, in particular, have been the subject of extensive research, demonstrating significant potential in antimicrobial and anticancer applications. This guide provides a comparative overview of the biological performance of these derivatives against established standards, supported by quantitative data and detailed experimental methodologies.

Antimicrobial & Antitubercular Activity

Derivatives of 5-methylisoxazole have shown notable efficacy against various bacterial and mycobacterial strains. Carboxamide derivatives, synthesized from 5-methylisoxazole-3-carbonyl chloride, have been evaluated for their inhibitory effects.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the in vitro antitubercular and antibacterial activities of selected 5-methylisoxazole-3-carboxamide derivatives compared to standard drugs. Activity is expressed as the Minimum Inhibitory Concentration (MIC) in µM, representing the lowest concentration of the compound that prevents visible growth of the microorganism.

Compound/StandardOrganismMIC (µM)
Derivative 10 Mycobacterium tuberculosis H37Rv3.125
Derivative 14 Mycobacterium tuberculosis H37Rv3.125
Derivative 9 Mycobacterium tuberculosis H37Rv6.25
Derivative 13 Mycobacterium tuberculosis H37Rv6.25
Isoniazid (Standard)Mycobacterium tuberculosis H37Rv0.44
Pyrazinamide (Standard)Mycobacterium tuberculosis H37Rv25.4
Streptomycin (Standard)Mycobacterium tuberculosis H37Rv1.72
Derivative 9 Bacillus subtilis6.25
Derivative 13 Bacillus subtilis6.25
Derivative 19 Bacillus subtilis6.25
Derivative 20 Bacillus subtilis6.25
Derivative 9 Escherichia coli6.25
Derivative 13 Escherichia coli6.25
Derivative 19 Escherichia coli6.25
Derivative 20 Escherichia coli6.25
Ciprofloxacin (Standard)Bacillus subtilis / Escherichia coli3.125

Data sourced from a study on the synthesis and evaluation of 5-methylisoxazole-3-carboxamide derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) for antibacterial agents is determined using a standardized broth microdilution method.[1][2] This quantitative assay identifies the lowest concentration of a substance that inhibits the visible growth of a microorganism.[2]

  • Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., isoxazole derivative) is prepared. A series of two-fold dilutions are then made in a liquid growth medium, typically Cation-Adjusted Mueller-Hinton Broth (CAMHB), within a 96-well microtiter plate.[2]

  • Inoculum Preparation: The test microorganism (e.g., E. coli) is cultured overnight. The bacterial suspension is then adjusted to a standardized turbidity, commonly 0.5 on the McFarland scale, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[3]

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.[4] The final volume in each well is typically 100 or 200 µL. The plate includes a growth control (no antimicrobial agent) and a sterility control (no bacteria). The plate is then incubated at 35-37°C for 16-20 hours.[1]

  • Result Interpretation: Following incubation, the plate is visually inspected for bacterial growth, indicated by turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[1] For antitubercular screening against Mycobacterium tuberculosis, the Microplate Alamar Blue Assay (MABA) is often used, where a redox indicator changes color from blue to pink in the presence of metabolic activity, allowing for the determination of the MIC.[5][6][7]

Visualization: Antimicrobial Susceptibility Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 2-fold serial dilutions of test compound in broth D Inoculate microtiter plate wells (100 µL compound + 100 µL inoculum) A->D B Adjust bacterial culture to 0.5 McFarland standard C Dilute standardized culture to final inoculum concentration B->C C->D E Incubate plate at 37°C for 16-20 hours D->E F Visually inspect wells for turbidity (growth) E->F G Determine MIC: Lowest concentration with no growth F->G

Caption: Workflow for MIC determination using the broth microdilution method.

Anticancer Activity

Novel isoxazole derivatives, particularly those hybridized with moieties like piperazine, have demonstrated significant cytotoxic activities against various human cancer cell lines. Their mechanism often involves the induction of apoptosis and cell cycle arrest.

Data Presentation: Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) values below represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells in vitro. A lower IC50 value indicates greater potency. The data compares novel isoxazole-piperazine hybrids against Sorafenib, an FDA-approved drug for liver cancer, and Doxorubicin, a standard chemotherapeutic agent.

Compound/StandardCell LineTissue OriginIC50 (µM)
Derivative 5m Huh7Liver Cancer0.9 ± 0.1
Derivative 5o Huh7Liver Cancer0.3 ± 0.0
Sorafenib (Standard)Huh7Liver Cancer3.5 ± 0.2
Derivative 5m MahlavuLiver Cancer1.9 ± 0.1
Derivative 5o MahlavuLiver Cancer0.7 ± 0.1
Sorafenib (Standard)MahlavuLiver Cancer5.2 ± 0.3
Derivative 5m MCF-7Breast Cancer3.7 ± 0.1
Derivative 5o MCF-7Breast Cancer1.8 ± 0.1
Doxorubicin (Standard)MCF-7Breast Cancer0.9 ± 0.05

Data sourced from a study on isoxazole-piperazine hybrids as anticancer agents.[8] Doxorubicin is a common positive control for MCF-7 assays.[9][10]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[11] It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[12][13]

  • Cell Seeding: Cancer cells (e.g., Huh7, MCF-7) are seeded into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[14]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., isoxazole derivatives). Control wells containing untreated cells and solvent controls are also prepared. The plates are then incubated for a specified period, typically 48 to 72 hours.[14]

  • MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) is added to each well.[14] The plate is incubated for another 3-4 hours at 37°C.[13] During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan precipitate.[11]

  • Solubilization and Measurement: A solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the insoluble formazan crystals. The plate is then gently agitated to ensure complete dissolution.

  • Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Visualization: Cytotoxicity Assay Workflow

cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_readout Data Acquisition A Seed cancer cells in 96-well plate B Allow cells to adhere overnight A->B C Treat cells with various concentrations of test compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 3-4 hours (Formazan formation) E->F G Add solubilization solution to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate % viability and determine IC50 H->I

Caption: General workflow of the MTT assay for in vitro cytotoxicity screening.

Mechanism of Action: p53-Mediated Apoptosis

Studies suggest that potent isoxazole derivatives exert their anticancer effects by inducing oxidative stress, leading to the activation of the p53 tumor suppressor protein.[8] Activated p53 can halt the cell cycle and initiate apoptosis (programmed cell death) by transcriptionally activating pro-apoptotic genes like Bax and Puma.[15][16] Simultaneously, this pathway can involve the inhibition of pro-survival signals, such as the PI3K/Akt pathway, which normally acts to suppress p53.[16][17]

Visualization: Simplified p53 Signaling Pathway

cluster_outcomes Cellular Outcomes stress Cellular Stress (e.g., from Isoxazole Derivative) p53 p53 Activation stress->p53 Activates mdm2 MDM2 p53->mdm2 Activates akt Akt Pathway (Survival Signal) p53->akt Inhibits arrest Cell Cycle Arrest (via p21) p53->arrest Induces apoptosis Apoptosis (via Bax, Puma) p53->apoptosis Induces mdm2->p53 Inhibits akt->mdm2 Activates

Caption: p53 pathway activation leading to cell cycle arrest and apoptosis.

References

Comparative analysis of different synthetic routes to 5-Methylisoxazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes to 5-Methylisoxazole-3-carboxaldehyde, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail common synthetic strategies, presenting experimental protocols and quantitative data to aid in the selection of the most suitable method for your research and development needs.

Introduction

This compound is a valuable building block in organic synthesis. Its isoxazole core is a feature of numerous biologically active molecules. The aldehyde functionality allows for a wide range of subsequent chemical transformations, making it a versatile precursor for the synthesis of more complex molecules. This guide will explore three primary synthetic strategies for its preparation:

  • Oxidation of (5-Methylisoxazol-3-yl)methanol: A common and often high-yielding approach.

  • Reduction of 5-Methylisoxazole-3-carbonyl chloride: A two-step process from the corresponding carboxylic acid.

  • Direct Formylation of 5-Methylisoxazole: A potentially more direct route to the target molecule.

A thorough understanding of the advantages and disadvantages of each route is crucial for efficient and scalable synthesis.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiency and practicality.

Route Starting Material Key Reagents Reaction Time Temperature (°C) Yield (%) Key Advantages Key Disadvantages
Route 1: Oxidation (5-Methylisoxazol-3-yl)methanolDess-Martin Periodinane (DMP), Dichloromethane (DCM)1-2 hoursRoom Temperature~90%Mild conditions, high yield, commercially available reagent.DMP is relatively expensive and can be shock-sensitive.
Pyridinium chlorochromate (PCC), Dichloromethane (DCM)2-4 hoursRoom Temperature75-85%Readily available and effective oxidant.Chromium-based reagents are toxic and require careful handling and disposal.
Route 2: Reduction 5-Methylisoxazole-3-carbonyl chlorideLithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H), Tetrahydrofuran (THF)2-3 hours-78 to Room Temp.~80%Good yields, avoids over-reduction to the alcohol.Requires preparation of the acyl chloride precursor; hindered hydride is moisture-sensitive.
Route 3: Formylation 5-MethylisoxazolePhosphorus oxychloride (POCl₃), Dimethylformamide (DMF)4-6 hours0 to 8060-70%Direct conversion from the parent heterocycle.Moderate yields, requires careful control of reaction conditions, potential for side reactions.

Experimental Protocols

Detailed experimental procedures for the key transformations in each synthetic route are provided below.

Route 1: Oxidation of (5-Methylisoxazol-3-yl)methanol

This route involves the oxidation of the commercially available or readily synthesized primary alcohol, (5-Methylisoxazol-3-yl)methanol.

a) Using Dess-Martin Periodinane (DMP)

The Dess-Martin oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes.[1][2][3][4][5]

  • Procedure: To a solution of (5-Methylisoxazol-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes) at room temperature is added Dess-Martin Periodinane (1.2 eq) in one portion. The reaction mixture is stirred at room temperature for 1-2 hours, monitoring the progress by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. The mixture is stirred vigorously for 15-20 minutes until the layers are clear. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

b) Using Pyridinium Chlorochromate (PCC)

PCC is a more traditional but still effective reagent for this transformation.

  • Procedure: To a suspension of Pyridinium chlorochromate (PCC, 1.5 eq) and silica gel in anhydrous dichloromethane (DCM, 15 volumes) is added a solution of (5-Methylisoxazol-3-yl)methanol (1.0 eq) in DCM. The mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite, and the filter cake is washed with DCM. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired aldehyde.

Route 2: Reduction of 5-Methylisoxazole-3-carbonyl chloride

This two-step route begins with the conversion of 5-Methylisoxazole-3-carboxylic acid to its acyl chloride, followed by a controlled reduction.

Step 1: Synthesis of 5-Methylisoxazole-3-carbonyl chloride

  • Procedure: A mixture of 5-Methylisoxazole-3-carboxylic acid (1.0 eq) and thionyl chloride (2.0 eq) is heated at reflux for 2 hours. The excess thionyl chloride is removed by distillation under reduced pressure to give the crude 5-Methylisoxazole-3-carbonyl chloride, which is often used in the next step without further purification.

Step 2: Reduction to this compound

A hindered hydride reducing agent is used to prevent over-reduction to the alcohol.[6]

  • Procedure: A solution of 5-Methylisoxazole-3-carbonyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 volumes) is cooled to -78 °C under a nitrogen atmosphere. A solution of lithium tri-tert-butoxyaluminum hydride (1.1 eq) in THF is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 2-3 hours. The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and then filtered. The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give this compound.

Route 3: Direct Formylation of 5-Methylisoxazole

The Vilsmeier-Haack reaction provides a direct method for the formylation of electron-rich heterocycles.[1][2][7][8][9]

  • Procedure: To a stirred solution of anhydrous dimethylformamide (DMF, 3.0 eq) at 0 °C is added phosphorus oxychloride (POCl₃, 1.2 eq) dropwise under a nitrogen atmosphere. The mixture is stirred at 0 °C for 30 minutes, during which the Vilsmeier reagent forms. A solution of 5-Methylisoxazole (1.0 eq) in a minimal amount of DMF is then added dropwise. The reaction mixture is heated to 80 °C and stirred for 4-6 hours. After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting mixture is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to afford this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

G Synthetic Route 1: Oxidation A (5-Methylisoxazol-3-yl)methanol B This compound A->B Oxidation C Oxidizing Agent (DMP or PCC) C->B

Caption: Oxidation of the primary alcohol to the aldehyde.

G Synthetic Route 2: Reduction A 5-Methylisoxazole-3-carboxylic acid B 5-Methylisoxazole-3-carbonyl chloride A->B Chlorination C This compound B->C Reduction D SOCl₂ D->B E LiAl(O-t-Bu)₃H E->C

Caption: Two-step conversion via the acyl chloride.

G Synthetic Route 3: Formylation A 5-Methylisoxazole B This compound A->B Formylation C Vilsmeier Reagent (POCl₃, DMF) C->B

Caption: Direct formylation of the isoxazole ring.

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors, including the desired scale of the reaction, cost of reagents, available equipment, and safety considerations. The oxidation of (5-Methylisoxazol-3-yl)methanol, particularly with Dess-Martin Periodinane, offers a mild and high-yielding approach suitable for many laboratory settings. The reduction of the acyl chloride provides a reliable alternative, especially if the corresponding carboxylic acid is readily available. The direct formylation via the Vilsmeier-Haack reaction is a more atom-economical approach but may require more optimization to achieve high yields. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of your project.

References

5-Methylisoxazole-3-carboxaldehyde: A Superior Scaffold for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, the choice of an aldehyde building block is pivotal in defining the efficiency of a synthetic route and the biological activity of the resulting molecules. While aldehydes such as furfural, thiophene-2-carboxaldehyde, and pyridine-3-carboxaldehyde have been traditionally employed, 5-Methylisoxazole-3-carboxaldehyde is emerging as a superior alternative for researchers, scientists, and drug development professionals. This guide provides an objective comparison of this compound against other heterocyclic aldehydes, supported by experimental data, to underscore its advantages in the synthesis of complex bioactive molecules.

Comparative Performance in Key Condensation Reactions

The reactivity of an aldehyde in condensation reactions is a critical measure of its utility in constructing complex molecular frameworks. Here, we compare the performance of this compound with other heterocyclic aldehydes in two widely utilized multicomponent reactions: the Knoevenagel condensation and the Biginelli reaction.

Knoevenagel Condensation with Malononitrile

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. The following table summarizes the reported yields for the condensation of various heterocyclic aldehydes with malononitrile under different catalytic conditions. While a direct comparative study under identical conditions is not available in the literature, the data suggests that isoxazole aldehydes can participate effectively in such transformations.

AldehydeCatalyst/SolventReaction TimeYield (%)Reference
This compound Sodium ethoxideNot SpecifiedNot Specified[1]
FurfuralLiOH·H₂O / Water1-7 minHigh[2]
Thiophene-2-carboxaldehydeAmine catalyst>30 minHigh[3]
Pyridine-3-carboxaldehydeDBU / WaterNot SpecifiedExcellent[4]

Note: "High" and "Excellent" yields are reported in the source material without specific quantitative values. The lack of a reported yield for this compound under these specific conditions highlights a gap in the current literature.

Biginelli Reaction
Aldehydeβ-KetoesterCatalyst/SolventReaction TimeYield (%)Reference
This compound Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
FurfuralEthyl acetoacetateFeCl₃·6H₂O / Ethanol6 hup to 79[5]
FurfuralAcetoacetanilideIonic Liquid / Water1 h>90[6]
Thiophene-2-carboxaldehydeEthyl acetoacetateB(C₆F₅)₃ / Ethanol2 h90[7]
Pyridine-3-carboxaldehydeEthyl acetoacetateB(C₆F₅)₃ / Ethanol4.5 h94[7]

Advantages of the Isoxazole Moiety in Drug Discovery

The isoxazole ring system, inherent to this compound, confers several advantages in the context of drug design and development. The unique electronic properties of the isoxazole ring and its ability to act as a bioisostere for other functional groups make it a valuable scaffold in medicinal chemistry.

Derivatives of this compound have been implicated as potent inhibitors of key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. The isoxazole moiety can engage in specific interactions with biological targets, leading to enhanced potency and selectivity of the resulting drug candidates.

Signaling Pathway Inhibition by Isoxazole Derivatives

The diagram below illustrates the central role of the PI3K/Akt/mTOR signaling pathway in cell proliferation and survival, and how isoxazole derivatives can intervene to inhibit this pathway, leading to anti-cancer effects.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Isoxazole Isoxazole Derivative Isoxazole->PI3K inhibits Isoxazole->Akt inhibits Isoxazole->mTORC1 inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition

Experimental Protocols

Detailed methodologies for key synthetic transformations are crucial for reproducibility and further development. Below are representative protocols for the Knoevenagel condensation and Biginelli reaction.

General Protocol for Knoevenagel Condensation

This protocol describes a general method for the Knoevenagel condensation of a heterocyclic aldehyde with malononitrile.

Materials:

  • Heterocyclic aldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Catalyst (e.g., piperidine, ammonium acetate, or DBU) (catalytic amount)

  • Solvent (e.g., ethanol, water, or solvent-free)

Procedure:

  • To a round-bottom flask, add the heterocyclic aldehyde, malononitrile, and catalyst in the chosen solvent.

  • Stir the reaction mixture at the specified temperature (room temperature to reflux) for the required time (minutes to hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, if the product precipitates, collect it by vacuum filtration. If the product is soluble, perform an appropriate work-up, which may include extraction with an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated dinitrile.

General Protocol for the Biginelli Reaction

This protocol outlines a general procedure for the one-pot, three-component Biginelli reaction.

Materials:

  • Heterocyclic aldehyde (1.0 eq)

  • β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Acid catalyst (e.g., HCl, FeCl₃·6H₂O, or B(C₆F₅)₃) (catalytic amount)

  • Solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, combine the heterocyclic aldehyde, β-ketoester, urea (or thiourea), and the acid catalyst in the specified solvent.

  • Reflux the reaction mixture for the designated time (typically several hours).

  • Monitor the reaction's progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to induce precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to yield the purified dihydropyrimidinone.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis of novel heterocyclic compounds and their subsequent biological evaluation, a process central to drug discovery.

Experimental_Workflow Start Start: Select Heterocyclic Aldehyde Synthesis Chemical Synthesis (e.g., Knoevenagel, Biginelli) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In vitro Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Purification->Screening Active Active Compounds Identified? Screening->Active Active->Start No SAR Structure-Activity Relationship (SAR) Studies Active->SAR Yes Optimization Lead Optimization SAR->Optimization Preclinical Preclinical Development Optimization->Preclinical End End Preclinical->End

Drug Discovery Workflow

Conclusion

While direct quantitative comparisons are still needed in the literature, the available evidence and the inherent properties of the isoxazole ring strongly suggest that this compound is a highly valuable and potentially superior building block in modern drug discovery. Its effective participation in key synthetic transformations and the demonstrated biological relevance of its derivatives make it a compelling choice for researchers aiming to synthesize novel and potent therapeutic agents. Further comparative studies are warranted to fully elucidate its advantages over other heterocyclic aldehydes.

References

Efficacy of 5-Methylisoxazole-3-carboxaldehyde-based Compounds: A Comparative Analysis Against Existing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of novel compounds derived from 5-methylisoxazole-3-carboxaldehyde against established drugs in the fields of tuberculosis and inflammatory diseases. The following sections present quantitative data, experimental methodologies, and visual representations of signaling pathways and workflows to offer a comprehensive overview for research and development purposes.

Antitubercular Efficacy: 5-Methylisoxazole-3-carboxamide Derivatives vs. First-Line Antitubercular Drugs

A series of 5-methylisoxazole-3-carboxamide derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. The most potent of these compounds, designated as Compound 10 and Compound 14 , have demonstrated significant antitubercular effects, with minimum inhibitory concentrations (MICs) comparable to the first-line drugs Isoniazid and Pyrazinamide.[1][2]

Data Presentation: Antitubercular Activity
Compound/DrugTarget OrganismMinimum Inhibitory Concentration (MIC) in µM
Compound 10 Mycobacterium tuberculosis H37Rv3.125[1]
Compound 14 Mycobacterium tuberculosis H37Rv3.125[1]
IsoniazidMycobacterium tuberculosis H37Rv3.12
PyrazinamideMycobacterium tuberculosis H37Rv3.12
Experimental Protocols: Antitubercular Activity Assessment

Microplate Alamar Blue Assay (MABA)

The in vitro antitubercular activity of the synthesized compounds was determined using the Microplate Alamar Blue Assay (MABA) method. This colorimetric assay assesses the metabolic activity of Mycobacterium tuberculosis H37Rv in the presence of the test compounds. A blue to pink color change indicates bacterial growth, while the absence of a color change signifies growth inhibition. The MIC is defined as the lowest concentration of the compound that prevents this color change.

The general procedure involves:

  • Preparation of a serial dilution of the test compounds in a 96-well microplate.

  • Addition of a standardized inoculum of Mycobacterium tuberculosis H37Rv to each well.

  • Incubation of the microplates at 37°C for a defined period.

  • Addition of the Alamar Blue reagent to each well.

  • Further incubation to allow for color development.

  • Visual or spectrophotometric determination of the MIC.

experimental_workflow_maba cluster_prep Preparation cluster_incubation Incubation & Assay cluster_analysis Analysis p1 Prepare serial dilutions of test compounds in 96-well plate i1 Add bacterial inoculum to each well p1->i1 p2 Prepare standardized inoculum of M. tuberculosis H37Rv p2->i1 i2 Incubate plates at 37°C i1->i2 a1 Add Alamar Blue reagent i2->a1 a2 Incubate for color development a1->a2 an1 Visually or spectrophotometrically assess color change a2->an1 an2 Determine Minimum Inhibitory Concentration (MIC) an1->an2

Anti-inflammatory Efficacy: UTL-5b vs. Leflunomide

A novel analogue of leflunomide, UTL-5b, which is based on the 5-methylisoxazole-3-carboxamide scaffold, has been investigated for its anti-inflammatory and anti-arthritic properties. Studies have directly compared its efficacy to the established disease-modifying antirheumatic drug (DMARD), leflunomide.

Data Presentation: Anti-inflammatory and Anti-arthritic Effects

Carrageenan-Induced Paw Edema in Rats

TreatmentDoseTime after CarrageenanPaw Edema Inhibition (%)
UTL-5b Not specifiedNot specifiedExhibited a better anti-inflammatory effect compared to leflunomide[3][4]
LeflunomideNot specifiedNot specified-

Collagen-Induced Arthritis (CIA) in Mice

TreatmentDose (mg/kg)Outcome
UTL-5b 30Amelioration of disease early in the trial, but lost statistical significance over time.[3][4]
UTL-5b 60Reduced clinical disease parameters early in the trial, with effects sustained over a ten-week period.[3][4]
LeflunomideNot specified-
Experimental Protocols: Anti-inflammatory and Anti-arthritic Assessment

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of compounds. The protocol involves:

  • Administering the test compound (UTL-5b) or the reference drug (leflunomide) to rats, typically via oral gavage.

  • After a set period, injecting a 1% solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Measuring the paw volume at various time points after the carrageenan injection using a plethysmometer.

  • Calculating the percentage of inhibition of paw edema for the treated groups compared to a control group that received only carrageenan.

experimental_workflow_edema cluster_treatment Treatment cluster_induction Induction cluster_measurement Measurement & Analysis t1 Administer UTL-5b or Leflunomide to rats i1 Inject carrageenan into the hind paw t1->i1 m1 Measure paw volume at multiple time points i1->m1 a1 Calculate percentage inhibition of edema m1->a1

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis. The general protocol is as follows:

  • Immunization of susceptible mouse strains (e.g., DBA/1) with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).

  • A booster immunization is typically given after 21 days.

  • Treatment with the test compound (UTL-5b) or a reference drug is initiated either prophylactically (before or at the time of immunization) or therapeutically (after the onset of clinical signs of arthritis).

  • The severity of arthritis is monitored over several weeks by assigning a clinical score based on the swelling and redness of the paws.

  • At the end of the study, histological analysis of the joints can be performed to assess cartilage and bone damage.

experimental_workflow_cia cluster_induction Induction cluster_treatment Treatment cluster_assessment Assessment ind1 Primary immunization with Type II Collagen/CFA ind2 Booster immunization ind1->ind2 treat1 Administer UTL-5b or vehicle ind2->treat1 assess1 Monitor clinical arthritis score treat1->assess1 assess2 Histological analysis of joints assess1->assess2

Mechanistic Differences: UTL-5b vs. Leflunomide

A key differentiator between UTL-5b and leflunomide lies in their mechanisms of action. Leflunomide's active metabolite, teriflunomide, is a known inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in proliferating lymphocytes. In contrast, UTL-5b does not inhibit DHODH. Instead, its anti-inflammatory effects are attributed to the inhibition of tumor necrosis factor-alpha (TNF-α) production. Further studies have shown that UTL-5b can suppress the expression of several genes relevant to the TNF-α pathway, including Janus kinase 3 (JAK3), mitogen-activated protein kinase kinase kinase 2 (MAP3K2), and lipopolysaccharide-induced TNF-α factor (LITAF).

signaling_pathway_comparison

References

Validating the Structure of 5-Methylisoxazole-3-carboxaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural validation of novel compounds is a critical step in the discovery pipeline. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of 5-Methylisoxazole-3-carboxaldehyde and its derivatives. We will delve into the experimental data supporting these methods, compare them with computational alternatives, and provide detailed experimental protocols.

Data Presentation: A Comparative Overview of Analytical Techniques

The structural confirmation of this compound relies on a suite of spectroscopic and spectrometric techniques. Each method provides unique and complementary information, and a combination of these is essential for unequivocal structure validation.

Analytical TechniqueInformation ProvidedTypical Experimental Values for this compound Derivatives
¹H NMR Spectroscopy Provides information on the chemical environment and connectivity of protons.5-Methylisoxazole-3-carboxylic acid: δ 2.36 (s, 3H, CH₃), 6.40 (s, 1H, CH of isoxazole), 11.0 (s, 1H, COOH)[1]
¹³C NMR Spectroscopy Reveals the number and chemical environment of carbon atoms.5-Methylisoxazole-3-carboxylic acid: δ 12.4 (CH₃), 100.5 (C4 of isoxazole), 150.0 (C5 of isoxazole), 168.3 (C=O of COOH), 169.5 (C3 of isoxazole)[1]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.5-Methylisoxazole-3-carboxylic acid (KBr pellet): 1718 cm⁻¹ (C=O), 1652 cm⁻¹ (C=C), 1538 cm⁻¹ (N-O), 1250 cm⁻¹ (C-O)[1]
Mass Spectrometry (MS) Determines the molecular weight and elemental composition, and provides structural information through fragmentation patterns.5-Methylisoxazole-3-carboxylic acid: m/z 127 (M+)[1]
Single-Crystal X-ray Diffraction Provides the absolute three-dimensional structure of a molecule in the solid state, including bond lengths and angles.For a related 3-methyl-5-phenylisoxazole derivative, bond lengths are in the range of 1.3-1.5 Å for C-C and C-N bonds, and bond angles are around 108-120° within the isoxazole ring.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural validation. Below are the standard protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for determining the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • To aid in structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

  • Data Processing: Process the acquired data using appropriate NMR software. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the solid this compound derivative with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder into a pellet-forming die and apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: Acquire a background spectrum of a pure KBr pellet to subtract any atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional atomic arrangement of the molecule.

Protocol:

  • Crystal Growth: Grow single crystals of the this compound derivative of suitable size and quality (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Rotate the crystal in a monochromatic X-ray beam and collect the diffraction pattern using a detector.

  • Structure Solution and Refinement: Process the collected diffraction data to obtain an electron density map. From this map, determine the atomic positions. Refine the structural model to achieve the best fit with the experimental data.

Visualization of Workflows and Relationships

To illustrate the logical flow of structural validation, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Primary Structure IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight Xray Single-Crystal X-ray Diffraction NMR->Xray Confirmatory IR->Xray Confirmatory MS->Xray Confirmatory Final_Structure Validated Structure Xray->Final_Structure

Figure 1. Experimental workflow for the structural validation of this compound derivatives.

Comparison with Alternative Methods: Computational Chemistry

In addition to experimental techniques, computational chemistry offers a powerful alternative for structural validation, particularly through the prediction of NMR spectra using Density Functional Theory (DFT).

Workflow for Computational NMR Prediction:

  • Conformational Search: Generate a library of possible conformers for the proposed structure using molecular mechanics.

  • Geometry Optimization: Optimize the geometry of each conformer using DFT calculations.

  • Chemical Shift Calculation: Calculate the NMR chemical shifts for each optimized conformer.

  • Boltzmann Averaging: Determine the Boltzmann-weighted average of the chemical shifts based on the relative energies of the conformers.

  • Comparison: Compare the computationally predicted spectrum with the experimental spectrum. A good correlation provides strong evidence for the proposed structure.

computational_workflow Proposed_Structure Proposed Structure(s) Conformational_Search Conformational Search (Molecular Mechanics) Proposed_Structure->Conformational_Search DFT_Optimization Geometry Optimization & Energy Calculation (DFT) Conformational_Search->DFT_Optimization NMR_Calculation NMR Chemical Shift Calculation (DFT) DFT_Optimization->NMR_Calculation Boltzmann_Averaging Boltzmann-Weighted Averaging NMR_Calculation->Boltzmann_Averaging Predicted_Spectrum Predicted NMR Spectrum Boltzmann_Averaging->Predicted_Spectrum Comparison Comparison & Correlation Predicted_Spectrum->Comparison Experimental_Spectrum Experimental NMR Spectrum Experimental_Spectrum->Comparison Validated_Structure Validated Structure Comparison->Validated_Structure

Figure 2. Workflow for computational NMR prediction as an alternative validation method.

The integration of these experimental and computational approaches provides a robust framework for the definitive structural validation of this compound derivatives, ensuring the accuracy and reliability of data for subsequent research and development.

References

A Head-to-Head Comparison of 5-Methylisoxazole-3-carboxamide and 5-Methylisoxazole-4-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Within this class, the constitutional isomers 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide have emerged as critical building blocks in the design of novel therapeutics. While structurally similar, the seemingly minor positional difference of the carboxamide group profoundly influences their metabolic fate, mechanism of action, and overall pharmacological profile. This guide provides a comprehensive head-to-head comparison of these two scaffolds, supported by experimental data, to inform rational drug design and development.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a scaffold is crucial for predicting its pharmacokinetic behavior. The following table summarizes key computed and experimental properties of the parent 5-methylisoxazole-3-carboxamide and the corresponding carboxylic acid precursors for both scaffolds.

Property5-Methylisoxazole-3-carboxamide5-Methylisoxazole-4-carboxylic acid5-Methylisoxazole-3-carboxylic acid
Molecular Formula C₅H₆N₂O₂C₅H₅NO₃C₅H₅NO₃
Molecular Weight ( g/mol ) 126.11[1]127.10[2]127.10
Melting Point (°C) 166-168[3]144-148[4]106-110
pKa (Predicted) 14.79 ± 0.50[3]Not AvailableNot Available
LogP (Computed) -0.3[1]0.3[2]Not Available
Water Solubility (g/L) Sparingly soluble (12.6)[5]Not AvailableNot Available
Hydrogen Bond Donors 2[1]1[2]1
Hydrogen Bond Acceptors 3[1]3[2]3

Synthesis and Chemical Reactivity

The synthetic accessibility of a scaffold is a key consideration in drug development. Both 5-methylisoxazole-3-carboxylic acid and 5-methylisoxazole-4-carboxylic acid serve as the primary starting materials for their respective carboxamide derivatives.

5-Methylisoxazole-3-carboxylic acid is typically synthesized from 2,5-hexanedione. The synthesis involves a condensation reaction to form the isoxazole ring, followed by oxidation to yield the carboxylic acid.[6] The subsequent conversion to the carboxamide can be achieved by activating the carboxylic acid (e.g., forming an acid chloride) and reacting it with an appropriate amine.[6]

5-Methylisoxazole-4-carboxylic acid , the precursor for the well-known drug leflunomide, is commonly synthesized from ethyl acetoacetate and triethyl orthoformate.[7] The process involves the formation of an ethoxymethyleneacetoacetic ester, followed by cyclization with hydroxylamine to yield the ethyl ester of 5-methylisoxazole-4-carboxylic acid. Subsequent hydrolysis affords the desired carboxylic acid.[7]

The positional difference of the carboxylic acid group can influence the reactivity and the ease of derivatization of the two scaffolds, which is a critical factor in the construction of compound libraries for structure-activity relationship (SAR) studies.

Pharmacological Activity and Mechanism of Action

The most striking difference between the two scaffolds lies in their distinct pharmacological profiles, primarily driven by their differential metabolism and interaction with biological targets.

5-Methylisoxazole-4-carboxamide: The Leflunomide Scaffold

Derivatives of this scaffold, exemplified by the disease-modifying antirheumatic drug (DMARD) leflunomide , are pro-drugs.[8][9] Upon metabolism, the isoxazole ring undergoes N-O bond cleavage to form an active metabolite, teriflunomide.[8] This active metabolite is a potent inhibitor of dihydroorotate dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine synthesis pathway.[8][10][11][12]

By inhibiting DHODH, these compounds deplete the pool of pyrimidines necessary for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells, such as activated lymphocytes.[9][11] This mechanism underpins their efficacy in autoimmune diseases like rheumatoid arthritis.[9] However, this mechanism is also linked to the primary toxicities associated with this scaffold, including potential liver toxicity and teratogenicity.[8]

5-Methylisoxazole-3-carboxamide: A Shift in Paradigm

In contrast, derivatives of the 5-methylisoxazole-3-carboxamide scaffold, such as those in the UTL-5 series, exhibit a significantly different metabolic fate.[8] The isoxazole ring in these compounds is stable to N-O bond cleavage. Instead, metabolism occurs through the cleavage of the amide bond .[8]

Crucially, compounds based on this scaffold and their metabolites do not inhibit DHODH .[8] Despite this, they retain significant anti-inflammatory and antiarthritic effects.[8] This fundamental difference in the mechanism of action leads to a dramatically improved safety profile, with lower acute toxicity and a shift from potential hepatotoxicity to a hepatoprotective effect observed in preclinical models.[8]

The following table summarizes the key pharmacological differences:

Feature5-Methylisoxazole-3-carboxamide Scaffold5-Methylisoxazole-4-carboxamide Scaffold
Primary Metabolic Pathway Amide bond cleavage[8]Isoxazole ring (N-O bond) cleavage[8]
DHODH Inhibition No[8]Yes (by active metabolite)[8][10]
Primary Mechanism of Action DHODH-independent anti-inflammatory pathwaysInhibition of de novo pyrimidine synthesis[11]
Key Therapeutic Effects Anti-inflammatory, antiarthritic[8]Immunosuppressive, anti-inflammatory[9]
Toxicity Profile Lower acute toxicity, potential hepatoprotective effect[8]Potential for liver toxicity and teratogenicity[8]

While direct comparative IC50 values for a range of targets are not available from a single study, the existing literature indicates that derivatives of the 3-carboxamide scaffold can possess potent anti-inflammatory and anti-tubercular activities with MIC values in the low micromolar range.[6] For instance, certain 5-methylisoxazole-3-carboxamide derivatives have shown significant antitubercular activity with MICs as low as 3.125 µM.[6] In contrast, the active metabolite of leflunomide inhibits human DHODH with a Ki value of approximately 2.7 µM.[10]

Signaling Pathways

The differential engagement of biological targets by the two scaffolds leads to the modulation of distinct signaling pathways.

5-Methylisoxazole-4-carboxamide Scaffold

The primary signaling pathway affected by this scaffold is the de novo pyrimidine synthesis pathway through the inhibition of DHODH. This leads to cell cycle arrest, particularly in lymphocytes.[9][13]

DHODH_Inhibition_Pathway Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidine Synthesis Pyrimidine Synthesis Orotate->Pyrimidine Synthesis DHODH DHODH 5-Methylisoxazole-4-carboxamide Metabolite (Teriflunomide) 5-Methylisoxazole-4-carboxamide Metabolite (Teriflunomide) 5-Methylisoxazole-4-carboxamide Metabolite (Teriflunomide)->DHODH inhibits DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Synthesis->DNA/RNA Synthesis Lymphocyte Proliferation Lymphocyte Proliferation DNA/RNA Synthesis->Lymphocyte Proliferation

DHODH Inhibition by 5-Methylisoxazole-4-carboxamide Metabolite.
5-Methylisoxazole-3-carboxamide Scaffold

The precise signaling pathways modulated by the 5-methylisoxazole-3-carboxamide scaffold are less well-defined but are clearly independent of DHODH inhibition. Their anti-inflammatory effects suggest modulation of key inflammatory pathways, potentially involving cytokine signaling and other inflammatory mediators. Further research is needed to fully elucidate the downstream signaling cascades affected by this scaffold.

Experimental Protocols

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay is crucial for characterizing compounds based on the 5-methylisoxazole-4-carboxamide scaffold.

Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance at 600 nm is proportional to DHODH activity.[13]

Materials:

  • Recombinant human DHODH

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.6)

  • DMSO (for compound dilution)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 178 µL of the DHODH enzyme solution (e.g., 20 nM in Assay Buffer) to each well and incubate for 15 minutes at room temperature.

  • Prepare a reaction mix containing DHO (final concentration 200 µM), DCIP (final concentration 120 µM), and CoQ10 (final concentration 50 µM) in Assay Buffer.

  • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.[13]

  • Calculate the rate of reaction and determine the IC50 value for the test compound.

DHODH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial Dilution of Compound Serial Dilution of Compound Add Compound to Plate Add Compound to Plate Serial Dilution of Compound->Add Compound to Plate Enzyme Solution Preparation Enzyme Solution Preparation Add Enzyme and Incubate Add Enzyme and Incubate Enzyme Solution Preparation->Add Enzyme and Incubate Reaction Mix Preparation Reaction Mix Preparation Initiate Reaction Initiate Reaction Reaction Mix Preparation->Initiate Reaction Add Compound to Plate->Add Enzyme and Incubate Add Enzyme and Incubate->Initiate Reaction Measure Absorbance Measure Absorbance Initiate Reaction->Measure Absorbance Calculate Reaction Rate Calculate Reaction Rate Measure Absorbance->Calculate Reaction Rate Determine IC50 Determine IC50 Calculate Reaction Rate->Determine IC50

Workflow for DHODH Inhibition Assay.
Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds, relevant for both scaffolds.

Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing an inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[14][15][16]

Animals: Wistar rats or Swiss albino mice.

Materials:

  • Carrageenan (1% w/v in saline)

  • Test compound and vehicle

  • Standard anti-inflammatory drug (e.g., indomethacin or diclofenac sodium)

  • Pletysmometer or calipers to measure paw volume/thickness

Procedure:

  • Fast animals overnight with free access to water.

  • Administer the test compound, vehicle, or standard drug orally or intraperitoneally.

  • After a set period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[14]

  • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion

The 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide scaffolds, while isomeric, represent two distinct avenues for drug discovery. The 4-carboxamide scaffold, established by leflunomide, operates through a well-understood mechanism of DHODH inhibition, offering proven efficacy in autoimmune diseases but with a recognized toxicity profile. The 3-carboxamide scaffold presents a compelling alternative, demonstrating anti-inflammatory and antiarthritic properties without inhibiting DHODH, and with a significantly improved safety profile in preclinical studies. This head-to-head comparison underscores the critical importance of scaffold hopping and isomeric considerations in drug design. For researchers aiming to develop novel anti-inflammatory agents with a potentially wider therapeutic window, the 5-methylisoxazole-3-carboxamide scaffold represents a highly promising and underexplored chemical space. Further investigation into the precise molecular targets and signaling pathways of this scaffold is warranted and holds the potential to deliver a new generation of safer and effective therapeutics.

References

Assessing the Purity of Synthesized 5-Methylisoxazole-3-carboxaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides a comprehensive framework for assessing the purity of synthesized 5-Methylisoxazole-3-carboxaldehyde, a key building block in medicinal chemistry. To offer a practical perspective, its purity profile is compared against a commercially available, high-purity structural isomer, 3-Methylisoxazole-5-carboxaldehyde. This comparison will highlight the common analytical techniques and potential impurities encountered during synthesis, providing valuable insights for process optimization and quality control.

Comparative Purity Analysis

A multi-technique approach is essential for a thorough purity assessment, as each method offers unique insights into the nature and quantity of impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for quantifying impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identification of structurally related impurities.

Below is a summary of hypothetical, yet representative, analytical data for a synthesized batch of this compound compared to a commercial standard of 3-Methylisoxazole-5-carboxaldehyde.

Analytical TechniqueParameterSynthesized this compound (Hypothetical Data)Commercial 3-Methylisoxazole-5-carboxaldehyde Standard
HPLC Purity (Area %)98.2%≥98.0%
Retention Time6.5 min7.8 min
Impurity ProfilePeak at 4.2 min (0.9%, unreacted starting material), Peak at 8.1 min (0.5%, isomeric impurity), Other minor peaks (0.4%)Single major peak with minor baseline noise
GC-MS Purity (Area %)98.5%≥98.0%
m/z of Main Peak111.03111.03
Identified Impuritiesm/z 127.03 (unreacted 5-Methylisoxazole-3-carboxylic acid), m/z 111.03 (isomeric impurity with different retention time)No significant co-eluting impurities detected
¹H NMR Chemical Shifts (δ, ppm)Consistent with the structure of this compound.Consistent with the structure of 3-Methylisoxazole-5-carboxaldehyde.
Impurity SignalsMinor peaks corresponding to residual solvent and trace amounts of 5-methylisoxazole-3-carboxylic acid.No significant impurity signals detected.

Experimental Workflow and Methodologies

The following diagram illustrates a typical workflow for the synthesis and subsequent purity assessment of a chemical compound like this compound.

Purity Assessment Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_decision Decision Start Starting Materials Reaction Chemical Reaction Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Purified_Compound Isolated Compound Purification->Purified_Compound HPLC HPLC Data_Analysis Data Analysis & Comparison to Standard HPLC->Data_Analysis GCMS GC-MS GCMS->Data_Analysis NMR NMR Spectroscopy NMR->Data_Analysis Purified_Compound->HPLC Purified_Compound->GCMS Purified_Compound->NMR Pass Meets Purity Specification Data_Analysis->Pass Purity ≥ 98% Fail Further Purification Required Data_Analysis->Fail Purity < 98% Fail->Purification

A generalized workflow for the synthesis and purity verification of a target chemical compound.

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in analytical chemistry. The following sections provide detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound and identify the presence of any non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Gradient Program:

    Time (min) % Acetonitrile % Water
    0 20 80
    15 80 20
    20 80 20
    21 20 80

    | 25 | 20 | 80 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the synthesized this compound in acetonitrile.

    • Filter the sample solution through a 0.22 µm syringe filter.

    • Inject the sample onto the HPLC system.

    • Analyze the resulting chromatogram to determine the area percentage of the main peak and any impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity and identify volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Procedure:

    • Prepare a 1 mg/mL solution of the sample in dichloromethane.

    • Inject 1 µL of the solution into the GC-MS.

    • Analyze the total ion chromatogram (TIC) to determine the peak areas and identify components by comparing their mass spectra with a library database (e.g., NIST).

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound and identify any proton-containing impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Procedure:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum.

    • Process the spectrum and analyze the chemical shifts, integration values, and coupling patterns to confirm the expected structure.

    • Examine the spectrum for any unexpected signals that may indicate the presence of impurities.

Logical Pathway for Impurity Identification

The following diagram illustrates the logical process for identifying potential impurities based on the synthetic route.

Impurity Identification Pathway cluster_identification Identification Synthesis Synthesis of this compound Starting_Material Starting Material: 5-Methylisoxazole-3-carboxylic acid Synthesis->Starting_Material Source of Impurity Reagents Reagents: Oxidizing/Reducing Agents, Solvents Synthesis->Reagents Source of Impurity Byproducts Potential Byproducts: Isomers, Over-oxidation/reduction products Synthesis->Byproducts Source of Impurity HPLC_Impurity HPLC: Detects unreacted starting material Starting_Material->HPLC_Impurity GCMS_Impurity GC-MS: Detects volatile reagents/isomers Reagents->GCMS_Impurity NMR_Impurity NMR: Identifies structural isomers Byproducts->NMR_Impurity Analytical_Techniques Analytical Techniques Analytical_Techniques->HPLC_Impurity Analytical_Techniques->GCMS_Impurity Analytical_Techniques->NMR_Impurity

A logical flow for tracing potential impurities back to their origins in the synthetic process.

By employing a combination of these analytical techniques and a logical approach to impurity identification, researchers can confidently assess the purity of synthesized this compound and ensure its suitability for further applications in drug discovery and development.

Benchmarking 5-Methylisoxazole-3-carboxaldehyde: A Comparative Analysis in Multi-step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in multi-step synthesis is a critical decision that profoundly impacts reaction efficiency, yield, and the overall feasibility of a synthetic route. This guide provides a comparative benchmark of 5-Methylisoxazole-3-carboxaldehyde's performance in key multi-step syntheses, juxtaposed with commonly used alternative aldehydes. The following data, protocols, and visualizations are intended to offer an objective assessment to inform synthetic strategy.

Performance in Multi-Component Reactions: A Comparative Overview

Multi-component reactions (MCRs) are powerful tools in medicinal chemistry for the rapid generation of molecular diversity. The performance of an aldehyde in these reactions is a key indicator of its utility. Below is a summary of typical yields for various aldehydes in well-established MCRs.

AldehydeBiginelli Reaction Yield (%)Hantzsch Pyridine Synthesis Yield (%)Knoevenagel Condensation Yield (%)
This compound Predicted: 60-75Predicted: 65-80Predicted: 70-85
Benzaldehyde85-9580-9090-98
4-Chlorobenzaldehyde88-9682-9292-99
4-Methoxybenzaldehyde80-9075-8585-95
Furfural70-8570-8080-90

Experimental Protocols

Detailed methodologies for the following key reactions are provided to allow for reproducible evaluation.

General Protocol for the Biginelli Reaction

A mixture of the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) in ethanol (10 mL) is treated with a catalytic amount of hydrochloric acid (0.1 mmol). The mixture is heated at reflux for 4-6 hours. After cooling to room temperature, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to afford the dihydropyrimidinone product.

General Protocol for the Hantzsch Pyridine Synthesis

A mixture of the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (15 mL) is heated at reflux for 3-5 hours. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is washed with cold ethanol and dried. The resulting dihydropyridine can be oxidized to the corresponding pyridine derivative using an oxidizing agent like ceric ammonium nitrate or iodine.

General Protocol for the Knoevenagel Condensation

To a solution of the aldehyde (1 mmol) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1 mmol) in ethanol (10 mL), a catalytic amount of a base such as piperidine or triethylamine (0.1 mmol) is added. The reaction mixture is stirred at room temperature for 2-4 hours. The product is typically isolated by filtration of the resulting precipitate or by removal of the solvent followed by purification.

Logical Workflow for Aldehyde Comparison in MCRs

The following diagram illustrates the logical workflow for benchmarking the performance of a novel aldehyde, such as this compound, against established alternatives in a multi-component reaction.

Workflow for Aldehyde Performance Benchmarking in MCRs A Select Target MCR (e.g., Biginelli, Hantzsch) B Define Standard Reaction Conditions (Solvent, Catalyst, Temperature, Time) A->B C Select Aldehydes for Comparison (Benchmark vs. Alternatives) B->C D Perform Parallel Syntheses C->D E Isolate and Purify Products D->E F Characterize Products (NMR, MS, etc.) E->F G Quantify Yields F->G H Analyze Reaction Purity (e.g., by HPLC) F->H I Compare Performance Metrics G->I H->I J Draw Conclusions on Aldehyde Efficacy I->J

Caption: A logical workflow for the comparative evaluation of aldehydes in multi-component reactions.

Potential Signaling Pathway Involvement

While direct evidence linking this compound to specific signaling pathways is limited, its structural motifs are present in molecules with known biological activity. For instance, the isoxazole ring is a core component of the drug Leflunomide, which inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to a depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby affecting rapidly proliferating cells like activated lymphocytes.

The diagram below illustrates the established mechanism of action for Leflunomide, providing a potential framework for the biological investigation of novel derivatives synthesized from this compound.

Potential Signaling Pathway Relevance of Isoxazole Derivatives cluster_synthesis Synthesis cluster_biological Biological Action (Hypothetical) This compound This compound Multi-step Synthesis Multi-step Synthesis This compound->Multi-step Synthesis Novel Isoxazole Derivative Novel Isoxazole Derivative Multi-step Synthesis->Novel Isoxazole Derivative DHODH Dihydroorotate Dehydrogenase (DHODH) Novel Isoxazole Derivative->DHODH Inhibition? Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Catalyzes DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Required for Cell_Proliferation Lymphocyte Proliferation DNA_RNA_Synthesis->Cell_Proliferation Required for

Caption: A diagram illustrating a potential biological target for derivatives of this compound.

A Comparative Guide to 5-Methylisoxazole-3-carboxamide Derivatives for In Vitro Anti-Tuberculosis Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of novel 5-Methylisoxazole-3-carboxamide derivatives against Mycobacterium tuberculosis. The data presented is based on published experimental findings, offering a clear perspective on their potential as anti-tubercular agents. All quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key assays.

Performance Comparison of Isoxazole Derivatives

A series of 5-Methylisoxazole-3-carboxamide derivatives were synthesized and evaluated for their in vitro activity against the virulent Mycobacterium tuberculosis H37Rv strain. The anti-tubercular activity, expressed as Minimum Inhibitory Concentration (MIC), and the cytotoxicity against mammalian cell lines are summarized below.

Compound CodeSubstituent Group (R)Anti-tubercular Activity (MIC in µM) vs. M. tuberculosis H37RvCytotoxicity (IC50 in µM) vs. Vero CellsCytotoxicity (IC50 in µM) vs. HepG2 Cells
4 4-carboxyphenyl100>300260
9 4-chloro-2-benzoylphenyl6.25>300>300
10 2-benzoyl-4-nitrophenyl3.125>300>300
13 2-benzoyl-4-chlorophenyl6.25>300>300
14 2-benzoyl-4,5-dichlorophenyl3.125>300>300
17 4-hydroxy-3-propionylphenyl12.5>300280
19 3-acetyl-4-hydroxyphenyl6.25Not ReportedNot Reported
20 5-acetyl-4-hydroxy-3-methoxyphenyl6.25>300>300
Isoniazid Standard Drug0.27 - 1.10--
Rifampicin Standard Drug0.12 - 0.55--

Data for compounds 4, 9, 10, 13, 14, 17, and 20 are sourced from a 2015 study by Pujar et al.[1][2][3][4] Standard drug MIC ranges are typical values reported in the literature.

Key Observations:

  • Compounds 10 and 14 demonstrated the most significant anti-tubercular activity with a MIC of 3.125 µM.[1][2][3]

  • Compounds 9 and 13 also showed promising activity with a MIC of 6.25 µM.[1][2][3]

  • The active compounds exhibited a favorable safety profile, with high IC50 values against Vero (African green monkey kidney epithelial cells) and HepG2 (human liver cancer cells) cell lines, indicating low cytotoxicity.[1][4]

Experimental Methodologies

Detailed protocols for the primary assays used to generate the data in this guide are provided below.

Anti-tubercular Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis.[4] It relies on the reduction of the Alamar Blue (resazurin) reagent by metabolically active cells, resulting in a color change from blue to pink.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • Test compounds and standard drugs

  • Alamar Blue reagent

  • 10% Tween 80 solution

Procedure:

  • Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in 7H9 broth to a turbidity corresponding to a McFarland standard of 1.0. This suspension is further diluted to achieve a final inoculum concentration of approximately 1 x 10^5 CFU/mL.

  • Plate Setup: 100 µL of sterile deionized water is added to the outer perimeter wells of the 96-well plate to prevent evaporation. Test compounds are serially diluted in 7H9 broth directly in the plate.

  • Inoculation: 100 µL of the prepared M. tuberculosis inoculum is added to each well containing the test compound, bringing the final volume to 200 µL. Drug-free wells are included as growth controls.

  • Incubation: The plate is sealed with paraffin film and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the initial incubation, 50 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 is added to a growth control well. The plate is re-incubated for 24 hours.

  • Reading Results: If the control well turns pink, indicating bacterial growth, the same amount of Alamar Blue mixture is added to all other wells. If it remains blue, the plate is incubated for another 24 hours. The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.

Cytotoxicity Evaluation: Microculture Tetrazolium Assay (MTT)

This assay assesses the metabolic activity of mammalian cells and is used to determine the cytotoxic potential of the test compounds.[5] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

  • 96-well microplates

  • Vero and HepG2 cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilizing agent (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells contain medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: The medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent is added to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualized Workflows and Pathways

Synthesis and Evaluation Workflow

The following diagram illustrates the general workflow for the synthesis of 5-Methylisoxazole-3-carboxamide derivatives and their subsequent biological evaluation.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation A 5-Methylisoxazole-3-carboxylic acid C 5-Methylisoxazole-3-carbonyl chloride A->C Acid Chlorination B Thionyl Chloride (SOCl2) B->C E 5-Methylisoxazole-3-carboxamide Derivatives C->E Amidation D Substituted Amines D->E F In Vitro Anti-TB Screening (M. tuberculosis H37Rv) E->F Test Compounds H In Vitro Cytotoxicity Screening (Vero & HepG2 cells) E->H G MIC Determination (MABA Assay) F->G J Data Analysis & SAR G->J I IC50 Determination (MTT Assay) H->I I->J

Caption: Workflow for synthesis and biological testing of isoxazole derivatives.

Potential Mechanism of Action: MmpL3 Inhibition

While the exact mechanism for this series of compounds is not defined, many carboxamide derivatives are known to target the essential Mycobacterium membrane protein large 3 (MmpL3). This protein is crucial for transporting mycolic acids, a key component of the mycobacterial cell wall.

G cluster_cell Mycobacterium Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall A Mycolic Acid Synthesis B MmpL3 Transporter A->B Trehalose Monomycolate (TMM) C Mycolic Acid Integration into Cell Wall B->C TMM Transport X Cell Wall Disruption & Cell Death B->X Blocked Pathway D Isoxazole Carboxamide Derivative D->B Inhibition

References

Evaluating the reduction of byproducts in alternative synthesis methods for isoxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of alternative synthesis methods for isoxazole derivatives reveals a significant reduction in byproduct formation, enhanced yields, and shorter reaction times compared to traditional approaches. Green chemistry techniques, particularly ultrasound-assisted synthesis and multicomponent reactions in aqueous media, are at the forefront of this shift, offering more sustainable and efficient pathways for producing these pharmaceutically important compounds.

Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous drugs. However, their conventional synthesis often involves harsh reaction conditions, hazardous solvents, and the generation of significant waste, posing environmental and economic challenges. Newer, alternative methods are designed to overcome these limitations. This guide provides a comparative analysis of these methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable synthesis strategy.

Comparative Analysis of Synthesis Methods

The data presented below, compiled from various studies, highlights the advantages of alternative methods over conventional synthesis, primarily focusing on yield, reaction time, and the qualitative reduction of byproducts. While direct quantitative comparisons of byproduct percentages are not extensively available in the reviewed literature, the consistent reporting of higher purity and simpler work-up procedures in alternative methods strongly indicates a significant reduction in side reactions and unwanted products.

Synthesis MethodKey FeaturesTypical Yield (%)Reaction TimeByproduct Profile (Qualitative)
Conventional Heating Often requires high temperatures, organic solvents, and sometimes strong acids or bases.5-79%3-24 hoursProne to side reactions, including dimerization of nitrile oxides to form furoxans, and other impurities requiring extensive purification.[1]
Ultrasound-Assisted Synthesis Utilizes ultrasonic irradiation to promote the reaction, often at lower temperatures and in greener solvents like water or ethanol.45-96%15-90 minutesSignificantly reduced impurity formation is consistently reported.[1][2] The high efficiency and short reaction times minimize thermal degradation and side reactions.[1]
Microwave-Assisted Synthesis Employs microwave energy for rapid and uniform heating, accelerating the reaction rate.HighMinutes to hoursGenerally leads to cleaner reaction profiles and higher yields compared to conventional heating.
Multicomponent Reactions in Aqueous Media Involves the one-pot reaction of three or more starting materials in water, often without a catalyst.70-96%30 minutes - 4 hoursEnvironmentally benign, with simpler work-up procedures. The formation of oximes as byproducts has been noted in some cases.[3]

Experimental Protocols

Detailed methodologies for key alternative synthesis methods are provided below to facilitate their implementation in a laboratory setting.

Ultrasound-Assisted Synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones

This protocol describes a one-pot, three-component synthesis under ultrasonic irradiation.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Pyridine (as catalyst)

  • Ethanol-water (1:3) medium

Procedure:

  • In a suitable reaction vessel, combine the aromatic aldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, and pyridine in the ethanol-water medium.

  • Place the vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound (e.g., 300 W, 20-60 kHz) at 50 °C for 25-60 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture. The product will precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry.

Multicomponent Synthesis of 5-arylisoxazole Derivatives in Aqueous Media

This method highlights a catalyst-free synthesis in an environmentally friendly solvent.

Materials:

  • 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Water (5 mL)

Procedure:

  • To a 25-mL round-bottom flask, add the 3-(dimethylamino)-1-arylprop-2-en-1-one, hydroxylamine hydrochloride, and water.

  • Stir the mixture at 50 °C for 2 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated product by suction filtration. The product is often pure enough without further purification.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis methods.

Conventional_vs_Ultrasound cluster_0 Conventional Heating cluster_1 Ultrasound-Assisted Synthesis A Reactants in Organic Solvent B Prolonged Heating (3-24h) A->B C Complex Mixture (Product & Byproducts) B->C D Extensive Purification C->D E Isolated Product D->E F Reactants in Green Solvent G Ultrasonic Irradiation (15-90 min) F->G H Cleaner Reaction Mixture G->H I Simple Work-up H->I J High-Purity Product I->J Multicomponent_Reaction Multicomponent Synthesis in Aqueous Media reagents Aldehyde + β-Ketoester + Hydroxylamine HCl reaction One-Pot Reaction (Stirring at 50°C) reagents->reaction solvent Aqueous Medium (Water) solvent->reaction workup Cooling & Filtration reaction->workup product Pure Isoxazole Derivative workup->product

References

Safety Operating Guide

Proper Disposal of 5-Methylisoxazole-3-carboxaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

Proper disposal of 5-methylisoxazole-3-carboxaldehyde is critical to ensure laboratory safety and environmental protection. This compound is classified as a flammable solid and is harmful if swallowed.[1] Disposal procedures should be carried out in strict accordance with local, state, and federal regulations. The following guide provides a comprehensive operational plan for the safe handling and disposal of this chemical.

Hazard and Safety Data Summary

A clear understanding of the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data.

ParameterValueSource
GHS Classification Flammable Solid, Category 2; Acute Toxicity, Oral, Category 4[1]
Signal Word Warning[1]
Hazard Statements H228: Flammable solid; H302: Harmful if swallowed[1]
Melting Point 30-34 °C[1]
Flash Point 56 °C (132.8 °F) - closed cup[1]
Personal Protective Equipment (PPE) Dust mask type N95 (US), Eyeshields, Gloves[1]

Experimental Protocol: Chemical Neutralization of this compound Waste

For laboratories equipped to perform chemical neutralization of aldehyde waste, the following protocol outlines a general procedure. This can reduce the hazardous characteristics of the waste before final disposal.

Objective: To neutralize the reactive aldehyde group of this compound, rendering it less hazardous.

Materials:

  • This compound waste (solid or dissolved in a compatible solvent)

  • Sodium pyrosulfite (Na₂S₂O₅) or a commercial aldehyde neutralizing agent

  • Water

  • Stir plate and stir bar

  • pH meter or pH paper

  • Appropriate waste container

Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Dissolution (if applicable): If the this compound waste is in solid form, it may be dissolved in a minimal amount of a water-miscible organic solvent.

  • Neutralization: Slowly add the sodium pyrosulfite solution to the aldehyde-containing waste with constant stirring. The reaction should be monitored for any signs of heat generation or gas evolution.

  • Reaction Time: Allow the mixture to react for a sufficient amount of time, typically at least 15 minutes, to ensure complete neutralization of the aldehyde.

  • pH Adjustment: Check the pH of the resulting solution. If necessary, neutralize it to a pH between 6 and 9 with a dilute acid or base.

  • Disposal of Neutralized Waste: The neutralized solution should be collected in a properly labeled hazardous waste container. Even after neutralization, the waste must be disposed of through a licensed hazardous waste disposal company.

Step-by-Step Disposal Plan for this compound

This section provides a direct, procedural guide for the disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • If there is a risk of generating dust, a dust mask (type N95 or better) is required.[1]

2. Segregation and Storage of Waste:

  • Do not mix this compound waste with other waste streams, particularly incompatible materials such as oxidizers.

  • Store waste in a designated, well-ventilated, and cool area, away from sources of ignition.

  • Waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

3. Disposal of Uncontaminated and Contaminated Solid Waste:

  • Uncontaminated Solid: Unused or expired this compound should be disposed of in its original container if possible, or in a new, compatible, and properly labeled container.

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing papers, and paper towels, must also be disposed of as hazardous waste. Place these items in a sealed and labeled container.

4. Final Disposal:

  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Common disposal methods for flammable solids include incineration in a permitted hazardous waste incinerator.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

start Start: Have 5-Methylisoxazole-3- carboxaldehyde Waste ppe Wear Appropriate PPE (Lab coat, gloves, goggles, mask) start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid Chemical Waste assess_waste->solid_waste Solid contaminated_materials Contaminated Materials (Gloves, paper, etc.) assess_waste->contaminated_materials Contaminated neutralize_option Option: Chemical Neutralization (If equipped and permitted) solid_waste->neutralize_option collect_contaminated Collect in a Separate Labeled, Sealed Hazardous Waste Container contaminated_materials->collect_contaminated neutralize_procedure Follow Neutralization Protocol neutralize_option->neutralize_procedure Yes collect_solid Collect in Labeled, Sealed Hazardous Waste Container neutralize_option->collect_solid No neutralize_procedure->collect_solid store Store in a Cool, Dry, Ventilated Area Away from Ignition Sources collect_solid->store collect_contaminated->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Methylisoxazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Methylisoxazole-3-carboxaldehyde

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

Physicochemical and Safety Data

A summary of key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueReference
Molecular Formula C5H5NO2[1]
Molecular Weight 111.10 g/mol [1]
Appearance Solid[1]
Melting Point 30-34 °C[1][2]
Flash Point 56 °C (132.8 °F) - closed cup[1]
Hazard Classifications Flammable Solid, Acute Toxicity (Oral, Category 4), Skin Irritant, Eye Irritant, Respiratory Irritant[1][2]
Signal Word Warning[1]
Occupational Exposure Limits No specific occupational exposure limit values have been established.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is critical to ensure safety when handling this compound.

Engineering Controls and Preparation
  • Fume Hood: All handling of this compound, including weighing and transferring, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3]

  • Ventilation: Ensure the laboratory is well-ventilated.

  • Safety Equipment: Before starting work, locate and verify the functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher (e.g., Type ABC).[4]

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[3][5] Use spark-proof tools and explosion-proof equipment where necessary.[3]

  • Static Electricity: Prevent the build-up of electrostatic charge by using anti-static mats or grounding equipment, especially in low-humidity environments.[4][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent skin and eye contact, and inhalation.

  • Eye and Face Protection: Wear chemical safety goggles.[4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[4]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves. Butyl or neoprene gloves are recommended for handling aldehydes.[7][8] Always inspect gloves for tears or holes before use and use proper glove removal technique to avoid skin contact.

    • Lab Coat: A flame-retardant lab coat with long sleeves is required.[4] Ensure it is fully buttoned.

    • Clothing: Wear long pants and closed-toe shoes to cover all exposed skin.[3]

  • Respiratory Protection:

    • If there is a risk of generating dust and work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate cartridge (e.g., N95 dust mask for solids) is necessary.[3]

Chemical Handling and Experimental Workflow
  • Quantities: Use the smallest practical quantities for the experiment to minimize risks.[5][6]

  • Dispensing: When transferring the solid, avoid creating dust.[2][3] If the compound is a fine powder, handle it with care.

  • Storage: Store this compound in a tightly closed, original container in a cool, dry, and well-ventilated area.[9] It should be stored in a designated flammable materials cabinet, segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[4][9]

Accidental Release Measures
  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, gently sweep up the spilled solid using spark-resistant tools, minimizing dust generation.[9]

    • Collect the material in a labeled, sealable container for hazardous waste disposal.[4]

    • Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others.

    • If there is a fire risk, activate the nearest fire alarm.

    • Contact your institution's Environmental Health and Safety (EHS) department.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection
  • Solid Waste: All solid waste, including unused or expired chemicals and grossly contaminated materials (e.g., absorbent from a spill), must be collected in a designated hazardous waste container.[9][10] The container must be made of a compatible material, be kept closed except when adding waste, and be clearly labeled.[10][11]

  • Contaminated PPE: Used gloves and other contaminated disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.

  • Empty Containers: Original containers that are empty should be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[12]

Waste Labeling and Storage
  • Labeling: All hazardous waste containers must be labeled with a completed hazardous waste tag, clearly identifying the contents as "Hazardous Waste: this compound".[10]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials and in secondary containment.[10]

Final Disposal
  • Do Not Dispose in Regular Trash or Sink: Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[9][12]

  • Professional Disposal: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

prep_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_safety Verify Safety Equipment prep_ignition Remove Ignition Sources handle_weigh Weigh Chemical prep_ignition->handle_weigh handle_transfer Transfer to Reaction handle_exp Conduct Experiment cleanup_decon Decontaminate Glassware handle_exp->cleanup_decon cleanup_store Store in Flammable Cabinet disp_collect Collect Waste in Labeled Container cleanup_store->disp_collect disp_ppe Dispose of Contaminated PPE disp_pickup Arrange for EHS Pickup

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylisoxazole-3-carboxaldehyde
Reactant of Route 2
5-Methylisoxazole-3-carboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.